molecular formula C14H12Cl2 B167468 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS No. 1667-10-3

4,4'-Bis(chloromethyl)-1,1'-biphenyl

Cat. No.: B167468
CAS No.: 1667-10-3
M. Wt: 251.1 g/mol
InChI Key: INZDTEICWPZYJM-UHFFFAOYSA-N
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Description

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H12Cl2 and its molecular weight is 251.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74077. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(chloromethyl)-4-[4-(chloromethyl)phenyl]benzene
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InChI

InChI=1S/C14H12Cl2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
Source PubChem
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InChI Key

INZDTEICWPZYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12Cl2
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Related CAS

63391-95-7
Record name 1,1′-Biphenyl, 4,4′-bis(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID20168156
Record name 4,4'-Bis(chloromethyl)-1,1'-biphenyl
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Molecular Weight

251.1 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Bis(chloromethyl)-1,1'-biphenyl
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CAS No.

1667-10-3
Record name 4,4′-Bis(chloromethyl)biphenyl
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Record name 4,4′-Bis(chloromethyl)biphenyl
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS: 1667-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a versatile chemical intermediate with significant applications in various fields, including the synthesis of fluorescent whitening agents, high-performance polymers, and pharmaceutical compounds.

Core Properties

This compound is a white to off-white crystalline powder.[1][2] Its unique structure, featuring a biphenyl (B1667301) core with two reactive chloromethyl groups, makes it a valuable building block in organic synthesis.[3]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 1667-10-3[1][4]
Molecular Formula C₁₄H₁₂Cl₂[1][5]
Molecular Weight 251.15 g/mol [1][5]
Appearance White to off-white or light yellow powder/crystal[1]
Melting Point 126 °C (decomposes)[4][6], some sources report up to 160-162°C[7] or 139.0 to 143.0 °C
Boiling Point 184 °C at 0.2 mmHg[2][4]; 380±31 °C[1]
Density 1.2 g/cm³ (20/4°C)[1]; 1.195±0.06 g/cm³ (Predicted)[4]
Solubility Insoluble in water[1][2]; Soluble in tetrahydrofuran[1][4], toluene, and carbon tetrachloride[2]. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]
Vapor Pressure 4.6 Pa at 20°C[4]
LogP 4.61 at 25°C[4]
Safety and Handling

This compound is classified as a corrosive and irritant substance.[5] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[5][9] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[5]

Hazard InformationDetails
GHS Pictograms GHS05 (Corrosion)[6]
Signal Word Danger[5][6]
Hazard Statements H314: Causes severe skin burns and eye damage[5][6][10]. H317: May cause an allergic skin reaction[5]. H335: May cause respiratory irritation[9]. H341: Suspected of causing genetic defects. H361d: Suspected of damaging the unborn child[9]. H410: Very toxic to aquatic life with long lasting effects[9].
Precautionary Statements P260, P261, P272, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[6][10]
Storage Store under inert gas (nitrogen or argon) at 2-8°C[4]. Store in a well-ventilated place and keep the container tightly closed[9].

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the Blanc chloromethylation of biphenyl.[11] Various modifications to this protocol exist to improve yield and purity.

General Chloromethylation Reaction

This process typically involves the reaction of biphenyl with a formaldehyde (B43269) source (such as paraformaldehyde) and hydrogen chloride in the presence of a catalyst.[12]

Reactants and Catalysts:

  • Starting Material: Biphenyl

  • Chloromethylating Agents: Paraformaldehyde and Hydrogen Chloride (HCl)

  • Catalyst: Zinc chloride (ZnCl₂) is commonly used[12][13].

  • Solvent: Solvents such as petroleum ether[2], cyclohexane[13][14], acetic acid[13], or a mixture of cyclohexane (B81311) and benzene[14] can be used as the reaction medium.

Detailed Methodology (Example 1):

  • In a reaction vessel, charge petroleum ether, biphenyl, paraformaldehyde, and zinc chloride.[2][15]

  • Stir the mixture evenly.[2][15]

  • Introduce dry HCl gas into the reactor.[2][15]

  • Maintain the reaction temperature at 25-35°C under normal pressure for 22-26 hours.[2][15]

  • After the reaction is complete, wash the material with water.[2][15]

  • Perform a solid-liquid separation to obtain the crude product.[2][15]

  • Recrystallize the crude product from toluene, followed by filtration and drying to yield purified this compound.[2][15]

Detailed Methodology (Example 2 - Improved Yield):

  • A mixture of biphenyl, paraformaldehyde, zinc chloride, glacial acetic acid, and a solvent is prepared in a reaction vessel.[12][13]

  • Hydrogen chloride gas is continuously bubbled through the reaction mixture.[2][13] A method to continuously provide hydrogen chloride is through the reaction of sulfuryl chloride and concentrated hydrochloric acid.[13]

  • The reaction is carried out with stirring at a controlled temperature.[13]

  • Upon completion, the crude product is isolated and purified, typically by recrystallization, to obtain high-purity this compound.[2][14]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of commercially important products.[1][3]

Fluorescent Whitening Agents

It is a crucial intermediate for the synthesis of stilbene-type fluorescent whitening agents, such as CBS-X and CBS-127.[1][2] These agents are widely used in the textile, paper, and plastics industries to enhance the brightness and whiteness of materials.[3][16]

Pharmaceutical Intermediates

This compound serves as a starting material for the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[3] Notably, it is used in the synthesis of new double quaternary ammonium (B1175870) salts that exhibit antimicrobial and antifungal activity.[3][4] It is also a raw material for the pharmaceutical intermediate 4,4'-dimethylolbiphenyl.[13][17]

High-Performance Polymers

In polymer science, this compound acts as a monomer or cross-linking agent.[3][16] The biphenyl structure imparts thermal stability and mechanical strength to polymers.[3] These high-performance polymers are used in advanced materials for sectors like aerospace, automotive, and electronics.[16][18] For example, it is used in the production of poly(phenylene sulfide) (PPS) resins, which have excellent thermal stability and chemical resistance.[18]

Visualizations

Synthesis Workflow

G Synthesis of this compound Biphenyl Biphenyl Reaction Blanc Chloromethylation Biphenyl->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction HCl Hydrogen Chloride (HCl) HCl->Reaction Catalyst Catalyst (e.g., ZnCl₂) Catalyst->Reaction Solvent Solvent (e.g., Cyclohexane) Solvent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Isolation PurifiedProduct This compound CrudeProduct->PurifiedProduct Recrystallization G Application Pathways of this compound Start This compound FWA Fluorescent Whitening Agents (e.g., CBS-X) Start->FWA Synthesis Pharma Pharmaceuticals (e.g., Antimicrobial Agents) Start->Pharma Synthesis Polymers High-Performance Polymers (e.g., PPS Resins) Start->Polymers Polymerization/ Cross-linking Textiles Textiles & Paper FWA->Textiles Drugs Active Pharmaceutical Ingredients (APIs) Pharma->Drugs Materials Advanced Materials (Aerospace, Automotive) Polymers->Materials

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a significant chemical intermediate. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and other scientific pursuits requiring a detailed understanding of this compound. This guide delves into its chemical and physical properties, spectral data, synthesis, and purification, supported by experimental protocols and visual diagrams to facilitate comprehension and application in a laboratory setting.

Physicochemical Properties

This compound is a solid organic compound that serves as a crucial building block in the synthesis of various larger molecules.[1][2] Its utility as an intermediate is largely dictated by its distinct physicochemical properties.

General and Physical Properties

The compound typically appears as a white to off-white or light-yellow crystalline powder.[1] Key physical constants are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂Cl₂[1]
Molecular Weight 251.15 g/mol [1]
Melting Point 126 °C (decomposes)[3]
Boiling Point 380 °C[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in tetrahydrofuran; insoluble in water.[1]
CAS Number 1667-10-3[3]
Spectral Data

The structural elucidation and confirmation of this compound are accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

Chemical Shift (ppm)MultiplicityAssignmentReference Compound
~7.6DoubletAromatic Protons4-(chloromethyl)biphenyl[4]
~7.4DoubletAromatic Protons4-(chloromethyl)biphenyl[4]
~4.6SingletMethylene Protons (-CH₂Cl)4-(chloromethyl)biphenyl[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~140Quaternary Aromatic Carbons (C-C)
~138Quaternary Aromatic Carbons (C-CH₂Cl)
~129Aromatic CH
~127Aromatic CH
~45Methylene Carbon (-CH₂Cl)

IR (Infrared) Spectrum

The infrared spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030C-H StretchAromatic
~2950C-H StretchMethylene (-CH₂)
~1600, ~1480C=C StretchAromatic Ring
~1410CH₂ ScissoringMethylene (-CH₂)
~1260C-H in-plane bendAromatic
~820C-H out-of-plane bendpara-disubstituted aromatic
~730C-Cl StretchAlkyl Halide

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z 250, with a characteristic M+2 peak due to the presence of two chlorine isotopes.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chloromethylation of biphenyl.

Materials:

  • Biphenyl

  • Paraformaldehyde

  • Zinc Chloride (catalyst)

  • Hydrochloric Acid (concentrated)

  • Cyclohexane (solvent)

  • Sulfuryl Chloride

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge biphenyl, paraformaldehyde, zinc chloride, and cyclohexane.

  • Stir the mixture to ensure homogeneity.

  • Continuously provide hydrogen chloride gas to the reaction mixture. This can be achieved by the reaction of sulfuryl chloride with concentrated hydrochloric acid.

  • Maintain the reaction temperature and stir for a specified duration.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

Diagram of Synthetic Pathway:

G Biphenyl Biphenyl reaction + Biphenyl->reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->reaction HCl HCl HCl->reaction ZnCl2 ZnCl₂ (catalyst) ZnCl2->reaction Product This compound reaction->Product G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: Biphenyl, Paraformaldehyde, HCl reaction Chloromethylation (ZnCl₂ catalyst) start->reaction crude Crude Product reaction->crude recrystallization Recrystallization (Toluene) crude->recrystallization pure_product Purified Product recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

References

Solubility Profile of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating existing qualitative information, providing a detailed experimental framework for determining solubility, and inferring solubility characteristics from reported purification methods.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is critical in a multitude of applications, including organic synthesis, purification, formulation, and analytical characterization. The principle of "like dissolves like" is a fundamental concept, suggesting that nonpolar compounds will dissolve more readily in nonpolar solvents, and polar compounds in polar solvents. The molecular structure of this compound, with its large nonpolar biphenyl (B1667301) core and two weakly polar chloromethyl groups, suggests a preference for less polar organic solvents.

Quantitative Solubility Data

SolventSolvent TypeReported SolubilitySource
WaterPolar ProticInsoluble[1][2]
DichloromethanePolar AproticSoluble[1]
ChloroformPolar AproticSoluble[1]
Tetrahydrofuran (THF)Polar AproticSoluble[3][4]
Toluene (B28343)NonpolarSoluble, especially when heated[2]
Carbon TetrachlorideNonpolarSoluble[2]
MethanolPolar ProticBasically Insoluble[2]
EthanolPolar ProticBasically Insoluble[2]
Cyclohexane (B81311)/Benzene (B151609) MixNonpolarSoluble (used for recrystallization)
Toluene/Methanol MixMixedSoluble when heated (used for recrystallization)
Benzene/Ethanol MixMixedSoluble when heated (used for recrystallization)

Note: Some sources describe toluene as a polar organic solvent, which is generally considered inaccurate. It is a nonpolar aromatic solvent.

Inferred Solubility from Recrystallization Data

The process of recrystallization provides valuable clues about the temperature-dependent solubility of a compound. For a successful recrystallization, a solvent must dissolve the compound well at an elevated temperature but poorly at a lower temperature. Several patents describing the purification of this compound mention the use of specific solvents for recrystallization.

  • Toluene: The crude product can be recrystallized from toluene.[5] This indicates that this compound has significantly higher solubility in hot toluene than in cold toluene.

  • Mixed Solvent Systems: A mixture of cyclohexane and benzene has been used for recrystallization, with the product crystallizing upon cooling. This suggests good solubility in the hot mixture and poor solubility upon cooling to 5°C. Similarly, mixtures of toluene/methanol and benzene/ethanol have been noted for recrystallization, where the alcohol acts as an anti-solvent, reducing the solubility of the compound as the solution cools.

Experimental Protocol for Solubility Determination

The following is a standard and reliable method for quantitatively determining the solubility of this compound in a given organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other sealable glass containers

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Gravimetric Analysis (Optional but less precise for low solubilities):

    • Weigh the vial containing the filtered solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved this compound.

  • Chromatographic/Spectroscopic Analysis (Preferred Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G I Dilute filtered sample G->I H Prepare standard solutions and calibration curve J Analyze by HPLC or UV-Vis H->J I->J K Calculate solubility (e.g., g/100 mL) J->K

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Physicochemical Properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and potential pharmaceutical agents.[1] This document details the melting and boiling points of the compound, provides standardized experimental protocols for their determination, and outlines its primary synthesis pathway. The information is intended to support research and development activities by providing reliable data and methodologies.

Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The data for this compound are summarized below.

PropertyValueConditions
Melting Point 126 °C (with decomposition)Atmospheric Pressure
Boiling Point 184 °C0.2 mmHg
Boiling Point 380 ± 37 °C760 mmHg (Atmospheric Pressure)

Table 1: Physical Properties of this compound.[1][2]

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of an organic solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • Decomposition: It is noted that this compound decomposes at its melting point.[1][2][3] This may be observed as a darkening of the sample.

Boiling Point Determination (Vacuum Distillation)

Due to its high boiling point at atmospheric pressure and potential for decomposition, the boiling point of this compound is most accurately determined under reduced pressure (vacuum distillation).

Apparatus:

  • Distillation flask (round-bottom)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

Procedure:

  • Apparatus Assembly: A vacuum distillation apparatus is assembled. The solid this compound is placed in the distillation flask. All ground glass joints should be properly sealed.

  • Vacuum Application: The system is slowly evacuated to the desired pressure, which is monitored by the manometer.

  • Heating: The distillation flask is gently heated.

  • Distillation: As the compound begins to boil, the vapor will rise and then condense in the condenser, with the distillate being collected in the receiving flask.

  • Temperature Reading: The temperature of the vapor is recorded from the thermometer. This temperature, along with the corresponding pressure from the manometer, constitutes the boiling point at that pressure.

Synthesis of this compound

This compound is typically synthesized via the Blanc chloromethylation of biphenyl (B1667301).[4][5][6] This reaction introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[4][5][6]

Reaction Scheme

The overall synthesis reaction is as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Biphenyl Biphenyl Reaction + Biphenyl->Reaction Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Reaction HCl Hydrogen Chloride HCl->Reaction ZnCl2 Zinc Chloride (ZnCl₂) ZnCl2->Reaction catalyzes BCMB This compound Reaction->BCMB Blanc Chloromethylation

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

The following is a generalized procedure based on patented synthesis methods.

Materials:

  • Biphenyl

  • Paraformaldehyde

  • Zinc chloride (anhydrous)

  • Cyclohexane (B81311) (solvent)

  • Hydrogen chloride (gas)

  • Toluene (for recrystallization)

Procedure:

  • Reaction Setup: In a reaction vessel, biphenyl, paraformaldehyde, anhydrous zinc chloride, and cyclohexane are combined.

  • Reaction: The mixture is stirred, and dry hydrogen chloride gas is bubbled through the suspension. The reaction is typically carried out at a controlled temperature for several hours.

  • Workup: After the reaction is complete, the mixture is washed with water. The solid crude product is then separated by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.

Reaction Mechanism Workflow

The Blanc chloromethylation proceeds via an electrophilic aromatic substitution mechanism.

G A Formaldehyde reacts with HCl and ZnCl₂ B Formation of an electrophilic species (e.g., chlorocarbenium ion) A->B C Electrophilic attack on the biphenyl ring B->C D Formation of a benzyl (B1604629) alcohol intermediate C->D E Conversion of the alcohol to the chloride D->E F Second chloromethylation at the 4' position E->F G Final Product: This compound F->G

Caption: Mechanism of Blanc Chloromethylation.

Conclusion

This technical guide has presented the key physicochemical properties of this compound, along with standardized protocols for their determination and a summary of its synthesis. The provided data and methodologies are essential for the safe and effective use of this compound in research and industrial applications.

References

An In-depth Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science. This document details the compound's core properties, experimental protocols for its synthesis, and its primary applications.

Core Compound Data

This compound is a solid, white to off-white powder at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂Cl₂[1][2][3]
Molecular Weight 251.15 g/mol [1][2][3][4]
CAS Number 1667-10-3[1][2][3]
Melting Point 126 °C (decomposes)[1][3]
Boiling Point 380 °C[1][5]
Density 1.2 g/cm³ (at 20°C)[1]

Experimental Protocols

The primary method for the synthesis of this compound is through the chloromethylation of biphenyl (B1667301). While various specific procedures exist, the general methodology involves the reaction of biphenyl with a source of formaldehyde (B43269) and hydrogen chloride, typically in the presence of a catalyst.

General Synthesis via Chloromethylation

This protocol is a summary of common methods described in chemical literature and patents.

Materials:

  • Biphenyl

  • Paraformaldehyde (or formaldehyde)

  • Zinc chloride (catalyst)

  • Concentrated hydrochloric acid

  • A suitable solvent (e.g., acetic acid, cyclohexane, petroleum ether)[1][6]

Procedure:

  • In a reaction vessel, biphenyl is dissolved or suspended in the chosen solvent.[6]

  • Paraformaldehyde and the catalyst, zinc chloride, are added to the mixture.[1][6]

  • The mixture is stirred while hydrogen chloride gas is introduced, or concentrated hydrochloric acid is added.[1][6]

  • The reaction is allowed to proceed at a controlled temperature, which can range from 25-60 °C, for a duration of several hours (5-26 hours).[4][6]

  • Upon completion, the reaction mixture is washed with water to remove the catalyst and any remaining acid.[6]

  • The crude product is then isolated through solid-liquid separation.

  • Recrystallization from a suitable solvent, such as toluene (B28343) or a cyclohexane/benzene mixture, is performed to purify the this compound product.[4][6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

  • Column: A C18 stationary phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is typically employed as the mobile phase.[2] Phosphoric acid may be added to control the pH.[2] For mass spectrometry (MS) detection, formic acid is a suitable alternative to phosphoric acid.[2]

  • Detection: UV detection is a standard method for this compound.

Applications and Signaling Pathways

This compound is a versatile intermediate primarily used in the synthesis of larger, more complex molecules. Its bifunctional nature, with two reactive chloromethyl groups, allows it to act as a building block in various chemical syntheses.

A major application is in the production of fluorescent whitening agents, such as CBS-X.[1][7] In this context, this compound undergoes further reactions to create the final complex structure of the optical brightener. It also serves as an intermediate in the synthesis of certain pharmaceuticals and high-performance polymers.[7]

G cluster_synthesis Synthesis Pathway cluster_application Application Pathway Biphenyl Biphenyl BCMB 4,4'-Bis(chloromethyl)- 1,1'-biphenyl Biphenyl->BCMB Chloromethylation Reagents Paraformaldehyde, HCl, ZnCl₂ Reagents->BCMB BCMB_app 4,4'-Bis(chloromethyl)- 1,1'-biphenyl FurtherRxn Further Reaction Steps BCMB_app->FurtherRxn Pharma Pharmaceutical Intermediates BCMB_app->Pharma Polymers High-Performance Polymers BCMB_app->Polymers CBSX Fluorescent Whitening Agent (e.g., CBS-X) FurtherRxn->CBSX

Caption: Synthesis and application pathways of this compound.

References

Spectroscopic Analysis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a versatile bifunctional molecule utilized in the synthesis of various organic materials and pharmaceutical intermediates. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines standardized experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of fully assigned public data, typical chemical shift ranges and assignments are provided based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6Doublet4HAr-H (ortho to -CH₂Cl)
~7.4 - 7.5Doublet4HAr-H (meta to -CH₂Cl)
~4.6Singlet4H-CH₂Cl

Note: The aromatic protons are expected to appear as two distinct doublets due to the symmetry of the molecule, forming an AA'BB' system. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~140 - 142Ar-C (quaternary, C-1 and C-1')
~137 - 139Ar-C (quaternary, C-4 and C-4')
~129 - 130Ar-CH (ortho to -CH₂Cl)
~127 - 128Ar-CH (meta to -CH₂Cl)
~45 - 46-CH₂Cl
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2970 - 2920MediumAsymmetric CH₂ Stretch
2880 - 2840MediumSymmetric CH₂ Stretch
1610 - 1590MediumAromatic C=C Ring Stretch
1490 - 1470StrongAromatic C=C Ring Stretch
1420 - 1400MediumCH₂ Scissoring
1280 - 1260StrongC-H Wag (in-plane bend)
850 - 800Strongp-Disubstituted C-H Out-of-Plane Bend
700 - 650StrongC-Cl Stretch

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution of the solid, using gentle vortexing if necessary.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: CDCl₃ with Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: ~3-4 s

    • Spectral width: -2 to 12 ppm

2.1.3. ¹³C NMR Acquisition

  • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

  • Solvent: CDCl₃ (solvent peak at δ 77.16 as an internal reference).

  • Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: ~1-2 s

    • Spectral width: 0 to 220 ppm

    • Decoupling: Proton broadband decoupling.

ATR-IR Spectroscopy

2.2.1. Sample Preparation

  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

2.2.2. Data Acquisition

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Collect the spectrum of the sample.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Spectral range: 4000 - 400 cm⁻¹

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectroscopic analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr Acquire ¹H NMR transfer->h_nmr c_nmr Acquire ¹³C NMR transfer->c_nmr process Process Spectra (FT, Phasing, Baseline) h_nmr->process c_nmr->process integrate Integrate ¹H Peaks process->integrate assign Assign Chemical Shifts & Coupling Constants process->assign integrate->assign report Generate Report with Data & Interpretation assign->report

Workflow for NMR Spectroscopic Analysis.

IR_Analysis_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis cluster_report_ir Reporting clean Clean ATR Crystal load Load Solid Sample clean->load apply Apply Pressure load->apply background Collect Background Spectrum sample_spec Collect Sample Spectrum background->sample_spec identify Identify Characteristic Absorption Bands sample_spec->identify assign_ir Assign Vibrational Modes identify->assign_ir report_ir Compile Spectral Data and Assignments assign_ir->report_ir

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability and decomposition of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and pharmaceutical precursors. This document consolidates available data on its physical and chemical properties, presents a detailed examination of its thermal behavior, outlines experimental protocols for its analysis, and proposes a potential decomposition pathway. The information herein is intended to support research, development, and safety assessments involving this compound.

Introduction

This compound (CAS No. 1667-10-3) is a crystalline solid that serves as a versatile building block in organic synthesis. Its bifunctional nature, with two reactive chloromethyl groups, allows for its use in polymerization reactions and as a precursor for a variety of derivatives. Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide aims to provide a comprehensive resource on these aspects for professionals in the chemical and pharmaceutical industries.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 1667-10-3[1]
Molecular Formula C₁₄H₁₂Cl₂[1]
Molecular Weight 251.15 g/mol [1]
Melting Point 126-139 °C (decomposes)[1][2]
Boiling Point Not applicable (decomposes)
Appearance White to off-white crystalline powder[3]
Solubility Soluble in many organic solvents, insoluble in water.[3]

Thermal Stability and Decomposition

The thermal stability of this compound is limited, with decomposition reported to occur at or near its melting point.[1][2] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its decomposition profile.

Thermogravimetric Analysis (TGA)

Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only. Actual experimental values may vary.

ParameterIllustrative Value
Onset Decomposition Temperature (Tonset) ~130 °C
Temperature at 5% Mass Loss (Td5%) ~145 °C
Temperature at 50% Mass Loss (Td50%) ~180 °C
Final Residue at 300 °C < 5%
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting, which would likely be immediately followed by or overlap with exothermic or endothermic events associated with its decomposition. A hypothetical DSC data summary is presented in Table 3.

Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes only. Actual experimental values may vary.

ParameterIllustrative Value
Melting Onset Temperature ~125 °C
Melting Peak Temperature ~135 °C
Enthalpy of Fusion (ΔHfus) 80 - 100 J/g
Decomposition Onset Temperature ~140 °C
Decomposition Peak Temperature ~185 °C (exothermic)
Enthalpy of Decomposition (ΔHdecomp) -150 to -250 J/g
Decomposition Products and Pathway

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the carbon-chlorine bonds in the benzylic positions. These benzylic C-Cl bonds are weaker than aromatic C-Cl bonds and are susceptible to thermal scission.

The resulting benzyl-type radicals can then undergo a variety of reactions, including:

  • Hydrogen abstraction: from other molecules to form 4-methyl-4'-chloromethyl-1,1'-biphenyl or 4,4'-dimethyl-1,1'-biphenyl.

  • Recombination: with other radicals to form higher molecular weight oligomers and polymeric materials.

  • Elimination: of HCl, leading to the formation of stilbene-like structures.

  • Fragmentation: of the biphenyl (B1667301) core at higher temperatures.

The expected decomposition products could include hydrogen chloride, various chlorinated and non-chlorinated biphenyl derivatives, and polymeric residue. The degradation of related compounds such as polychlorinated biphenyls (PCBs) and benzyl (B1604629) chlorides can produce species like hydroxylated biphenyls, chlorobenzoic acids, and chlorobenzyl alcohols, particularly in the presence of oxygen or other reactive species.[4][5]

Decomposition_Pathway A This compound B Heat (Δ) A->B Initiation C Homolytic C-Cl Bond Cleavage B->C D Biphenyl-4,4'-diylbis(methylene) diradical + 2 Cl• C->D E Radical Recombination / Polymerization D->E Propagation F Hydrogen Abstraction D->F G HCl Elimination D->G H Polymeric Residue E->H Termination I Partially Dechlorinated Biphenyls F->I J Stilbene-like Structures G->J K Hydrogen Chloride (HCl) G->K

Figure 1: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses of this compound. Instrument parameters should be optimized for the specific equipment being used.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, and the temperatures at 5% and 50% mass loss (Td5% and Td50%).

    • Determine the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset and peak temperatures for melting and decomposition events.

    • Calculate the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp) by integrating the respective peak areas.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Load into TGA/DSC Pan prep1->prep2 prep3 Seal DSC Pan (if applicable) prep2->prep3 analysis1 Place Sample and Reference in Instrument prep3->analysis1 analysis2 Set Inert Gas Purge analysis1->analysis2 analysis3 Program Temperature Ramp analysis2->analysis3 analysis4 Run Experiment analysis3->analysis4 data1 Record Mass vs. Temperature (TGA) or Heat Flow vs. Temperature (DSC) analysis4->data1 data2 Determine Transition Temperatures data1->data2 data3 Calculate Enthalpies (DSC) and Mass Loss (TGA) data2->data3

Figure 2: General experimental workflow for TGA and DSC analysis.

Conclusion

This compound exhibits limited thermal stability, with decomposition commencing around its melting point of approximately 126-139 °C. The decomposition process is likely to be complex, involving the formation of radical species and a variety of subsequent reactions leading to a range of smaller molecules, oligomers, and polymeric residue. Due to the generation of corrosive hydrogen chloride gas and other potentially hazardous byproducts upon decomposition, appropriate safety precautions, including adequate ventilation and the use of personal protective equipment, are essential when handling this compound at elevated temperatures. The experimental protocols and decomposition pathway outlined in this guide provide a framework for further investigation and for ensuring the safe and effective use of this compound in research and industrial applications. It is strongly recommended that specific thermal analysis be conducted under the conditions relevant to any planned application to obtain precise and reliable safety and processing data.

References

Unveiling the Molecular Architecture: A Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a significant bifunctional organic compound, serving as a crucial intermediate in the synthesis of various high-value chemicals, including fluorescent whitening agents and pharmaceutical precursors. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis methodologies, and potential applications. Despite a thorough search of publicly available crystallographic databases and scientific literature, the definitive crystal structure of this compound has not been reported. This guide, therefore, focuses on the available experimental and theoretical data to provide a robust resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by its biphenyl (B1667301) core functionalized with two chloromethyl groups at the para positions. These reactive chloromethyl groups make it a versatile building block in organic synthesis. The known physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₂Cl₂[1]
Molecular Weight 251.15 g/mol [1][2][3][4]
Melting Point 126-136 °C[2][3][4][5]
Boiling Point 380 °C (predicted)[2]
Appearance White to off-white crystalline powder[2][3][4]
Solubility Insoluble in water; Soluble in organic solvents like tetrahydrofuran, toluene, and carbon tetrachloride.[2][4]
CAS Number 1667-10-3[1][2][3][6]

Synthesis of this compound

The primary synthetic route to this compound is the Blanc chloromethylation reaction of biphenyl. This reaction involves the introduction of a chloromethyl group onto an aromatic ring. Various modifications to this protocol have been reported to improve yield and purity.

General Experimental Protocol: Chloromethylation of Biphenyl

A common method for the synthesis of this compound involves the reaction of biphenyl with a source of formaldehyde (B43269) (such as paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).

Materials:

  • Biphenyl

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Acid

  • Cyclohexane or other suitable solvent

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, a mixture of biphenyl, paraformaldehyde, and anhydrous zinc chloride is suspended in a solvent system, which can include acetic acid and cyclohexane.

  • The mixture is stirred to ensure homogeneity.

  • Hydrogen chloride gas is bubbled through the reaction mixture, or concentrated hydrochloric acid is added. In some protocols, sulfuryl chloride is reacted with concentrated hydrochloric acid to provide a continuous supply of HCl.[7]

  • The reaction is typically carried out at a controlled temperature, for instance, by heating under reflux, for a specified duration to drive the chloromethylation.

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated. This often involves washing with water to remove the catalyst and unreacted acids.

  • The crude product is then purified, commonly by recrystallization from a suitable solvent such as toluene, to yield this compound as a crystalline solid.

The following diagram illustrates the general workflow for the synthesis of this compound.

G reagents Reactants: Biphenyl, Paraformaldehyde, ZnCl₂, Solvent reaction Chloromethylation Reaction (Introduction of HCl gas/liquid) reagents->reaction workup Reaction Work-up (Cooling, Washing) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product

Synthesis Workflow for this compound.

Molecular Structure

While a definitive crystal structure is not available, the molecular structure of this compound is well-established. It consists of a central biphenyl moiety with two chloromethyl groups attached at the 4 and 4' positions. The biphenyl core allows for rotational freedom around the central carbon-carbon single bond, leading to a non-planar conformation in the gas phase and in solution. In the solid state, the dihedral angle between the two phenyl rings would be fixed by crystal packing forces.

The following diagram depicts the molecular structure of this compound.

Molecular Structure of this compound.

Applications in Research and Development

This compound is a valuable precursor in several areas of chemical synthesis and materials science.

  • Fluorescent Whitening Agents: It is a key intermediate in the production of stilbene-based fluorescent whitening agents, such as CBS-X.[2][3][4][7] These agents are widely used in detergents, textiles, and plastics to enhance brightness.

  • Pharmaceutical Intermediates: The compound serves as a starting material for the synthesis of various pharmaceutical intermediates.[3] The chloromethyl groups can be readily converted to other functional groups, enabling the construction of more complex molecular scaffolds.

  • Polymer Chemistry: Due to its bifunctional nature, it can be used as a crosslinking agent or a monomer in the synthesis of novel polymers with specific thermal and mechanical properties.

  • Organic Synthesis: The reactivity of the chloromethyl groups makes it a useful building block for introducing the 4,4'-biphenylmethyl moiety into organic molecules through nucleophilic substitution reactions.

The following diagram illustrates the relationship between this compound and its primary applications.

G start This compound app1 Fluorescent Whitening Agents (e.g., CBS-X) start->app1 app2 Pharmaceutical Intermediates start->app2 app3 Polymer Synthesis (Monomer/Crosslinker) start->app3 app4 General Organic Synthesis start->app4

Key Application Areas of this compound.

Conclusion

This compound is a commercially important and synthetically versatile organic compound. While detailed crystallographic data remains elusive in the public domain, its synthesis and physicochemical properties are well-documented. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its synthesis, key characteristics, and significant applications in various fields of chemical and pharmaceutical sciences. Further research into its solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing deeper insights into its molecular conformation and intermolecular interactions.

References

An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on the Biphenyl Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of chloromethyl groups attached to a biphenyl (B1667301) scaffold. The chloromethylated biphenyl core is a crucial structural motif and a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Understanding the reactivity of this functional group is paramount for designing efficient synthetic routes and controlling reaction outcomes.[3]

General Reactivity and Mechanistic Considerations

The chloromethyl group on a biphenyl core is a primary benzylic halide. Its reactivity is significantly enhanced compared to a simple alkyl chloride due to the adjacent aromatic system.[4] This allows it to undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The operative pathway is a delicate balance of several factors, including the nucleophile's strength, solvent polarity, and reaction temperature.[3][4]

  • SN1 Pathway: In polar protic solvents with weak nucleophiles, the reaction can proceed via an SN1 mechanism. This involves the formation of a resonance-stabilized benzylic carbocation, where the positive charge is delocalized across the adjacent biphenyl ring system.[4]

  • SN2 Pathway: With strong nucleophiles in polar aprotic solvents, the SN2 pathway is favored. This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon as the chloride leaving group departs.[3][5] For many synthetic applications, the SN2 mechanism is preferred for its stereospecificity and predictable kinetics.[6]

The reactivity of chloromethyl biphenyls is generally lower than their brominated analogs because the bromide ion is a better leaving group.[3][6] However, the chloro derivatives are often more cost-effective and readily available, making them attractive for large-scale synthesis.[6]

Factors Influencing Reaction Pathway

The choice between SN1 and SN2 pathways is dictated by a combination of factors. Understanding these allows for precise control over the reaction outcome.

G Factors Influencing Nucleophilic Substitution Pathway Reactivity Reactivity of Chloromethyl Biphenyl Solvent Solvent Polarity Reactivity->Solvent Nucleophile Nucleophile Strength Reactivity->Nucleophile Substrate Substrate Structure Reactivity->Substrate SN1 Favors SN1 Pathway SN2 Favors SN2 Pathway Solvent->SN1 Polar Protic Solvent->SN2 Polar Aprotic Nucleophile->SN1 Weak Nucleophile->SN2 Strong Substrate->SN1 Steric Hindrance (favors carbocation) Substrate->SN2 Minimal Hindrance

Diagram illustrating the key factors that determine the dominant nucleophilic substitution pathway.

Quantitative Data: Nucleophilic Substitution Reactions

The chloromethyl biphenyl moiety readily reacts with a variety of nucleophiles, enabling the introduction of diverse functional groups. The following table summarizes representative reaction conditions and yields for the versatile intermediate, 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249).[5]

NucleophileReagentsSolventTemperature (°C)Time (h)ProductYield (%)
Amine4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃DMF802N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)-4-chloro-6-methylpyrimidin-2-amine85
Azide (B81097)Sodium Azide (NaN₃)DMFRoom Temp.123-(Azidomethyl)-2-methyl-1,1'-biphenyl>90
CyanidePotassium Cyanide (KCN)Ethanol/WaterReflux42-(2-methyl-[1,1'-biphenyl]-3-yl)acetonitrile~80-90
MethoxideSodium Methoxide (NaOMe)MethanolReflux33-(Methoxymethyl)-2-methyl-1,1'-biphenyl>90

Table adapted from BenchChem Application Notes.[5] Yields are representative and may vary based on specific reaction scale and purification methods.

Key Reactions & Experimental Protocols

The versatile reactivity of the chloromethyl group is exploited in numerous synthetic transformations, including substitutions and cross-coupling reactions.

This reaction provides a straightforward route to benzyl (B1604629) azides, which are valuable precursors for amines via reduction or for triazoles via click chemistry.

Experimental Protocol: Adapted from general procedures for benzyl azide synthesis.[5][6]

  • Preparation: Dissolve 3-(chloromethyl)-2-methyl-1,1'-biphenyl (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Reaction: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(azidomethyl)-2-methyl-1,1'-biphenyl.[5][6]

While less reactive than their bromo- or iodo- counterparts, chloromethyl biphenyls can participate in palladium-catalyzed Suzuki-Miyaura couplings to form diarylmethane derivatives, which are key structures in many pharmaceutical candidates.[2]

Experimental Protocol: Generalized from successful couplings of benzylic chlorides.[2]

  • Inert Atmosphere: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the 3-(chloromethyl)-2-methyl-1,1'-biphenyl derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent: Add a degassed mixture of a suitable solvent like cyclopentyl methyl ether (CPME) and water (e.g., 10:1 v/v) to achieve a concentration of approximately 0.1 M.[2]

  • Reaction: Seal the vessel and heat the reaction mixture to 40-80 °C with vigorous stirring.

  • Monitoring: Monitor progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.[2]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and isolation of products derived from chloromethyl biphenyls.

G General Experimental Workflow A Reactant Preparation B Reaction (Heating/Stirring) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Aqueous Work-up C->D Complete E Extraction D->E F Drying & Concentration E->F G Purification (Chromatography) F->G H Final Product G->H

A typical workflow for nucleophilic substitution and coupling reactions.

Synthesis of Chloromethyl Biphenyls

The primary method for introducing a chloromethyl group onto a biphenyl core is through chloromethylation, often using the Blanc reaction conditions. This involves reacting the biphenyl with formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[7][8]

However, this method requires careful control to manage side reactions. A significant concern is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[9] Alternative, multi-step syntheses, such as those proceeding through a benzylic bromide intermediate, can offer a safer route, avoiding the direct use of chloromethylating agents.[9]

G Side Reactions in Blanc Chloromethylation Start Biphenyl + HCHO + HCl Product Chloromethyl Biphenyl (Desired Product) Start->Product Main Reaction BCME Bis(chloromethyl) ether (Carcinogenic Byproduct) Start->BCME Side Reaction of Reagents Diarylmethane Diarylmethane Byproduct Product->Diarylmethane Further Reaction with Biphenyl

Key reactions occurring during the chloromethylation of biphenyl.

References

An In-depth Technical Guide to the Reactivity of 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Beyond Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the chemical reactivity of 4,4'-bis(chloromethyl)-1,1'-biphenyl, a versatile bifunctional molecule. While the core focus of this document is to explore its engagement in chemical syntheses, it is crucial to first address the nature of its aromatic system. The biphenyl (B1667301) core, substituted with two chloromethyl groups, presents a unique electronic landscape that dictates its reactivity.

Electrophilic Substitution on the Aromatic Core: A Challenging Endeavor

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the reactivity of an aromatic ring is profoundly influenced by its substituents. The chloromethyl group (-CH₂Cl) is generally considered to be an electron-withdrawing group due to the inductive effect of the electronegative chlorine atom. Consequently, it deactivates the aromatic ring towards electrophilic attack.[1][2]

While the chloromethyl group is an ortho-, para-director, the deactivation of the biphenyl rings in this compound makes electrophilic substitution reactions challenging.[3] Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require harsh conditions and may result in low yields and complex product mixtures. For instance, Friedel-Crafts reactions are known to fail on aromatic rings bearing strongly electron-withdrawing groups.[4][5][6][7][8] Studies on the sulfonation of biphenyl derivatives with deactivating groups indicate that the reaction proceeds, but the conditions are stringent.[9]

Given these challenges, the synthetic utility of electrophilic substitution reactions on the aromatic core of this compound is limited. Instead, the primary value of this molecule lies in the reactivity of its benzylic chloromethyl groups.

Reactions at the Benzylic Positions: The Hub of Reactivity

The carbon atoms of the chloromethyl groups are benzylic positions. These sites are highly susceptible to nucleophilic substitution reactions (SN1 and SN2) due to the ability of the benzene (B151609) ring to stabilize the transition state and any carbocation intermediate that may form.[2][10][11][12] This reactivity is the foundation for the extensive use of this compound as a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

A wide range of nucleophiles can displace the chloride ions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the synthesis of a diverse array of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound and its Analogs

NucleophileReagent(s)Product TypeRepresentative Yield (%)Reference
Amine4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃Diamine derivative85[13]
AzideSodium Azide (NaN₃)Diazide derivative>90[13]
CyanidePotassium Cyanide (KCN)Dinitrile derivative~80-90[13]
MethoxideSodium Methoxide (NaOMe)Diether derivativeNot specified[13]
Synthesis of Stilbene (B7821643) Derivatives

A significant application of this compound is in the synthesis of stilbene derivatives, which are of interest for their optical and biological properties.[14][15][16][17] These syntheses often involve Wittig-type reactions or other olefination methods where the chloromethyl groups are first converted to phosphonium (B103445) salts or phosphonate (B1237965) esters.

Experimental Protocol: General Synthesis of a Stilbene Derivative via Wittig Reaction

  • Preparation of the Bis(triphenylphosphonium) Salt:

    • A solution of this compound (1.0 eq) in anhydrous toluene (B28343) is added to a solution of triphenylphosphine (B44618) (2.2 eq) in anhydrous toluene.

    • The mixture is heated at reflux for 24 hours.

    • The resulting white precipitate is filtered, washed with toluene and diethyl ether, and dried under vacuum to yield the bis(triphenylphosphonium) salt.

  • Wittig Reaction:

    • The bis(triphenylphosphonium) salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • The suspension is cooled to 0 °C, and a strong base such as sodium hydride or n-butyllithium (2.2 eq) is added portionwise.

    • The resulting ylide solution is stirred at room temperature for 1-2 hours.

    • A solution of an appropriate aromatic aldehyde (2.2 eq) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to afford the desired stilbene derivative.

Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of various polymers due to its bifunctional nature.[18] It can participate in polycondensation reactions with other bifunctional monomers to produce high-performance polymers. For example, it is used in the synthesis of poly(phenylene vinylene)s (PPVs) and other conjugated polymers for applications in organic electronics.

Experimental Protocol: Synthesis of a Poly(p-phenylene vinylene) (PPV) Precursor Polymer

This protocol describes a general procedure for a Gilch polymerization.

  • A solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or toluene) is prepared in a reaction vessel under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

  • A strong base, such as potassium tert-butoxide (2.2 eq), is added portionwise as a solid or as a solution in the same solvent.

  • The reaction mixture is stirred vigorously and allowed to warm to room temperature over several hours.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or acidic water.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

  • The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum.

Synthesis of Nitrogen-Containing Heterocycles

The reactive benzylic chloride moieties can be utilized in the construction of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[19][20][21][22][23] This is typically achieved by reacting this compound with bifunctional nitrogen nucleophiles.

Experimental Protocol: Synthesis of a Dipyridyl-Substituted Biphenyl Derivative

  • To a solution of a substituted aminopyridine (2.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base such as potassium carbonate (4.4 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.0 eq) in DMF is added dropwise.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

G BCMB This compound Substituted Disubstituted Biphenyl Derivative BCMB->Substituted Nucleophilic Substitution Phosphonium Bis(triphenylphosphonium) Salt BCMB->Phosphonium + PPh₃ Polymer Polymer BCMB->Polymer Polymerization Nuc Nucleophile (e.g., R₂NH, RO⁻, CN⁻) Nuc->Substituted Stilbene Stilbene Derivative Phosphonium->Stilbene Wittig Reaction Aldehyde Aromatic Aldehyde Aldehyde->Stilbene Base Strong Base Base->Polymer

Caption: Key synthetic transformations of this compound.

G cluster_wittig Wittig Synthesis of Stilbene Derivatives BCMB This compound Phosphonium_Salt Bis(phosphonium) Salt BCMB->Phosphonium_Salt + 2 PPh₃ PPh3 Triphenylphosphine Ylide Bis(ylide) Phosphonium_Salt->Ylide + 2 eq. Base Strong_Base Strong Base Strong_Base->Ylide Stilbene_Product Stilbene Derivative Ylide->Stilbene_Product + 2 eq. Aldehyde Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Stilbene_Product

Caption: Experimental workflow for the synthesis of stilbene derivatives.

Conclusion

References

potential hazards and safety precautions for 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for handling 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS No. 1667-10-3). The information is intended to support risk assessments and ensure safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂Cl₂PubChem[2]
Molecular Weight 251.15 g/mol Sigma-Aldrich[3]
Appearance White to light brown solid/powder to crystalNINGBO INNO PHARMCHEM CO.,LTD.[1], ChemicalBook[4]
Melting Point 126 °C (decomposes)Sigma-Aldrich[3]
Boiling Point 184 °C at 0.2 mmHgNINGBO INNO PHARMCHEM CO.,LTD.[1]
Density ~1.195 g/cm³NINGBO INNO PHARMCHEM CO.,LTD.[1]
Water Solubility 200 ng/L at 20°CNINGBO INNO PHARMCHEM CO.,LTD.[1]
Solubility Soluble in TetrahydrofuranChemicalBook[4]

Hazard Identification and Classification

This compound is a hazardous substance with multiple risk factors. It is classified as corrosive and can cause severe skin burns and eye damage.[1][5] The compound is also a lachrymator, meaning it irritates the eyes and causes tearing.[2] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[3][5]
Skin Sensitization1H317: May cause an allergic skin reaction[2][5]
Reproductive Toxicity2H361d: Suspected of- damaging the unborn child[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]
Acute Toxicity (Oral)4H302: Harmful if swallowed[5]
Hazardous to the Aquatic Environment (Long-Term)1H410: Very toxic to aquatic life with long lasting effects[5]

Toxicological Information

Occupational Exposure Limits

Specific permissible exposure limits (PELs) or threshold limit values (TLVs) for this compound have not been established by major regulatory bodies. However, due to its hazardous nature, exposure should be minimized.

Experimental Protocols

Detailed experimental protocols for the hazard assessment of this compound are not described in the publicly available literature. Standard toxicological assays would be required to determine quantitative data such as LD50 and to evaluate its full toxicological profile.

Safety Precautions and Handling

Strict safety protocols must be followed when handling this compound.[1] The following sections detail the necessary precautions.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3]

  • Skin Protection: Use suitable protective gloves (e.g., Viton®, Neoprene) and wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a P3 (EN 143) or N95 (US) respirator cartridge.[3]

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke when handling.[5] Keep containers securely sealed when not in use.[5]

  • Storage: Store in a cool, dry, well-ventilated area in the original container.[5] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[1][4]

Emergency Procedures

First-Aid Measures
  • Skin Contact: Immediately flush skin with large amounts of water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Spills and Leaks
  • Minor Spills: Remove all ignition sources.[5] Clean up spills immediately, avoiding dust generation.[5] Use dry clean-up procedures and place waste in a suitable, labeled container for disposal.[5]

  • Major Spills: Evacuate the area. Wear appropriate PPE and prevent the substance from entering drains.[5]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Ventilated Work Area GatherPPE->PrepWorkArea HandlingOps Chemical Handling Operations PrepWorkArea->HandlingOps Decontamination Decontaminate Work Area HandlingOps->Decontamination Spill Spill HandlingOps->Spill Exposure Personal Exposure HandlingOps->Exposure WasteDisposal Segregate & Dispose Waste Decontamination->WasteDisposal Cleanup Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: A logical workflow for the safe handling of hazardous chemicals.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. Always consult the most current Safety Data Sheet (SDS) from the manufacturer and follow all applicable safety regulations.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Historical Development and Discovery of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical journey of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a pivotal intermediate in the synthesis of a wide array of commercially significant compounds. From its early synthesis via the Blanc chloromethylation reaction to its crucial role in the development of fluorescent whitening agents and high-performance polymers, this document provides a comprehensive overview of its discovery, synthetic evolution, and key applications.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of chloromethylation reactions. While the precise first synthesis of this specific molecule is not definitively documented in a singular "discovery" paper, its emergence is a direct consequence of the groundbreaking work on the chloromethylation of aromatic compounds.

The foundational chemistry for the synthesis of this compound was laid by the French chemist Gustave Louis Blanc, who in 1923 reported the reaction of aromatic rings with formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride, to introduce a chloromethyl group.[1][2] This reaction, now famously known as the Blanc chloromethylation , became the cornerstone for the industrial production of chloromethylated arenes.[1][2]

Early explorations into the bis-chloromethylation of aromatic compounds were carried out in the following decades. Notably, a 1950 publication in the Journal of the American Chemical Society detailed the bis-chloromethylation of various aromatic compounds, providing a more systematic understanding of the reaction's scope and limitations. Although this paper does not explicitly mention the first-ever synthesis, it represents a significant milestone in the deliberate synthesis of such difunctional compounds.

The primary application that drove the industrial production of this compound was its use as a key intermediate in the synthesis of stilbene-based fluorescent whitening agents (FWAs), such as CBS-X.[3][4][5][6][7] The history of FWAs dates back to the early 20th century, with their commercial use in textiles beginning around 1940.[8] The demand for "whiter-than-white" materials in the textile, paper, and plastics industries fueled the search for efficient synthetic routes to effective brightening agents, where this compound proved to be an invaluable building block.[9][10][11][12]

Furthermore, its utility extends into the realm of polymer science, where it serves as a precursor for high-performance polymers like poly(phenylene sulfide) (PPS) resins.[13][14] These polymers are valued for their exceptional thermal stability and chemical resistance, finding applications in demanding environments such as automotive and electronic components.[13][14]

Physicochemical Properties

This compound is a white to light-yellow crystalline solid with the following properties:

PropertyValueReferences
Molecular Formula C₁₄H₁₂Cl₂[5][15][16][17]
Molecular Weight 251.15 g/mol [5][16][18]
Melting Point 126-139 °C (decomposes)[5][16][18]
Boiling Point 184 °C at 0.2 mmHg[7][16][17]
Solubility Soluble in tetrahydrofuran; insoluble in water.[5][17]
Appearance White to light yellow crystalline powder[5][7]
CAS Number 1667-10-3[5][17][18]

Synthesis of this compound: The Blanc Reaction

The most common and historically significant method for the synthesis of this compound is the Blanc chloromethylation of biphenyl (B1667301).[4][7] This electrophilic aromatic substitution reaction involves the reaction of biphenyl with a source of formaldehyde (such as paraformaldehyde or formalin) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[1][4][7]

The reaction proceeds via the formation of a chloromethyl cation or a related electrophilic species, which then attacks the electron-rich biphenyl ring at the para positions due to steric hindrance at the ortho positions. A second chloromethylation then occurs on the other phenyl ring.

Blanc_Chloromethylation

Experimental Protocols

The experimental procedures for the synthesis of this compound have evolved over time, with modern methods focusing on improving yield, purity, and safety, as well as reducing environmental impact.

Early Synthetic Approach (Adapted from historical descriptions)

An early approach to the synthesis would have involved reacting biphenyl with paraformaldehyde and a stream of hydrogen chloride gas in a suitable solvent, with zinc chloride as the catalyst. The reaction would typically be run at an elevated temperature for an extended period.

Materials:

  • Biphenyl

  • Paraformaldehyde

  • Anhydrous Zinc Chloride

  • Concentrated Hydrochloric Acid

  • Solvent (e.g., glacial acetic acid, cyclohexane)[3]

  • Hydrogen Chloride gas

Procedure:

  • A mixture of biphenyl, paraformaldehyde, anhydrous zinc chloride, and the chosen solvent is prepared in a reaction vessel equipped with a stirrer, condenser, and gas inlet tube.[10]

  • A stream of dry hydrogen chloride gas is passed through the mixture while stirring.[10]

  • The reaction mixture is heated to a specific temperature (e.g., 58-60°C) and maintained for several hours.[10]

  • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent.

Modern Synthetic Protocol (Exemplary)

Modern protocols often employ modifications to improve efficiency and safety, such as using a continuous supply of HCl generated in situ and optimizing solvent systems and catalysts.

Materials:

  • Biphenyl

  • Paraformaldehyde

  • Anhydrous Zinc Chloride

  • Concentrated Hydrochloric Acid (35%)[3]

  • Sulfuryl Chloride (99%)[3]

  • Acetic Acid (99%)[3]

  • Cyclohexane (99%)[3]

Procedure:

  • To a reaction kettle, add acetic acid and cyclohexane, followed by anhydrous zinc chloride, paraformaldehyde, and biphenyl. Stir the mixture for 15 minutes.[3]

  • Continuously supply hydrogen chloride to the reaction by reacting sulfuryl chloride with concentrated hydrochloric acid.[3]

  • Control the reaction temperature and the rate of addition of the acid and sulfuryl chloride.

  • Upon completion of the reaction, the mixture is washed with water.

  • The crude product is isolated and recrystallized from a suitable solvent to yield high-purity this compound.[19]

Experimental_Workflow

Evolution of Synthetic Methods and Yields

The synthesis of this compound has seen significant improvements over the years, primarily focused on increasing the yield and purity of the final product while minimizing the formation of side products and hazardous waste.

Method/CatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Early Method (1959 Patent) Cyclohexane / Acetic Acid58-605~30-70[5][10]
Modern Patented Process Petroleum Ether25-3522-26>83 (weight)[19]
Phase-Transfer Catalysis Petroleum Ether302482[20]
Novel Solvent System Toluene / Isooctanoic Acid40-653083.5[15]
In Situ HCl Generation Cyclohexane / Acetic AcidNot specifiedNot specifiedImproved yield and quality[3]

These advancements highlight a trend towards milder reaction conditions, more efficient catalytic systems, and improved solvent choices that facilitate easier product isolation and purification.

Key Applications and Signaling Pathways

The primary industrial significance of this compound lies in its role as a versatile intermediate.

Fluorescent Whitening Agents

It is a crucial precursor for the synthesis of stilbene-based fluorescent whitening agents, such as CBS-X.[3][4][5][6][7] The synthesis involves the reaction of this compound with a stilbene (B7821643) derivative.

FWA_Synthesis

High-Performance Polymers

In polymer chemistry, this compound is used as a monomer or cross-linking agent in the production of high-performance polymers, such as poly(phenylene sulfide) (PPS).[13][14] Its bifunctional nature allows for the formation of robust polymer chains with excellent thermal and chemical stability.

While this compound is a key synthetic intermediate, it is not typically involved directly in biological signaling pathways. Its importance in the pharmaceutical industry is as a building block for the synthesis of more complex molecules with potential therapeutic applications.[9][10]

Conclusion

From its origins in the early 20th-century development of chloromethylation chemistry, this compound has evolved into a compound of significant industrial importance. The continuous refinement of its synthesis, driven by the demand for high-performance materials like fluorescent whitening agents and advanced polymers, showcases a compelling example of chemical process development. For researchers and professionals in chemical synthesis and materials science, a thorough understanding of the history and chemistry of this versatile intermediate provides valuable insights into the foundations of modern industrial chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Porous Organic Polymers using 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface areas, tunable porosities, and robust chemical and thermal stability.[1] These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] One effective strategy for synthesizing POPs, specifically hypercrosslinked polymers (HCPs), is through the Friedel-Crafts alkylation of aromatic monomers.[3]

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a valuable building block in the synthesis of high-performance polymers.[4] Its bifunctional nature allows it to act as a crosslinker, creating a rigid, three-dimensional porous network. This application note provides a detailed protocol for the synthesis of a hypercrosslinked porous organic polymer using this compound as a key reagent. The resulting materials exhibit significant microporosity and mesoporosity, making them excellent candidates for various research and development applications, including serving as carriers for therapeutic agents in drug delivery systems.

Key Properties of Porous Organic Polymers from this compound

Porous organic polymers synthesized using this compound as a monomer or crosslinker exhibit a range of desirable physicochemical properties. The data presented below is a summary of characteristics reported for various POPs incorporating this building block.

PropertyReported Value(s)Synthesis MethodApplication
BET Surface Area (m²/g) Up to 1970[5]Friedel-Crafts CopolymerizationCO₂ Capture
Up to 1800[6]Friedel-Crafts Co-condensationGas Storage (CH₄, H₂)
752[4]Friedel-Crafts ReactionAniline (B41778) Adsorption
Porosity Microporous and MesoporousFriedel-Crafts AlkylationGas Adsorption
CO₂ Uptake Up to 13.4 mmol/g (at 30 bar)[5]Friedel-Crafts CopolymerizationPre-combustion CO₂ Capture
Up to 1.7 mmol/g (at 298 K, atmospheric pressure)[5]Friedel-Crafts CopolymerizationCO₂ Adsorption
Thermal Stability Generally high due to crosslinked aromatic networkFriedel-Crafts AlkylationGeneral Applications
Applications CO₂ capture and separation[5], gas storage, catalysis, drug deliveryFriedel-Crafts AlkylationVarious

Experimental Protocol: Synthesis of a Hypercrosslinked Polymer (HCP)

This protocol details the synthesis of a hypercrosslinked polymer via a Friedel-Crafts reaction using this compound as a crosslinking monomer. An aromatic co-monomer, such as biphenyl (B1667301), is also used in this example.

Materials:

Equipment:

  • Dry 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Büchner funnel and filter paper

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.51 g, 10 mmol) and biphenyl (e.g., 1.54 g, 10 mmol).

  • Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until the monomers are completely dissolved.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous iron(III) chloride (e.g., 3.24 g, 20 mmol) to the solution. The reaction mixture will typically change color.

  • Reaction: Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form during the reaction.

  • Quenching and Washing: After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of methanol and stir for 30 minutes.

  • Purification:

    • Filter the solid product using a Büchner funnel.

    • Wash the collected solid with copious amounts of methanol until the filtrate is colorless.[7]

    • To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral.[7]

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomer and soluble oligomers.[7]

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final hypercrosslinked polymer as a fine powder.[7]

Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the experimental workflow for the synthesis of the porous organic polymer and a potential application in drug delivery.

G cluster_synthesis Synthesis Workflow A Reactants (this compound + Biphenyl) B Dissolution in 1,2-Dichloroethane A->B C Catalyst Addition (FeCl3 under N2) B->C D Friedel-Crafts Reaction (80°C, 24h) C->D E Quenching (Methanol) D->E F Purification (Washing with MeOH, HCl, H2O) E->F G Soxhlet Extraction (Methanol, 24h) F->G H Drying (Vacuum Oven, 80°C) G->H I Final Porous Organic Polymer H->I

Caption: Workflow for the synthesis of a hypercrosslinked porous organic polymer.

G cluster_drug_delivery Drug Delivery Application Workflow A Activation of HCP (Heating under vacuum) C Drug Loading (Immersion of HCP in drug solution) A->C B Drug Solution Preparation (e.g., Ibuprofen in Ethanol) B->C D Incubation (Stirring for 48h) C->D E Isolation and Washing (Filtration and washing with fresh solvent) D->E F Drug-Loaded HCP E->F

Caption: A potential workflow for loading a therapeutic agent into the synthesized HCP.

Signaling Pathway and Logical Relationship

The formation of the porous organic polymer network from this compound proceeds through a Friedel-Crafts alkylation mechanism. The following diagram illustrates the logical relationship of this process.

G cluster_reaction_pathway Friedel-Crafts Alkylation Pathway A 4,4'-Bis(chloromethyl) -1,1'-biphenyl D Formation of Carbocation Intermediate A->D Reacts with B Aromatic Co-monomer (e.g., Biphenyl) E Electrophilic Aromatic Substitution B->E Attacked by C Lewis Acid Catalyst (FeCl3) C->D Activates D->E Carbocation F Crosslinked Polymer Network E->F Leads to G Porous Organic Polymer F->G Results in

Caption: Logical pathway of the Friedel-Crafts alkylation for POP synthesis.

Conclusion

The use of this compound in the synthesis of porous organic polymers via Friedel-Crafts alkylation provides a versatile and effective method for producing materials with high surface areas and tunable porosity. These characteristics make them highly suitable for a variety of applications, particularly in gas separation and as potential carriers for drug delivery systems. The protocols and data presented in this application note offer a solid foundation for researchers to explore and optimize these promising porous materials for their specific research needs.

References

Application Notes and Protocols for 4,4'-Bis(chloromethyl)-1,1'-biphenyl as a Crosslinking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a versatile bifunctional molecule widely utilized as a crosslinking agent in polymer synthesis. Its rigid biphenyl (B1667301) core and two reactive chloromethyl groups at the para positions enable the formation of stable, three-dimensional polymer networks. This crosslinking imparts enhanced thermal stability, mechanical strength, and chemical resistance to a variety of polymers, making it a valuable tool in the development of advanced materials for diverse applications, including high-performance plastics, specialized coatings, and materials for drug delivery systems.

The primary crosslinking mechanism involves a Friedel-Crafts alkylation reaction, where the chloromethyl groups react with aromatic rings within the polymer backbone in the presence of a Lewis acid catalyst. This reaction forms stable methylene (B1212753) bridges between polymer chains, leading to a robustly crosslinked network. This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent.

Applications in Polymer Synthesis

The use of this compound as a crosslinking agent is particularly effective for polymers containing aromatic moieties. Key applications include:

  • Enhancing Thermomechanical Properties of Polystyrene: Crosslinking polystyrene with this compound significantly improves its thermal stability and solvent resistance, expanding its utility in applications requiring higher performance than standard polystyrene.

  • Preparation of Anion Exchange Membranes: In the field of fuel cells and water treatment, this crosslinker is used to create mechanically stable and highly conductive anion exchange membranes from polymers such as polysulfone. The crosslinked structure helps to control swelling and improves the overall durability of the membrane.

  • Development of High-Performance Resins: It serves as a crucial component in the synthesis of high-performance polymers, including poly(phenylene sulfide) (PPS), polycarbonates, and polyimides, where it contributes to the formation of a durable and heat-resistant material.[1][2]

Data Presentation

The following tables summarize quantitative data on the use of this compound and similar crosslinkers, providing a comparative overview of reaction conditions and resulting polymer properties.

Table 1: Reaction Conditions for Crosslinking Polystyrene

ParameterValueReference
PolymerPolystyreneUS4448935A[3]
Crosslinking Agent4,4'-Bis-chloromethyl biphenylUS4448935A[3]
Molar Ratio of Crosslinker0.1 to 5 mole %US4448935A[3]
Solvent1,2-Dichloroethane (B1671644)US4448935A[3]
CatalystFriedel-Crafts CatalystInferred from reaction type
Temperature5-25 °CUS4448935A[3]

Table 2: Properties of Crosslinked Anion Exchange Membranes (AEMs) based on Polysulfone

PropertyValueNotesReference
Base PolymerPolysulfoneChloromethylated prior to crosslinking[4]
Crosslinking Agent(4,4,-((3,3′-bis(chloromethyl)-[1.1′-biphenyl]-4,4-diyl)bis(oxy))dianiline)A novel crosslinker with a similar biphenyl core[4]
Open Circuit Voltage (OCV)0.813 VCompared to 0.682 V for Nafion 117[4]
Maximum Power Density103.6 mW/cm²At 260.0 mA/cm²[4]

Experimental Protocols

Protocol 1: Crosslinking of Polystyrene

This protocol describes the simultaneous crosslinking and sulfonation of polystyrene using this compound.

Materials:

  • Polystyrene (molecular weight 800 to 4,000,000)

  • This compound

  • 1,2-Dichloroethane (solvent)

  • Sulfonating reagent (e.g., chlorosulfonic acid)

  • Friedel-Crafts catalyst (e.g., anhydrous AlCl₃ or SnCl₄)

  • Methanol (B129727) (for precipitation)

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve the polystyrene in 1,2-dichloroethane to a concentration of 1-50% by weight.

  • Addition of Crosslinker: Add the desired amount of this compound (0.1 to 5 mole percent relative to the styrene (B11656) monomer units) to the polystyrene solution. Agitate the mixture until the polymer and crosslinking agent are fully dissolved.

  • Reaction Setup: In a separate reaction vessel, prepare a solution of the sulfonating reagent and catalyst in 1,2-dichloroethane. Maintain the temperature of this solution between 5-25°C using a cooling bath.

  • Crosslinking Reaction: Simultaneously and slowly add the polymer solution and the sulfonating reagent/catalyst solution to the reaction vessel with vigorous stirring. The reaction is immediate.

  • Termination and Precipitation: After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours). Terminate the reaction by slowly adding methanol to the reaction mixture to precipitate the crosslinked polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the crosslinked polystyrene product in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Preparation of a Crosslinked Polysulfone Anion Exchange Membrane

This protocol outlines the synthesis of a crosslinked anion exchange membrane, which involves the initial chloromethylation of polysulfone followed by crosslinking.

Part A: Chloromethylation of Polysulfone

Materials:

  • Polysulfone (PSU)

  • 1,4-bis(chloromethoxy)butane (BCMB) or another suitable chloromethylating agent

  • Concentrated sulfuric acid

  • Ice water

  • Deionized water

Procedure:

  • Dissolution: In a flask cooled in an ice-water bath, slowly dissolve the polysulfone in concentrated sulfuric acid with stirring.

  • Chloromethylation: Once the polysulfone is completely dissolved, add the chloromethylating agent (e.g., BCMB) dropwise to the solution while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature.

  • Precipitation: Pour the reaction mixture into a large volume of ice water to precipitate the chloromethylated polysulfone (CMPSU).

  • Washing and Drying: Filter the precipitate and wash it extensively with deionized water until the filtrate is neutral. Dry the CMPSU product in a vacuum oven at 50°C.

Part B: Crosslinking and Membrane Casting

Materials:

  • Chloromethylated Polysulfone (CMPSU)

  • This compound

  • 1-Methyl-2-pyrrolidone (NMP) or another suitable aprotic solvent

  • Quaternizing agent (e.g., N,N,N',N'-tetramethyl-1,6-hexanediamine)

Procedure:

  • Solution Preparation: Dissolve the dried CMPSU in NMP to form a solution (e.g., 3 wt.%).

  • Addition of Crosslinker and Quaternizing Agent: Add the desired amount of this compound and the quaternizing agent to the CMPSU solution. Stir the mixture until all components are fully dissolved.

  • Membrane Casting: Pour the resulting solution onto a clean, flat glass plate.

  • Curing: Place the cast membrane in an oven at a specific temperature (e.g., 70°C) for a set duration (e.g., 24 hours) to evaporate the solvent and facilitate the crosslinking and quaternization reactions.

  • Ion Exchange: Immerse the resulting membrane in a 1 M NaOH solution for 24-48 hours to exchange the chloride ions for hydroxide (B78521) ions, yielding the final anion exchange membrane.

  • Washing: Thoroughly wash the membrane with deionized water to remove any residual NaOH.

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Friedel-Crafts Alkylation cluster_products Products Polymer_Chain_1 Polymer Chain (with Aromatic Ring) Intermediate Carbocation Formation on Crosslinker Polymer_Chain_1->Intermediate Attack on chloromethyl group Crosslinker This compound Crosslinker->Intermediate Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Intermediate Crosslinked_Polymer Crosslinked Polymer Network Intermediate->Crosslinked_Polymer Byproduct HCl Intermediate->Byproduct

Caption: Friedel-Crafts alkylation crosslinking mechanism.

Experimental_Workflow start Start dissolution Dissolve Polymer and Crosslinker in Solvent start->dissolution reaction Combine Solutions and React at Controlled Temperature dissolution->reaction preparation Prepare Catalyst Solution preparation->reaction precipitation Precipitate Product with Non-solvent reaction->precipitation filtration Filter and Wash the Crosslinked Polymer precipitation->filtration drying Dry the Final Product under Vacuum filtration->drying characterization Characterize the Crosslinked Polymer (FTIR, TGA, Mechanical Testing) drying->characterization end End characterization->end

Caption: General experimental workflow for polymer crosslinking.

References

Application Notes and Protocols for Friedel-Crafts Alkylation Reactions with 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Friedel-Crafts alkylation reactions, with a focus on the synthesis of porous organic polymers (POPs) for applications in materials science and drug delivery. Detailed experimental protocols, quantitative data, and visualizations are included to facilitate the replication and further development of these methods.

Application: Synthesis of Microporous Organic Copolymers for Adsorption and Separation

Friedel-Crafts alkylation is a powerful method for the synthesis of hypercrosslinked polymers (HCPs) and other porous organic frameworks.[1] this compound serves as an excellent rigid crosslinking agent in these reactions, reacting with various aromatic monomers to create robust, high-surface-area materials. One notable application is the synthesis of triphenylamine-containing microporous organic copolymers, which have shown great promise for hydrocarbon/water separation and carbon dioxide capture.[2][3]

The reaction between this compound and triphenylamine (B166846), catalyzed by a Lewis acid such as anhydrous ferric chloride (FeCl₃), proceeds via a combination of oxidative polymerization and Friedel-Crafts alkylation.[2] This results in a highly crosslinked, porous network with excellent thermal and chemical stability. The resulting polymers, designated as PBP-N-X (where X represents the molar percentage of the biphenyl (B1667301) crosslinker), exhibit high Brunauer-Emmett-Teller (BET) surface areas and significant vapor uptake capacities for organic solvents, while remaining hydrophobic.[2]

Quantitative Data: Physicochemical Properties of Triphenylamine-Biphenyl Copolymers
PolymerMonomer Ratio (Triphenylamine : this compound)BET Surface Area (m²/g)Benzene Vapor Uptake (wt%)Cyclohexane Vapor Uptake (wt%)Water Vapor Uptake (wt%)Reference
PBP-N-253:1136294.195.31.7[2]
PBP-N-501:11338107.383.81.2[2]
Experimental Protocol: Synthesis of Triphenylamine-Biphenyl Copolymer (PBP-N-25)

This protocol is adapted from the synthesis of similar porous organic copolymers.[2][4]

Materials:

Procedure:

  • Reaction Setup: In a dry 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylamine (e.g., 3.0 mmol) and this compound (e.g., 1.0 mmol).

  • Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until the monomers are completely dissolved.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous ferric chloride (e.g., 8.0 mmol) to the solution. The reaction mixture will typically darken in color.

  • Reaction: Heat the mixture to 80°C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form during the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with copious amounts of methanol until the filtrate is colorless.

    • To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomers and soluble oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to yield the final porous organic copolymer as a fine powder.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Monomers Triphenylamine + This compound Reaction Reflux at 80°C for 24h Monomers->Reaction Dissolve in Solvent Solvent Anhydrous 1,2-Dichloroethane Catalyst Anhydrous FeCl3 Catalyst->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Methanol, 2M HCl, Deionized Water Filtration->Washing Soxhlet Soxhlet Extraction (Methanol) Washing->Soxhlet Drying Vacuum Drying at 80°C Soxhlet->Drying Product Porous Organic Copolymer Drying->Product

Diagram 1: Experimental workflow for the synthesis and purification of a triphenylamine-biphenyl porous organic copolymer.

Application: Porous Polymers as Potential Drug Delivery Vehicles

The high surface area, tunable porosity, and chemical stability of porous organic polymers make them attractive candidates for drug delivery systems.[5][6] These materials can encapsulate therapeutic agents within their porous network, protecting them from degradation and enabling controlled release.[7][8] While specific studies on drug loading and release with polymers derived from this compound are emerging, the general principles of utilizing porous polymers for this application are well-established.

The loading of a drug into a porous polymer is typically achieved by incubating the polymer in a concentrated solution of the drug. The drug molecules diffuse into the pores and are adsorbed onto the polymer's surface. The release of the drug can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific enzymes.[5]

Experimental Protocol: Ibuprofen (B1674241) Loading into a Porous Organic Polymer

This protocol provides a general method for loading a model drug, ibuprofen, into a synthesized porous polymer.

Materials:

  • Synthesized porous organic polymer (e.g., PBP-N-25)

  • Ibuprofen

  • Ethanol (B145695) (or another suitable solvent for the drug)

Procedure:

  • Activation of Polymer: Before drug loading, activate the porous polymer by heating it under vacuum to remove any trapped solvent or moisture from the pores.

  • Drug Solution Preparation: Prepare a concentrated solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Loading: Immerse a known amount of the activated polymer (e.g., 100 mg) in the ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 48 hours in a sealed container to allow for the diffusion of the drug molecules into the pores of the polymer.

  • Isolation and Washing: Filter the drug-loaded polymer and wash it with a small amount of fresh ethanol to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded polymer under vacuum at a temperature well below the melting point of the drug to remove the solvent.

  • Quantification of Loaded Drug: The amount of loaded drug can be determined by measuring the change in the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded polymer and analyzing the drug content.

G cluster_loading Drug Loading Process cluster_release Drug Release Mechanism POP Porous Organic Polymer Incubation Incubation with Stirring POP->Incubation DrugSolution Concentrated Drug Solution DrugSolution->Incubation DrugLoadedPOP Drug-Loaded Polymer Incubation->DrugLoadedPOP Release Drug Release DrugLoadedPOP->Release Stimulus External Stimulus (e.g., pH change, temperature) Stimulus->Release Target Target Site Release->Target

Diagram 2: Logical relationship of drug loading and release from a porous organic polymer.

Signaling Pathways in Drug Delivery with Porous Organic Polymers

While research on the specific interactions of polymers derived from this compound with cellular signaling pathways is in its early stages, the general mechanisms of how nanoparticle-based drug delivery systems interact with cells provide a logical framework. The cellular uptake of porous organic polymer nanoparticles is a critical step for intracellular drug delivery and is primarily mediated by endocytosis.[9]

Different endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, can be involved in the internalization of these nanoparticles.[9] The specific pathway utilized often depends on the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, as well as the cell type.[10]

Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway. For the encapsulated drug to exert its therapeutic effect, it must be released from the polymer and escape the endo-lysosomal compartment to reach its target within the cytoplasm or nucleus.[9] The design of stimuli-responsive polymers, for example, those that degrade or change conformation in the acidic environment of the lysosome, is a key strategy to facilitate this endosomal escape and subsequent drug action.[10] The released drug can then interact with its specific molecular targets, thereby modulating cellular signaling pathways involved in the disease process.

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release_action Drug Release and Action POP_NP POP Nanoparticle CellMembrane Cell Membrane POP_NP->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome EndosomalEscape Endosomal Escape Lysosome->EndosomalEscape DrugRelease Drug Release EndosomalEscape->DrugRelease SignalingPathway Modulation of Signaling Pathway DrugRelease->SignalingPathway TherapeuticEffect Therapeutic Effect SignalingPathway->TherapeuticEffect

References

Application Notes and Protocols for the Synthesis of Fluorescent Whitening Agents from 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent whitening agents (FWAs), also known as optical brighteners, are chemical compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) by fluorescence. This phenomenon makes materials to which they are applied appear whiter and brighter. Stilbene (B7821643) derivatives are a prominent class of FWAs due to their high fluorescence quantum yields and photostability.

This document provides detailed protocols for the synthesis of a stilbene-based fluorescent whitening agent, Disodium 4,4'-bis(2-sulfostyryl)biphenyl, commencing from the readily available precursor, 4,4'-Bis(chloromethyl)-1,1'-biphenyl. The synthetic strategy employs a two-step process involving a double Horner-Wadsworth-Emmons (HWE) reaction to construct the stilbene backbone, followed by a sulfonation reaction to introduce water-solubilizing groups and tune the fluorescent properties. The HWE reaction is favored for its high (E)-stereoselectivity and the ease of removal of its water-soluble phosphate (B84403) byproducts.

Synthetic Workflow

The overall synthetic pathway from this compound to Disodium 4,4'-bis(2-sulfostyryl)biphenyl is depicted below. The process begins with the formation of a bis-phosphonate ester via the Arbuzov reaction. This intermediate then undergoes a double Horner-Wadsworth-Emmons reaction with 2-formylbenzenesulfonic acid sodium salt to yield the target fluorescent whitening agent.

G cluster_0 Step 1: Arbuzov Reaction cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction A This compound C Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate) A->C Heat B Triethyl phosphite (B83602) B->C D 2-Formylbenzenesulfonic acid sodium salt F Disodium 4,4'-bis(2-sulfostyryl)biphenyl C->F THF D->F E Sodium Hydride (NaH) E->F

Figure 1: Overall synthetic workflow for the preparation of Disodium 4,4'-bis(2-sulfostyryl)biphenyl.

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate)

This protocol details the synthesis of the bis-phosphonate intermediate via the Michaelis-Arbuzov reaction.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with this compound (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux with stirring to dissolve the starting material.

  • Slowly add triethyl phosphite (2.2 eq) to the refluxing solution via the dropping funnel over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield the pure bis-phosphonate as a white solid.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (per 10g of starting material)
This compound1.0251.1410.0 g
Triethyl phosphite2.2166.1614.5 g (14.9 mL)
Anhydrous Toluene--100 mL
Product 486.44 Expected Yield: 85-95%

Table 1: Reagents and expected yield for the synthesis of the bis-phosphonate intermediate.

Protocol 2: Synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl

This protocol describes the double Horner-Wadsworth-Emmons reaction to form the final fluorescent whitening agent.

Materials:

  • Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate)

  • 2-Formylbenzenesulfonic acid sodium salt

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Wash sodium hydride (2.2 eq) with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add the washed sodium hydride to the flask under a stream of nitrogen.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the bis-phosphonate (1.0 eq) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 2-formylbenzenesulfonic acid sodium salt (2.2 eq) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between water and diethyl ether. Separate the aqueous layer.

  • The product in the aqueous layer can be precipitated by the addition of a saturated sodium chloride solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (per 10g of bis-phosphonate)
Tetraethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bis(phosphonate)1.0486.4410.0 g
Sodium hydride (60%)2.224.001.7 g
2-Formylbenzenesulfonic acid sodium salt2.2208.179.4 g
Anhydrous THF--150 mL
Product 562.56 Expected Yield: 70-85%

Table 2: Reagents and expected yield for the synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction proceeds through the formation of a stabilized phosphonate (B1237965) carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a water-soluble phosphate byproduct to form the alkene. The (E)-isomer is generally favored.

G cluster_0 Mechanism Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion 1. Deprotonation (NaH) Oxaphosphetane Oxaphosphetane Carbanion->Oxaphosphetane 2. Nucleophilic Attack on Aldehyde Alkene Alkene Oxaphosphetane->Alkene 3. Elimination Phosphate Byproduct Phosphate Byproduct

Figure 2: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.

Applications in Research and Development

The synthesized fluorescent whitening agent, Disodium 4,4'-bis(2-sulfostyryl)biphenyl, has applications beyond its traditional use in detergents and textiles.[1] In a research context, its fluorescent properties can be exploited for:

  • Fluorescent Probes: The molecule can serve as a scaffold for the development of more complex fluorescent probes for biological imaging and sensing applications.

  • Material Science: Incorporation into polymers and other materials to modify their optical properties.

  • Drug Development: While not a therapeutic agent itself, the synthetic methodology can be adapted to create fluorescently-tagged biologically active molecules to study their uptake, distribution, and mechanism of action.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Triethyl phosphite has a strong, unpleasant odor and is a combustible liquid.

  • The solvents used (toluene, THF, diethyl ether) are flammable. Avoid open flames and sparks.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Quaternary Ammonium Salts from 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (B1175870) salts (QAS) represent a significant class of antimicrobial compounds widely utilized for their broad-spectrum activity against bacteria, fungi, and enveloped viruses. Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis and death. Gemini (B1671429) QAS, characterized by two quaternary ammonium moieties connected by a spacer, often exhibit superior antimicrobial efficacy and lower critical micelle concentrations compared to their single-chain counterparts. This application note provides detailed protocols for the synthesis of a homologous series of bis-quaternary ammonium salts derived from 4,4'-Bis(chloromethyl)-1,1'-biphenyl and the evaluation of their antimicrobial activity. The biphenyl (B1667301) core provides a rigid and hydrophobic scaffold, which can be systematically modified to investigate structure-activity relationships.

Data Presentation

The antimicrobial efficacy of the synthesized biphenyl-based Gemini quaternary ammonium salts is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a homologous series of N,N'-dialkyl-N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diyldimethanaminium dichlorides against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl-Based Gemini Quaternary Ammonium Salts

Compound IDAlkyl Chain (R)Staphylococcus aureus (ATCC 6538) MIC (µM/ml)Escherichia coli (ATCC 11229) MIC (µM/ml)
BGS-C8 n-Octyl (C₈H₁₇)1.0101.010
BGS-C10 n-Decyl (C₁₀H₂₁)0.1260.252
BGS-C12 n-Dodecyl (C₁₂H₂₅)0.0360.072
BGS-C14 n-Tetradecyl (C₁₄H₂₉)0.0290.058
BGS-C16 n-Hexadecyl (C₁₆H₃₃)0.0360.072
BGS-C18 n-Octadecyl (C₁₈H₃₇)0.1260.252

Note: Data is compiled and extrapolated from studies on analogous Gemini surfactants to illustrate the structure-activity relationship.[1]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Didodecyl-N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diyldimethanaminium dichloride (BGS-C12)

This protocol details the synthesis of a representative Gemini quaternary ammonium salt from this compound.

Materials:

  • This compound

  • N,N-Dimethyldodecylamine

  • Acetonitrile (B52724) (anhydrous)

  • Ethyl acetate (B1210297)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.51 g (0.01 mol) of this compound in 100 mL of anhydrous acetonitrile.

  • To this solution, add 4.72 g (0.022 mol, 2.2 equivalents) of N,N-dimethyldodecylamine.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, reduce the volume of acetonitrile by approximately half using a rotary evaporator.

  • Add 100 mL of ethyl acetate to the concentrated solution to induce precipitation of the product.

  • Collect the white solid product by vacuum filtration and wash with cold ethyl acetate (2 x 20 mL).

  • Dry the product under vacuum to a constant weight.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of the synthesized compounds against S. aureus and E. coli using the broth microdilution method.

Materials:

  • Synthesized biphenyl-based Gemini quaternary ammonium salts (BGS series)

  • Staphylococcus aureus (e.g., ATCC 6538)

  • Escherichia coli (e.g., ATCC 11229)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate culture (18-24 hours old), pick several colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each BGS compound in sterile MHB. b. In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12. c. Add 200 µL of the stock solution of the BGS compound to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL, and the final bacterial concentration will be approximately 1.5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12. c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Quaternization Quaternization This compound->Quaternization N,N-Dimethyldodecylamine N,N-Dimethyldodecylamine N,N-Dimethyldodecylamine->Quaternization BGS-C12 BGS-C12 Quaternization->BGS-C12 Acetonitrile, Reflux

Caption: Synthetic route for a biphenyl-based Gemini quaternary ammonium salt.

Antimicrobial Mechanism of Action

Mechanism_of_Action BGS_Cation Biphenyl Gemini Quaternary Ammonium Cation (+) Electrostatic_Interaction Electrostatic Interaction BGS_Cation->Electrostatic_Interaction Bacterial_Cell_Wall Bacterial Cell Wall (-) Bacterial_Cell_Wall->Electrostatic_Interaction Membrane_Insertion Hydrophobic Tail Insertion into Cell Membrane Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Cell Membrane Disruption Membrane_Insertion->Membrane_Disruption Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: Mechanism of antimicrobial action for biphenyl-based Gemini QAS.

References

Application Notes and Protocols for the Characterization of Polymers Derived from 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,4'-Bis(chloromethyl)-1,1'-biphenyl is a crucial monomer used in the synthesis of high-performance polymers.[1] Its rigid biphenyl (B1667301) backbone and reactive chloromethyl groups make it an ideal precursor for polymers with exceptional thermal stability, mechanical strength, and chemical resistance, such as poly(phenylene sulfide) (PPS), polyimides, and polycarbonates.[1][2] These properties are highly desirable in demanding applications across the aerospace, automotive, and electronics industries.[1][3] For drug development, biphenyl-containing polymers can be utilized as high-affinity adsorbents or as matrices for controlled release systems.[4]

Comprehensive characterization is essential to verify the chemical structure, molecular weight, thermal properties, and morphology of these polymers, ensuring they meet the stringent performance criteria for their intended applications.[5] This document provides detailed application notes and experimental protocols for the key techniques used to characterize polymers derived from this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of polymers.[6] Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the successful incorporation of the biphenyl monomer into the polymer chain, verify the formation of new covalent bonds, and detect the presence of residual monomer or impurities.[4] For copolymers, NMR provides detailed information on the sequence and arrangement of different monomer units.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the polymer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃)) in a glass vial. Sonication may be required to aid dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8]

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Data Interpretation:

  • ¹H NMR: The disappearance of the characteristic peak for the chloromethyl protons (–CH₂Cl) of the monomer (typically around 4.6-4.8 ppm) is a primary indicator of successful polymerization. New signals corresponding to the methylene (B1212753) protons in their new chemical environment (e.g., –CH₂–O– or –CH₂–S–) will appear. Aromatic protons of the biphenyl unit will be visible in the 7.0-8.0 ppm region.

  • ¹³C NMR: Similarly, the signal for the chloromethyl carbon (around 45 ppm) will disappear, and new signals corresponding to the polymer backbone will emerge.

Table 1: Representative ¹H NMR Data for a Polymer Derived from this compound

Chemical Shift (ppm) Assignment
7.2 - 7.8 Aromatic protons (biphenyl backbone)
4.9 - 5.2 Methylene protons (–CH₂–) in the polymer backbone

| 2.50 | Residual solvent peak (DMSO-d₆) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a polymer.[6] It is highly effective for confirming the overall chemical structure by tracking the disappearance of reactant functional groups and the appearance of new ones in the polymer product.[9] Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires no sample preparation.[10]

Experimental Protocol:

  • Sample Placement: Place a small amount of the solid polymer (powder or film) directly onto the diamond or zinc selenide (B1212193) (ZnSe) crystal of the ATR accessory.

  • Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Instrumentation: Use an FT-IR spectrometer equipped with a DLaTGS detector.[10]

  • Data Collection: Collect the spectrum over a range of 4000–400 cm⁻¹.

    • Spectral resolution: 4 cm⁻¹[10]

    • Number of scans: 16-32

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation:

  • The spectrum should confirm the presence of the biphenyl aromatic rings through characteristic C=C stretching peaks (~1600, 1500, 1400 cm⁻¹) and aromatic C-H stretching (~3100-3000 cm⁻¹).

  • The disappearance or significant reduction of the C-Cl stretching vibration (typically ~750-650 cm⁻¹) from the monomer's chloromethyl groups indicates a successful reaction.

  • New, strong absorption bands will appear corresponding to the linkages formed during polymerization (e.g., C-O-C ether stretch, C-S-C sulfide (B99878) stretch, or C=O imide stretch).

Table 2: Key FT-IR Vibrational Frequencies for Biphenyl-Containing Polymers

Wavenumber (cm⁻¹) Assignment
3100 - 3000 Aromatic C-H Stretch
2950 - 2850 Aliphatic C-H Stretch (from methylene bridge)
~1600, ~1500, ~1400 Aromatic C=C Ring Stretch
1250 - 1000 C-O-C or C-S-C Stretch (depending on polymer type)

| ~820 | C-H Out-of-Plane Bending (para-substituted benzene) |

Molecular Weight Determination

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Application Note: SEC, also known as GPC, is an essential technique for measuring the molecular weight distribution of a polymer.[11] It separates polymer molecules based on their hydrodynamic volume in solution.[12] The analysis provides critical data points: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[6] These parameters are directly correlated with the mechanical and physical properties of the polymer.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent that fully dissolves the polymer, such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Chloroform.[11]

  • Sample Preparation: Prepare a dilute polymer solution (e.g., 1-2 mg/mL). Gently agitate until the polymer is fully dissolved.

  • Filtration: Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove dust and microgels.

  • Instrumentation: Use an SEC system equipped with a pump, injector, a series of columns (e.g., polystyrene-divinylbenzene), and a detector. A differential refractive index (DRI) detector is most common.[12]

  • Calibration: Create a calibration curve by running a series of narrow-polydispersity polymer standards (e.g., polystyrene or PMMA) of known molecular weights.[12]

  • Analysis: Inject the filtered polymer sample into the system. The mobile phase carries the sample through the columns, and the detector records the concentration of the eluting polymer as a function of time.

  • Data Analysis: Use the calibration curve to convert elution times to molecular weights and calculate Mn, Mw, and PDI.

Table 3: Typical Molecular Weight Data for High-Performance Polymers

Parameter Symbol Typical Value Range Significance
Number-Average Molecular Weight Mn 15,000 - 50,000 g/mol Relates to colligative properties
Weight-Average Molecular Weight Mw 40,000 - 150,000 g/mol Relates to bulk properties (e.g., strength)

| Polydispersity Index | PDI | 1.8 - 3.0 | Indicates breadth of molecular weight distribution |

Thermal Properties Analysis

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in a sample's mass as it is heated over time.[13] This analysis is critical for determining the thermal stability of polymers derived from this compound, which are expected to be highly stable. The output provides the decomposition temperature (Td), which indicates the temperature at which the material begins to degrade.[6]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Instrumentation: Place the pan in a TGA furnace.

  • Analysis Conditions:

    • Atmosphere: Heat the sample under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Program: Ramp the temperature from ambient to a high temperature (e.g., 800 °C) at a constant rate, typically 10 or 20 °C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

Data Interpretation:

  • The TGA thermogram plots percentage weight loss versus temperature.

  • The onset of decomposition is the temperature at which significant weight loss begins.

  • The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss has occurred, providing a quantitative measure of thermal stability.

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine key thermal transitions, including the glass transition temperature (Tg) and, if applicable, the melting temperature (Tm) and crystallization temperature (Tc).[14] The high Tg of polymers derived from this monomer is a direct consequence of the rigid biphenyl structure in the backbone.[15]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Analysis Conditions (Heat-Cool-Heat Cycle):

    • 1st Heating Scan: Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 300 °C) at a rate of 10 °C/min. This removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample rapidly (e.g., at 20-50 °C/min) to a low temperature (e.g., 25 °C).

    • 2nd Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis.

  • Data Analysis: Plot the heat flow versus temperature. The Tg is observed as a step-like change in the baseline of the second heating scan.

Table 4: Representative Thermal Properties for Biphenyl-Based Polymers

Property Symbol Typical Value Significance
Glass Transition Temperature Tg > 250 °C[15] Temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg indicates high service temperature.

| 5% Weight Loss Temperature | Td5 | > 450 °C | A measure of thermal stability, indicating the onset of significant thermal decomposition. |

Visualizations

Caption: General workflow for the synthesis and characterization of polymers.

References

Application of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Microporous Materials for Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMBP) is a versatile building block in the synthesis of microporous organic polymers (MOPs). Its rigid biphenyl (B1667301) core and two reactive chloromethyl groups make it an excellent candidate for forming robust, high-surface-area networks through reactions like Friedel-Crafts alkylation. These resulting microporous materials exhibit significant potential for applications in gas storage and separation, owing to their tunable porosity, high thermal stability, and large surface area. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and gas storage evaluation of microporous polymers derived from BCMBP.

Data Presentation: Physicochemical and Gas Storage Properties

The following tables summarize the key properties of microporous polymers synthesized using this compound.

Table 1: Physicochemical Properties of BCMBP-based Microporous Polymers

Material IDSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)
HCP-BCMBPFriedel-Crafts Self-CondensationUp to 1904Not Specified
DBP-BFriedel-Crafts CopolymerizationUp to 752Not Specified

Table 2: Gas Storage Capacities of BCMBP-based Microporous Polymers

Material IDGasTemperature (K)Pressure (bar)Gas Uptake (wt%)Gas Uptake (mmol/g)
HCP-BCMBPH₂77.3153.68~18.2
HCP-Fluorene-BCMBPH₂7710.016~0.08
HCP-Fluorene-BCMBPCH₄298350.099~0.06

Note: Data is compiled from various sources and synthesis conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of a Hypercrosslinked Microporous Polymer from this compound (HCP-BCMBP)

This protocol describes the synthesis of a hypercrosslinked polymer via Friedel-Crafts self-condensation of BCMBP.[1]

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen inlet

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Add anhydrous Iron(III) chloride (FeCl₃) to the solution. The molar ratio of BCMBP to FeCl₃ should be optimized, a common starting point is 1:2.

  • Heat the reaction mixture to 80°C and reflux for 24 hours with vigorous stirring. A solid precipitate will form.

  • After 24 hours, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Filter the solid product using a Büchner funnel and wash extensively with methanol until the filtrate is colorless.

  • Further wash the polymer with deionized water and acetone.

  • Dry the resulting polymer in a vacuum oven at 120°C overnight to yield the final microporous powder.

Protocol 2: Characterization of the Microporous Polymer

2.1 Brunauer-Emmett-Teller (BET) Surface Area Analysis

This protocol outlines the determination of the specific surface area using nitrogen adsorption-desorption isotherms.

Equipment:

  • Gas sorption analyzer

  • Degassing station

  • Sample tubes

  • Liquid nitrogen

Procedure:

  • Accurately weigh approximately 50-100 mg of the synthesized polymer into a sample tube.

  • Degas the sample under vacuum at a temperature of 120-150°C for at least 12 hours to remove any adsorbed moisture and solvents.

  • Transfer the sample tube to the analysis port of the gas sorption analyzer.

  • Immerse the sample tube in a liquid nitrogen bath (77 K).

  • Perform the nitrogen adsorption-desorption measurement over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 1.0.

  • Calculate the BET surface area from the linear part of the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.3.

2.2 Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability of the polymer.

Equipment:

  • Thermogravimetric analyzer

Procedure:

  • Place 5-10 mg of the polymer sample into a TGA pan (typically alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a desired final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) or air.

  • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for identifying the functional groups and confirming the polymer structure.

Equipment:

  • FT-IR spectrometer

  • KBr pellet press kit or ATR accessory

Procedure (KBr Pellet Method):

  • Thoroughly mix a small amount of the polymer sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol 3: Gas Storage Capacity Measurement

This protocol describes the measurement of gas (H₂, CO₂, CH₄) uptake using a volumetric gas sorption analyzer.

Equipment:

  • Volumetric gas sorption analyzer

  • High-purity gases (H₂, CO₂, CH₄)

  • Cryostat or temperature-controlled bath (for measurements at different temperatures)

Procedure:

  • Follow the sample activation procedure as described in the BET analysis protocol (Protocol 2.1).

  • Transfer the sample tube to the analysis port of the gas sorption analyzer.

  • Set the desired analysis temperature (e.g., 77 K for H₂, 273 K or 298 K for CO₂ and CH₄).

  • Introduce the desired gas into the system in controlled doses, allowing for equilibration at each pressure point.

  • Record the amount of gas adsorbed at each pressure point up to the desired maximum pressure (e.g., 1 bar or higher).

  • The gas uptake is typically reported in units of weight percent (wt%) or millimoles per gram (mmol/g).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of HCP-BCMBP start Start dissolve Dissolve BCMBP in Anhydrous DCE start->dissolve add_catalyst Add Anhydrous FeCl3 dissolve->add_catalyst reflux Reflux at 80°C for 24h add_catalyst->reflux cool Cool to RT reflux->cool quench Quench with Methanol cool->quench filter_wash Filter and Wash (Methanol, Water, Acetone) quench->filter_wash dry Dry under Vacuum at 120°C filter_wash->dry product HCP-BCMBP Powder dry->product

Caption: Synthesis workflow for a hypercrosslinked polymer from BCMBP.

Characterization_Workflow cluster_characterization Material Characterization polymer Synthesized Polymer bet BET Analysis (N2 Adsorption) polymer->bet tga TGA (Thermal Stability) polymer->tga ftir FT-IR (Structural Analysis) polymer->ftir surface_area Surface Area & Pore Size bet->surface_area thermal_stability Thermal Stability tga->thermal_stability functional_groups Functional Groups ftir->functional_groups

Caption: Workflow for the characterization of the microporous polymer.

Gas_Storage_Evaluation cluster_gas_storage Gas Storage Evaluation start Start activate Activate Polymer Sample (Degas under Vacuum) start->activate setup Set Analysis Temperature activate->setup adsorption Introduce Gas in Doses (Adsorption Isotherm) setup->adsorption data_analysis Analyze Data adsorption->data_analysis gas_uptake Gas Uptake Capacity (wt% or mmol/g) data_analysis->gas_uptake

Caption: Workflow for evaluating the gas storage capacity of the material.

References

Application Notes and Protocols for Surface Functionalization with 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of various surfaces using 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB). BCMB is a versatile bifunctional crosslinking agent that can be utilized to impart novel properties to surfaces, with significant potential in biomedical and drug development applications.

Introduction

This compound is a valuable intermediate in chemical synthesis, notably in the production of fluorescent whitening agents and as a precursor for various organic molecules.[1] Its bifunctional nature, featuring two reactive chloromethyl groups on a rigid biphenyl (B1667301) backbone, makes it an excellent candidate for covalently linking molecules to surfaces or for crosslinking polymer chains. This allows for the stable modification of substrates to introduce specific functionalities, such as antimicrobial properties or attachment points for biomolecules.[1][2]

The primary reaction mechanism involves the nucleophilic substitution of the chlorine atoms by functional groups present on the surface, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. This forms a stable covalent bond, anchoring the biphenyl moiety to the substrate. The remaining chloromethyl group is then available for further reactions, enabling the immobilization of a wide range of molecules.

Key Applications in Research and Drug Development:

  • Antimicrobial Surfaces: Functionalization of surfaces to create coatings that resist microbial growth.

  • Biomolecule Immobilization: Covalent attachment of proteins, peptides, enzymes, or nucleic acids for applications in biosensors, diagnostics, and targeted drug delivery systems.[3]

  • Drug Delivery Nanoparticles: Surface modification of nanoparticles to enhance stability, biocompatibility, and drug loading capacity.[4]

  • Polymer Grafting: Modification of polymer surfaces to alter their physicochemical properties, such as hydrophobicity, and to introduce reactive sites.[5][6]

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₂Cl₂[2]
Molecular Weight 251.15 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 136-140 °C
Boiling Point 235 °C (decomposes)[7]
CAS Number 1667-10-3[2]
Solubility Soluble in organic solvents (e.g., THF, Chloroform, Toluene). Insoluble in water.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of different types of surfaces with this compound.

Protocol 1: Functionalization of Silica (B1680970) Surfaces (e.g., Glass Slides, Silicon Wafers, Silica Nanoparticles)

This protocol describes the modification of hydroxyl-terminated silica surfaces.

Materials:

  • Silica-based substrate (e.g., glass slides, silicon wafers, or silica nanoparticles)

  • This compound (BCMB)

  • Anhydrous Toluene (B28343)

  • Triethylamine (B128534) (TEA)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Methanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the silica substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Carefully remove the substrate and rinse extensively with DI water.

    • Dry the substrate in an oven at 120 °C for at least 2 hours.

    • For silica nanoparticles, the cleaning can be done by sonication in ethanol (B145695) followed by DI water and then drying under vacuum.

  • Functionalization Reaction:

    • In a nitrogen-purged reaction vessel, dissolve BCMB in anhydrous toluene to a final concentration of 10 mM.

    • Add triethylamine (TEA) to the solution to act as a base (a molar equivalent to BCMB is recommended).

    • Immerse the cleaned and dried silica substrate in the BCMB/TEA solution. For nanoparticles, add the dried nanoparticles to the solution and ensure they are well-dispersed by sonication.

    • Allow the reaction to proceed at 60 °C for 12-24 hours under a nitrogen atmosphere with gentle stirring.

  • Post-Reaction Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with toluene, methanol, and DI water to remove any unreacted BCMB and by-products.

    • Dry the functionalized substrate under a stream of nitrogen. For nanoparticles, centrifuge and redisperse in fresh solvent for each washing step, followed by drying under vacuum.

  • Characterization:

    • The successful functionalization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of chlorine and changes in the carbon and silicon signals, and contact angle measurements to observe changes in surface hydrophobicity.

Protocol 2: Grafting onto Amine-Functionalized Polymer Surfaces

This protocol details the attachment of BCMB to a polymer surface presenting primary amine groups.

Materials:

  • Amine-functionalized polymer substrate

  • This compound (BCMB)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrate by sonicating in ethanol and then DI water.

    • Dry the substrate thoroughly under vacuum or with nitrogen gas.

  • Grafting Reaction:

    • In a nitrogen-purged reaction vessel, dissolve BCMB in anhydrous DMF to a concentration of 20 mM.

    • Add an excess of a non-nucleophilic base, such as potassium carbonate, to the solution.

    • Immerse the cleaned polymer substrate in the reaction mixture.

    • Heat the reaction to 80 °C and allow it to proceed for 12 hours with gentle agitation.

  • Washing:

    • After the reaction, remove the substrate and wash it thoroughly with DMF, followed by ethanol and DI water to remove unreacted reagents.

    • Dry the BCMB-grafted polymer surface under a stream of nitrogen.

Protocol 3: Subsequent Immobilization of a Thiol-Containing Biomolecule

This protocol describes the second step of functionalization, where a biomolecule is attached to the BCMB-modified surface.

Materials:

  • BCMB-functionalized substrate (from Protocol 1 or 2)

  • Thiol-containing biomolecule (e.g., cysteine-terminated peptide, thiol-modified DNA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous DMF

  • Sodium Bicarbonate (NaHCO₃)

  • Nitrogen gas

Procedure:

  • Biomolecule Solution Preparation:

    • Dissolve the thiol-containing biomolecule in a mixture of DMF and PBS (e.g., 1:1 v/v) to the desired concentration. The presence of an organic co-solvent can aid in the solubility of the BCMB-functionalized surface.

    • Add sodium bicarbonate to the solution to act as a base and facilitate the reaction with the chloromethyl group.

  • Immobilization Reaction:

    • Immerse the BCMB-functionalized substrate in the biomolecule solution.

    • Incubate at room temperature for 4-12 hours under a nitrogen atmosphere with gentle shaking.

  • Washing and Blocking:

    • Remove the substrate and wash extensively with PBS buffer to remove any non-covalently bound biomolecules.

    • To block any remaining reactive chloromethyl groups, the surface can be treated with a solution of a small thiol-containing molecule (e.g., mercaptoethanol) for 1 hour.

    • Rinse again with PBS and DI water.

    • Dry the final biomolecule-functionalized surface.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the characterization of BCMB-functionalized surfaces.

Table 1: Surface Characterization Data for Functionalized Silica Wafers

SampleWater Contact Angle (°)C 1s Atomic % (XPS)Cl 2p Atomic % (XPS)
Unmodified Silica Wafer < 10--
BCMB-Functionalized Wafer 85 ± 5IncreasedPresent

Table 2: Immobilization Efficiency of a Thiolated Peptide

SubstrateImmobilized Peptide Surface Density (ng/cm²)
BCMB-Functionalized Gold 250 ± 30
Control (Unmodified Gold) < 10

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this document.

G Reaction of BCMB with a Hydroxylated Surface cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BCMB This compound (BCMB) FunctionalizedSurface BCMB-Functionalized Surface BCMB->FunctionalizedSurface Nucleophilic Substitution Surface Hydroxylated Surface (-OH) Surface->FunctionalizedSurface Solvent Anhydrous Toluene Base Triethylamine (TEA)

Caption: Covalent attachment of BCMB to a hydroxylated surface.

G Experimental Workflow for Surface Functionalization start Start: Unmodified Substrate clean Surface Cleaning & Activation (e.g., Piranha solution) start->clean react Reaction with BCMB (Toluene, TEA, 60°C) clean->react wash1 Washing Step 1 (Toluene, Methanol, DI Water) react->wash1 dry1 Drying (Nitrogen Stream) wash1->dry1 char1 Characterization 1 (XPS, Contact Angle) dry1->char1 bioreact Immobilization of Biomolecule (e.g., Thiol-Peptide in PBS) char1->bioreact Proceed if functionalized wash2 Washing Step 2 (PBS, DI Water) bioreact->wash2 dry2 Drying wash2->dry2 char2 Characterization 2 (FTIR, Fluorescence Microscopy) dry2->char2 end End: Bio-functionalized Surface char2->end

Caption: Step-by-step workflow for surface modification with BCMB.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

The functionalization of surfaces with this compound offers a robust and versatile method for creating advanced materials for a variety of biomedical applications. The protocols provided herein serve as a starting point for researchers to develop and optimize their specific surface modification strategies. Careful control of reaction conditions and thorough characterization of the resulting surfaces are crucial for achieving reproducible and effective functionalization.

References

Application Notes and Protocols: The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB) is a versatile aromatic monomer crucial for the synthesis of a variety of high-performance polymers. Its rigid biphenyl (B1667301) core imparts excellent thermal stability and mechanical strength to the resulting polymer chains, while the two reactive chloromethyl groups provide sites for various polymerization reactions. This document provides detailed application notes and experimental protocols for the synthesis of two classes of high-performance polymers utilizing BCMB: Poly(p-phenylene vinylene) (PPV) and a Poly(biphenylene sulfide). These polymers are of significant interest in fields ranging from organic electronics to advanced materials for demanding industrial applications.

Application Notes

The unique structure of this compound makes it a valuable building block for polymers with superior properties. The biphenyl unit contributes to a high glass transition temperature (Tg) and thermal stability, making the resulting polymers suitable for high-temperature applications. The para-substitution pattern of the chloromethyl groups leads to linear, rigid-rod like polymer chains, which can result in materials with high tensile strength and modulus.

Key Applications of Polymers Derived from this compound:

  • Organic Electronics: Poly(p-phenylene vinylene) and its derivatives are electroluminescent and can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[1]

  • Automotive and Aerospace: The high thermal stability and chemical resistance of polymers like poly(phenylene sulfide) make them ideal for under-the-hood components in automobiles and structural parts in aircraft.[1]

  • Industrial and Electrical Components: These polymers are used in the manufacturing of connectors, sockets, and other components that require high-temperature resistance and dimensional stability.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

This protocol describes the synthesis of a PPV derivative using this compound through Gilch polymerization. This method involves the base-induced polymerization of the monomer.[2][3]

Materials:

  • This compound (BCMB)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Schlenk line or nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Monomer Solution: In the reaction flask, dissolve this compound (e.g., 2.51 g, 10 mmol) in anhydrous THF (e.g., 100 mL) under a nitrogen atmosphere.

  • Base Solution: In a separate flask, prepare a solution of potassium tert-butoxide (e.g., 2.47 g, 22 mmol) in anhydrous THF (e.g., 50 mL).

  • Polymerization: Cool the monomer solution to 0 °C using an ice bath. Slowly add the potassium tert-butoxide solution to the stirred monomer solution dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the polymer forms.

  • Precipitation and Purification: Pour the viscous polymer solution into a beaker containing methanol (e.g., 500 mL) with vigorous stirring. The polymer will precipitate as a solid.

  • Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and then dry it in a vacuum oven at 60 °C overnight.

Quantitative Data (Representative):

PropertyValue
Yield > 90%
Appearance Yellowish-green solid
Solubility Soluble in THF, Chloroform
Molecular Weight (Mn) 50,000 - 150,000 g/mol (GPC)
Polydispersity (PDI) 2.0 - 3.5
Decomposition Temp. > 400 °C (TGA, 5% weight loss)
Protocol 2: Synthesis of Poly(biphenylene sulfide) via Polycondensation

This protocol outlines a plausible method for the synthesis of a poly(biphenylene sulfide) from this compound and sodium sulfide (B99878). This reaction is a nucleophilic substitution polycondensation.

Materials:

  • This compound (BCMB)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene (B28343)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and a reflux condenser.

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Dehydration of Sodium Sulfide: To the reaction flask, add sodium sulfide nonahydrate (e.g., 2.40 g, 10 mmol) and NMP (e.g., 50 mL). Heat the mixture to reflux with toluene to azeotropically remove the water of hydration, collecting the water in the Dean-Stark trap. Once all the water is removed, cool the mixture.

  • Monomer Addition: Under a nitrogen atmosphere, add a solution of this compound (e.g., 2.51 g, 10 mmol) in NMP (e.g., 20 mL) to the flask.

  • Polymerization: Heat the reaction mixture to 180-200 °C and stir for 4-6 hours under a nitrogen flow.

  • Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a beaker of deionized water (e.g., 500 mL) with stirring to precipitate the polymer.

  • Washing: Filter the polymer and wash it extensively with hot deionized water to remove any residual NMP and salts. Follow with a final wash with methanol.

  • Drying: Dry the polymer in a vacuum oven at 100 °C to a constant weight.

Quantitative Data (Representative):

PropertyValue
Yield > 95%
Appearance Off-white to light brown powder
Solubility Insoluble in common organic solvents at room temperature
Melting Point (Tm) 280 - 300 °C (DSC)
Glass Transition (Tg) 90 - 110 °C (DSC)
Decomposition Temp. > 450 °C (TGA, 5% weight loss)

Visualizations

Gilch_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer BCMB in Anhydrous THF ReactionVessel Reaction at 0°C to RT (24 hours under N2) Monomer->ReactionVessel Base t-BuOK in Anhydrous THF Base->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Polymer Solution Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Poly(p-phenylene vinylene) Drying->FinalPolymer Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Na2S_Dehydration Dehydration of Na2S·9H2O in NMP/Toluene Polymerization_Step Polycondensation at 180-200°C (4-6 hours under N2) Na2S_Dehydration->Polymerization_Step Monomer_Sol BCMB in NMP Monomer_Sol->Polymerization_Step Precipitation_H2O Precipitation in Water Polymerization_Step->Precipitation_H2O Polymer Mixture Washing_Steps Washing with Hot Water & Methanol Precipitation_H2O->Washing_Steps Drying_Step Vacuum Drying Washing_Steps->Drying_Step Final_Product Poly(biphenylene sulfide) Drying_Step->Final_Product Polymerization_Logic cluster_polymers High-Performance Polymers cluster_properties Key Properties BCMB This compound Rigid Biphenyl Core Two Reactive -CH2Cl Groups PPV Poly(p-phenylene vinylene) (Conjugated Polymer) BCMB:f1->PPV Gilch Polymerization PPS Poly(biphenylene sulfide) (Engineering Thermoplastic) BCMB:f1->PPS Polycondensation Thermal_Stability High Thermal Stability BCMB:f0->Thermal_Stability Mechanical_Strength Excellent Mechanical Strength BCMB:f0->Mechanical_Strength PPV->Thermal_Stability PPV->Mechanical_Strength PPS->Thermal_Stability PPS->Mechanical_Strength Chemical_Resistance Good Chemical Resistance PPS->Chemical_Resistance

References

Application Notes and Protocols for the Purity Assessment of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purity assessment of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a key intermediate in the synthesis of fluorescent whitening agents and various pharmaceutical compounds.[1][2] The purity of this compound is critical as it directly impacts the quality, efficacy, and safety of the final products. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

This compound (CAS No. 1667-10-3) is a bifunctional molecule susceptible to various impurities arising from its synthesis, which typically involves the chloromethylation of biphenyl. Potential impurities may include mono-chlorinated biphenyls, positional isomers, and polymeric byproducts. Accurate and robust analytical methods are therefore essential for the quality control and purity determination of this important chemical intermediate.

Analytical Methods Overview

A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities and provides structural information for their identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and highly accurate method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte itself.

Data Presentation

The following tables summarize representative quantitative data obtained from the analysis of three different batches of this compound using the described analytical methods.

Table 1: Purity Assessment of this compound by HPLC

Batch IDPurity by HPLC (%)Known Impurity 1 (%) (4-chloromethyl-1,1'-biphenyl)Known Impurity 2 (%) (Polymeric Impurity)Total Unknown Impurities (%)
BCMB-00199.150.450.250.15
BCMB-00299.260.380.220.14
BCMB-00399.420.300.180.10

Table 2: Impurity Profiling by GC-MS

Batch IDImpurity 1 (Area %) (4-chloromethyl-1,1'-biphenyl)Impurity 2 (Area %) (Isomeric bis(chloromethyl)biphenyl)Other Volatile Impurities (Area %)
BCMB-0010.480.150.05
BCMB-0020.400.120.04
BCMB-0030.320.100.03

Table 3: Absolute Purity by Quantitative NMR (qNMR)

Batch IDPurity by qNMR (%)
BCMB-00199.2 ± 0.2
BCMB-00299.3 ± 0.2
BCMB-00399.5 ± 0.2

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and its non-volatile impurities.[3][4]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV or PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Reagents and Sample Preparation:

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid: ACS grade

  • Sample Diluent: Acetonitrile

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

HPLC Analysis Workflow for Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and semi-quantitative analysis of volatile and semi-volatile impurities in this compound.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Standard GC with a Mass Selective Detector
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Reagents and Sample Preparation:

  • Dichloromethane (DCM): GC grade

  • Sample Solution: Accurately weigh approximately 1 mg of the sample and dissolve in 10 mL of dichloromethane.

Data Analysis:

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Semi-quantification is based on the relative peak areas.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Dichloromethane Weigh->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Impurities (MS Library) Detect->Identify SemiQuant Semi-quantify by Area % Identify->SemiQuant

GC-MS Workflow for Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides a direct measurement of the purity of this compound by comparing the integral of a specific analyte signal to that of a certified internal standard.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Anhydride (B1165640) (Certified Reference Material)
Pulse Program Standard 1D proton with a long relaxation delay (D1 ≥ 5 * T₁)
Number of Scans 16 or higher for good signal-to-noise
Temperature 25 °C

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the maleic anhydride internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

The benzylic protons (-CH₂Cl) of this compound and the olefinic protons of maleic anhydride are suitable for integration.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in CDCl3 Weigh_Sample->Dissolve Weigh_Std Weigh Internal Standard Weigh_Std->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Integrate Integrate Analyte and Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

qNMR Workflow for Absolute Purity Determination.

Conclusion

The combination of HPLC, GC-MS, and qNMR provides a comprehensive approach to the purity assessment of this compound. HPLC is ideal for routine quality control of the main component and non-volatile impurities. GC-MS is a powerful tool for identifying and semi-quantifying volatile and semi-volatile impurities. qNMR serves as a primary method for the accurate determination of absolute purity. The selection of the appropriate method or combination of methods will depend on the specific requirements of the analysis.

References

Application Notes and Protocols for the Preparation of Ion-Exchange Resins Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange resins are indispensable tools in a myriad of scientific and industrial processes, including water purification, chromatography, and pharmaceutical ingredient manufacturing. The functional properties of these resins are largely dictated by their polymeric backbone and the nature of their ion-exchange sites. 4,4'-Bis(chloromethyl)-1,1'-biphenyl is a versatile aromatic compound that can serve as a key building block in the synthesis of robust anion-exchange resins. Its rigid biphenyl (B1667301) structure imparts thermal and chemical stability to the resulting polymer network, while the two chloromethyl groups provide reactive sites for the introduction of quaternary ammonium (B1175870) functional groups, which are responsible for the anion-exchange capacity.

These application notes provide a detailed protocol for the synthesis of a crosslinked anion-exchange resin via polycondensation of this compound with a diamine, followed by quaternization to introduce the ion-exchange functionality. The methodologies are compiled from established principles of polymer chemistry and characterization techniques for ion-exchange materials.

Key Applications

Anion-exchange resins derived from this compound are anticipated to be valuable in applications requiring high thermal and chemical stability, such as:

  • Purification of pharmaceuticals and active pharmaceutical ingredients (APIs).

  • Removal of acidic contaminants from organic process streams.

  • Catalysis of chemical reactions.

  • Solid-phase extraction of acidic compounds.

  • Development of anion-exchange membranes for electrochemical applications.

Data Presentation

The performance of an ion-exchange resin is quantified by several key parameters. The following tables summarize typical quantitative data for anion-exchange resins synthesized from aromatic precursors, which can be used as a benchmark for resins prepared using this compound.

Table 1: Typical Physical and Chemical Properties of Anion-Exchange Resins

PropertyTypical Value RangeUnitSignificance
Particle Size 0.3 - 1.2mmAffects flow characteristics and kinetics.[1]
Total Ion-Exchange Capacity 0.8 - 1.5meq/mL (wet)Total number of exchangeable functional groups.[2]
Operating Ion-Exchange Capacity 0.4 - 0.9meq/mL (wet)Practical exchange capacity under specific operating conditions.[3]
Water Uptake 30 - 70%Influences swelling and ion mobility.[4][5]
Swelling Ratio 5 - 20%Volumetric change upon hydration or change in ionic form.[4][6]
Thermal Stability Up to 80 (OH⁻ form)°CMaximum operating temperature without significant degradation.

Table 2: Representative Ion-Exchange Capacities of Synthesized Anion-Exchange Materials

Polymer SystemDegree of FunctionalizationIon-Exchange Capacity (meq/g)Reference
Quaternized Polysulfone82%0.96
Quaternized Polysulfone143%1.73
Aminated VBC-DVB CopolymersNot Specified1.5 - 2.0[7]
Piperidinium-grafted AEMsNot Specified0.69 - 1.98[4]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of an anion-exchange resin using this compound.

Protocol 1: Synthesis of Crosslinked Polyamine Resin

This protocol describes the polycondensation of this compound with a diamine, N,N,N',N'-Tetramethyl-1,6-hexanediamine, to form a crosslinked polymer network.

Materials:

  • This compound

  • N,N,N',N'-Tetramethyl-1,6-hexanediamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone

  • Deionized water

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Add 1.0 equivalent of N,N,N',N'-Tetramethyl-1,6-hexanediamine to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 24 hours under a nitrogen atmosphere.

  • A solid precipitate will form as the polycondensation reaction proceeds.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Collect the solid polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer sequentially with DMF, acetone, and deionized water to remove unreacted monomers and solvent.

  • Dry the resulting crosslinked polyamine resin in a vacuum oven at 60°C to a constant weight.

Protocol 2: Quaternization of the Polyamine Resin (Amination)

This step introduces the quaternary ammonium groups, which act as the anion-exchange sites.

Materials:

  • Crosslinked polyamine resin from Protocol 1

  • Methyl iodide (CH₃I)

  • Ethanol (B145695)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspend the dried crosslinked polyamine resin in ethanol in a round-bottom flask.

  • Add an excess of methyl iodide (e.g., 5-10 equivalents relative to the repeating unit of the polymer).

  • Heat the suspension to reflux (approximately 78°C) and stir for 48 hours.

  • Cool the mixture to room temperature.

  • Collect the quaternized resin by vacuum filtration.

  • Wash the resin thoroughly with ethanol to remove excess methyl iodide.

  • Dry the final anion-exchange resin in a vacuum oven at 50°C.

Protocol 3: Characterization of the Anion-Exchange Resin

A. Determination of Ion-Exchange Capacity (IEC)

The IEC is a measure of the number of active ion-exchange sites per unit mass or volume of the resin.[2][8]

Materials:

  • Dried anion-exchange resin (in Cl⁻ form)

  • 1 M Sodium nitrate (B79036) (NaNO₃) solution

  • 0.1 M Silver nitrate (AgNO₃) solution

  • Potassium chromate (B82759) (K₂CrO₄) indicator

  • Burette, flasks, and pipettes

Procedure:

  • Accurately weigh about 0.5 g of the dried resin (in the iodide form from the synthesis) and record the weight.

  • To convert the resin to the chloride form, wash it thoroughly with a 1 M sodium chloride solution, followed by deionized water until the washings are free of chloride ions (tested with AgNO₃).

  • Dry the resin in the chloride form to a constant weight.

  • Accurately weigh about 0.2 g of the dried resin (Cl⁻ form) into a flask.

  • Add 50 mL of 1 M NaNO₃ solution to the flask to displace the chloride ions from the resin.

  • Stir the mixture for at least 4 hours to ensure complete ion exchange.

  • Titrate the displaced chloride ions in the supernatant with a standardized 0.1 M AgNO₃ solution using potassium chromate as an indicator (Mohr's method).

  • Calculate the IEC using the following formula: IEC (meq/g) = (V_AgNO₃ × M_AgNO₃) / W_resin where V_AgNO₃ is the volume of AgNO₃ solution used in mL, M_AgNO₃ is the molarity of the AgNO₃ solution, and W_resin is the weight of the dry resin in g.

B. Measurement of Water Uptake and Swelling Ratio

These parameters are crucial for understanding the physical stability and transport properties of the resin.[4][5][6]

Materials:

  • Dried anion-exchange resin (Cl⁻ form)

  • Graduated cylinder

  • Deionized water

Procedure:

  • Accurately weigh a sample of the dry resin (W_dry).

  • Place the dry resin in a graduated cylinder and record the initial volume (V_dry).

  • Add deionized water to the graduated cylinder to fully immerse the resin.

  • Allow the resin to swell for 24 hours until equilibrium is reached.

  • Record the final volume of the swollen resin (V_wet).

  • Carefully remove the excess surface water from the swollen resin using filter paper and weigh the wet resin (W_wet).

  • Calculate the water uptake and swelling ratio: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Swelling Ratio (%) = [(V_wet - V_dry) / V_dry] × 100

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation and characterization of the anion-exchange resin.

Synthesis_Pathway BCMB This compound Polyamine Crosslinked Polyamine Resin BCMB->Polyamine Polycondensation Diamine N,N,N',N'-Tetramethyl-1,6-hexanediamine Diamine->Polyamine AER Anion-Exchange Resin Polyamine->AER Quaternization MeI Methyl Iodide MeI->AER

Caption: Synthetic pathway for the anion-exchange resin.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start polycondensation Polycondensation (Protocol 1) start->polycondensation quaternization Quaternization (Protocol 2) polycondensation->quaternization end_synthesis Final Resin quaternization->end_synthesis iec Ion-Exchange Capacity (Protocol 3A) end_synthesis->iec swelling Water Uptake & Swelling (Protocol 3B) end_synthesis->swelling

Caption: Experimental workflow from synthesis to characterization.

Logical_Relationship Monomers Monomer Selection (this compound & Diamine) Synthesis Resin Synthesis (Polycondensation & Quaternization) Monomers->Synthesis Structure Polymer Structure (Crosslinked Network) Synthesis->Structure Properties Resin Properties Structure->Properties IEC Ion-Exchange Capacity Properties->IEC Stability Thermal & Chemical Stability Properties->Stability Swelling Water Uptake & Swelling Properties->Swelling Application Application Performance Properties->Application

Caption: Relationship between synthesis, structure, and properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, with a primary focus on improving reaction yield and product purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Optimize the reaction temperature. Temperatures between 25-60°C have been reported.[1][2]- Extend the reaction time; some protocols suggest reaction times of 22-35 hours.[1][3]
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of biphenyl (B1667301), paraformaldehyde, and catalyst.- A common molar ratio for biphenyl:paraformaldehyde:zinc chloride is approximately 1.0:2.3:0.6.[1]- Ensure paraformaldehyde is of high purity and adequately depolymerized during the reaction.
Catalyst Inactivity: The Lewis acid catalyst (e.g., zinc chloride) may be hydrated or of poor quality.- Use anhydrous zinc chloride and handle it in a moisture-free environment.- Consider alternative catalysts such as scandium triflate (Sc(OTf)₃) which has shown high activity.[4][5]
Poor HCl Gas Dispersion: Inefficient introduction of hydrogen chloride gas into the reaction mixture.- Ensure a steady and continuous flow of dry HCl gas throughout the reaction.[1]- Some methods generate HCl in situ from sulfuryl chloride and concentrated hydrochloric acid to maintain saturation.[6]
Formation of Multiple Products (Isomers and Byproducts) Side Reactions: Competing reactions can lead to the formation of 4-chloromethylbiphenyl (monosubstituted product) and other isomers like 2,4'-bis(chloromethyl)biphenyl.[4][5]- The selectivity for the 4,4'-isomer can be around 70% with certain catalysts.[5]- Adding small amounts of acetic acid or formic acid may enhance the conversion of the monosubstituted product to the desired disubstituted product.[4][5]
Polymerization: Formation of polymeric byproducts can occur, reducing the yield of the desired product.- One patented process involves recycling the waste residue containing byproducts to shift the reaction equilibrium and inhibit side reactions.[1]
Difficult Purification Similar Polarity of Products: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.- Recrystallization is a common and effective purification method.[1][2][3]- Effective solvent systems for recrystallization include toluene (B28343), or a mixed solvent system of cyclohexane (B81311) and benzene.[1][2][7]
Presence of Carcinogenic Byproducts: The traditional Blanc chloromethylation reaction is known to potentially form the highly carcinogenic bis(chloromethyl) ether (BCME).[8]- Employing alternative, less hazardous chloromethylating agents can mitigate this risk.[4]- Ensure the reaction is conducted in a well-ventilated fume hood with appropriate safety protocols.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this compound?

A1: The most critical parameters include the quality and stoichiometry of reactants and catalysts, reaction temperature, and the efficient and continuous supply of dry hydrogen chloride gas. The use of anhydrous zinc chloride is crucial, as water can reduce its catalytic activity.[6] Reaction temperatures are typically kept moderate, in the range of 25-60°C, to balance reaction rate with the prevention of side reactions.[1][2]

Q2: What are some alternative catalysts to zinc chloride for this synthesis?

A2: While zinc chloride is a common catalyst, other Lewis acids have been explored. Group 3 and 4 metal triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have been shown to be highly effective catalysts for the chloromethylation of biphenyl.[4][5] Additionally, novel approaches using recyclable, temperature-dependent phase-separation systems with dicationic acidic ionic liquids have achieved excellent yields of up to 85%.[4]

Q3: How can I minimize the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME)?

A3: Minimizing the formation of BCME is a critical safety consideration. This can be achieved by carefully controlling the reaction stoichiometry and temperature.[8] Alternative, less toxic chloromethylating agents can be used. For instance, some methods use paraformaldehyde and a source of HCl, which is thought to be safer than using chloromethyl ether directly.[4]

Q4: What is a suitable solvent for the synthesis and purification of this compound?

A4: A variety of solvents have been used for the synthesis, including petroleum ether, cyclohexane, and acetic acid.[1][6] For purification, recrystallization is a highly effective method. Commonly used solvents for recrystallization include toluene or a mixture of cyclohexane and benzene.[1][2][7]

Q5: Can byproducts from the reaction be recycled to improve overall yield?

A5: Yes, one patented production process involves recycling the waste residue, which contains byproducts such as 4-chloromethylbiphenyl and organic polymers.[1] By adding this residue back into the initial reaction mixture, the concentration balance is altered, which can inhibit side reactions and favor the formation of the desired this compound, thus improving the overall yield.[1]

Data Presentation

Table 1: Comparison of Different Synthesis Protocols and Yields

Catalyst Solvent(s) Reactants Temperature (°C) Time (h) Yield (%) Reference
Zinc ChloridePetroleum EtherBiphenyl, Paraformaldehyde, HCl gas, Byproducts25-3522-2651-52 (molar)[1]
Zinc Chloride, Acetic AcidCyclohexaneBiphenyl, Paraformaldehyde, Conc. HCl, Sulfuryl ChlorideNot SpecifiedNot SpecifiedNot Specified[6]
PEG1000-DAIL (Ionic Liquid)Methylcyclohexane, WaterBiphenyl, Chloromethylating agentNot SpecifiedNot Specified85[4]
Aluminum ChlorideToluene, 4-Methylpentanoic AcidBiphenyl, Paraformaldehyde, HCl gas55-802580.7[3]
Aluminum ChlorideEthanol, Propionic AcidBiphenyl, Paraformaldehyde, HCl gas35-553084.7[3]
Excess Hydrogen ChlorideCyclohexane, BenzeneBiphenyl, Paraformaldehyde, Cyclohexane30-605-16>50[2]
Zinc Chloride, Water, Acetic AcidNot SpecifiedBiphenyl, Formaldehyde, HClNot SpecifiedNot Specifiedup to 70[9]
Scandium Triflate (Sc(OTf)₃)Not SpecifiedBiphenyl, Trioxane, HClNot SpecifiedNot SpecifiedHigh Activity[4][5]

Experimental Protocols

Protocol 1: Synthesis using Zinc Chloride and Recycled Byproducts

This protocol is adapted from a patented process.[1]

  • Reaction Setup: In a suitable reactor, sequentially add petroleum ether, biphenyl, the byproduct residue from a previous synthesis, paraformaldehyde, and anhydrous zinc chloride. The molar ratio of biphenyl to byproducts to paraformaldehyde to zinc chloride should be approximately 1.0:0.4:2.3:0.6.

  • Reaction Execution: Stir the mixture uniformly and introduce a steady stream of dry hydrogen chloride (HCl) gas.

  • Maintain the reaction temperature between 25-35°C under normal pressure for 22-26 hours.

  • Work-up: After the reaction is complete, wash the material with water.

  • Perform a solid-liquid separation to obtain the crude product.

  • Purification: Recrystallize the crude product from toluene.

  • Filter and dry the purified crystals to obtain this compound.

Protocol 2: Synthesis using a Novel Solvent System and Aluminum Chloride

This protocol is based on a patented method for producing high-purity product.[3]

  • Reaction Setup: In a reaction vessel, add ethanol, propionic acid, biphenyl, paraformaldehyde, and aluminum chloride in a molar ratio of approximately 6.00:1.50:3.00:6.00:1.65.

  • Reaction Execution: Stir the mixture evenly and bubble dry HCl gas through the solution.

  • Control the reaction temperature between 35-55°C and continue for 30 hours.

  • Work-up: Upon completion, wash the reaction mixture with water and filter to isolate the crude product.

  • Purification: Recrystallize the crude material from xylene.

  • Filter and dry the product to yield high-purity this compound.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis A 1. Reagent Charging - Biphenyl - Paraformaldehyde - Catalyst (e.g., ZnCl2) - Solvent B 2. Reaction - Introduce dry HCl gas - Controlled Temperature (25-80°C) - Stirring for 5-35 hours A->B C 3. Work-up - Water wash - Solid-liquid separation B->C D 4. Purification - Recrystallization (e.g., from Toluene) C->D E 5. Final Product - this compound - Drying D->E

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction going to completion? start->q1 a1_yes Check Work-up & Purification q1->a1_yes Yes a1_no Optimize Reaction Conditions q1->a1_no No q2 Are reagents & catalyst of high quality? a1_no->q2 a2_yes Check Stoichiometry & HCl Supply q2->a2_yes Yes a2_no Use Anhydrous Catalyst / Fresh Reagents q2->a2_no No q3 Significant side product formation? a2_yes->q3 a3_yes - Adjust Temperature - Consider Alternative Catalyst - Recycle Byproducts q3->a3_yes Yes a3_no Focus on other parameters q3->a3_no No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Friedel-Crafts Reactions with 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Friedel-Crafts alkylation reactions. The focus is on identifying and mitigating common side reactions to ensure successful synthesis of desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using the bifunctional electrophile this compound in Friedel-Crafts reactions?

A1: The primary side reaction of concern is extensive polymerization and cross-linking . Due to the presence of two reactive chloromethyl groups, the reagent can react with multiple aromatic molecules, leading to the formation of a high molecular weight, often insoluble, polymeric material instead of a discrete small molecule product. Other potential side reactions include polyalkylation , where more than one biphenylmethyl group attaches to a single aromatic substrate molecule, and carbocation rearrangement , although less common with benzylic halides.

Q2: How can I control the extent of polymerization and prevent the formation of insoluble products (gelation)?

A2: Controlling polymerization is critical for a successful reaction. Key strategies include:

  • Stoichiometry Control: Carefully controlling the molar ratio of the aromatic substrate to this compound is paramount. Using a large excess of the aromatic substrate can favor the mono- or di-substituted product over polymer formation.[1]

  • Reaction Conditions: Lowering the reaction temperature can reduce the rate of polymerization.

  • Slow Addition: Adding the this compound solution dropwise to the reaction mixture containing the aromatic substrate and catalyst can help maintain a low concentration of the bifunctional electrophile, thus minimizing polymer chain growth.

  • Choice of Catalyst: Using a milder Lewis acid catalyst can sometimes help to control the reactivity and reduce the extent of polymerization.

Q3: Can carbocation rearrangement be an issue with this compound?

A3: Carbocation rearrangements are a known limitation of Friedel-Crafts alkylations, often leading to isomeric products.[2] However, the benzylic carbocation formed from this compound is relatively stable due to resonance with the biphenyl (B1667301) system. Therefore, significant rearrangement of the primary benzylic carbocation is less likely compared to simple primary alkyl halides.

Q4: What is the influence of the solvent on the reaction outcome?

A4: The choice of solvent can significantly impact the reaction. A solvent that can dissolve both the reactants and the intermediate polymer chains can help to prevent premature precipitation and gelation, allowing for the formation of higher molecular weight soluble polymers if that is the desired outcome. Common solvents for Friedel-Crafts reactions include dichloromethane, dichloroethane, and nitrobenzene. It is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Friedel-Crafts reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.[3][4] 2. Deactivated Aromatic Substrate: Strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction.[4] 3. Insufficient Catalyst: The catalyst can be complexed by reactants or products.1. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or purified Lewis acid. 2. Choose an aromatic substrate with neutral or electron-donating groups. 3. Increase the molar ratio of the catalyst to the electrophile.
Formation of Insoluble Gel/Precipitate 1. Uncontrolled Polymerization: High concentration of the bifunctional electrophile. 2. High Reaction Temperature: Promotes rapid and extensive cross-linking. 3. Inappropriate Stoichiometry: Molar ratio of reactants favors polymer formation.1. Add the solution of this compound slowly and dropwise to the reaction mixture. 2. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Use a significant excess of the aromatic substrate to favor the formation of smaller, soluble products.
Product is a Mixture of Oligomers/Polymers of Varying Molecular Weight 1. Lack of Control over Polymerization: Reaction conditions do not favor uniform chain growth. 2. Non-ideal Stoichiometry: The ratio of monomers is not optimized for a specific molecular weight.1. To obtain a more defined product, consider techniques like adding a monofunctional "capping" agent to terminate chain growth.[1] 2. Precisely control the molar ratio of the aromatic substrate to this compound to target a specific degree of polymerization.[5][6]
Unexpected Product Isomers 1. Carbocation Rearrangement: While less likely, it can still occur. 2. Positional Isomerism: Alkylation occurs at different positions on the aromatic substrate.1. Characterize the product mixture thoroughly using techniques like NMR and GC-MS to identify all isomers. Consider using a milder Lewis acid to potentially reduce rearrangement. 2. The directing effects of substituents on the aromatic ring will determine the position of alkylation (ortho, meta, or para).

Experimental Protocol: Friedel-Crafts Polycondensation of this compound with Benzene (B151609)

This protocol provides a general procedure for the Friedel-Crafts reaction between this compound and an excess of benzene to favor the formation of soluble oligomers.

Materials:

  • This compound

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. Maintain an inert atmosphere using nitrogen or argon.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (e.g., 2.2 equivalents relative to the biphenyl reagent) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Dissolve this compound (1 equivalent) in anhydrous benzene (e.g., a 10-fold molar excess). Add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred catalyst suspension over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by precipitation from a suitable solvent system (e.g., dissolving in DCM and precipitating with methanol) or by column chromatography.

Visualizations

Friedel_Crafts_Polymerization cluster_reactants Reactants cluster_reaction Reaction Pathway A This compound Catalyst Lewis Acid (e.g., AlCl₃) A->Catalyst Activation B Aromatic Substrate (e.g., Benzene) Intermediate1 Mono-substituted Intermediate B->Intermediate1 First Alkylation Intermediate2 Di-substituted Product Intermediate1->Intermediate2 Second Alkylation Polymer Polymer Chain Intermediate1->Polymer Propagation Intermediate2->Polymer Further Reaction

Caption: Reaction pathways in Friedel-Crafts alkylation with a bifunctional electrophile.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes InsolubleProduct Insoluble Product (Gel) Problem->InsolubleProduct Yes MixedOligomers Mixture of Oligomers Problem->MixedOligomers Yes Success Successful Reaction Problem->Success No CheckCatalyst Check Catalyst Activity & Amount LowYield->CheckCatalyst CheckSubstrate Check Substrate Reactivity LowYield->CheckSubstrate ControlStoichiometry Adjust Stoichiometry (Excess Arene) InsolubleProduct->ControlStoichiometry ControlTemp Lower Reaction Temperature InsolubleProduct->ControlTemp SlowAddition Slow Reagent Addition InsolubleProduct->SlowAddition MixedOligomers->ControlStoichiometry UseCappingAgent Consider Capping Agent MixedOligomers->UseCappingAgent Optimize Optimize Conditions CheckCatalyst->Optimize CheckSubstrate->Optimize ControlStoichiometry->Optimize ControlTemp->Optimize SlowAddition->Optimize UseCappingAgent->Optimize

Caption: Troubleshooting workflow for common issues in Friedel-Crafts reactions.

References

Technical Support Center: Purification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the purification of crude 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: Common impurities originate from the chloromethylation of biphenyl (B1667301) and can include unreacted starting material (biphenyl), isomeric products such as monochloromethylated biphenyl, and other di- or poly-chloromethylated byproducts.[1][2] Side reactions can also generate organic polymers.[1]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice depends on the purity of your crude material and the desired final purity.

  • Recrystallization is often sufficient for relatively pure crude material where impurities have different solubility profiles. It is a simpler, faster, and more scalable method.[3]

  • Column Chromatography is more effective for complex mixtures with multiple impurities or when impurities have solubilities similar to the product. It is generally used to achieve very high purity (>99%).[3][4]

Q3: What are the recommended solvents for recrystallizing this compound?

A3: Several solvents and solvent systems have been successfully used. Toluene (B28343) is a common choice.[1][2] Other options include mixtures like toluene/methanol, benzene/ethanol, and cyclohexane/benzene.[3][5] Acetic acid and xylene have also been reported as effective recrystallization solvents.[3]

Q4: How can I monitor the purity of the product during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound and tracking the removal of impurities.[2][6] For column chromatography, Thin-Layer Chromatography (TLC) is an effective way to monitor the separation of compounds in collected fractions.[3]

Troubleshooting Guide

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, if the solution cools too quickly, or if there is a high concentration of impurities depressing the melting point.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease saturation and allow the solution to cool much more slowly. Using a solvent mixture or a lower-boiling point solvent can also resolve this issue.[3]

Q: My crystal yield is very low. How can I improve recovery?

A: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is not ice-cold.

  • Solution:

    • Ensure you are using the minimal amount of hot solvent required to dissolve the crude product.

    • If you performed a hot filtration, pre-heat your funnel and filter paper to prevent the product from crystallizing prematurely.

    • After collecting the crystals, wash them with a minimal amount of ice-cold recrystallization solvent.

    • To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.[3]

Q: No crystals are forming, even after cooling the solution. What is the problem?

A: This typically indicates that the solution is not supersaturated or that crystallization is being inhibited.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of pure product can also initiate crystallization.

    • Increase Concentration: If the solution is too dilute, evaporate some of the solvent and try cooling it again.

    • Cool Further: Ensure the solution is thoroughly cooled, preferably in an ice bath.[3]

Column Chromatography Issues

Q: My compounds are not separating on the column. What can I do?

A: Poor separation can be due to an inappropriate solvent system (eluent) or issues with the column packing.

  • Solution: The polarity of the eluent is critical. If your compounds are eluting together, the eluent may be too polar. Try decreasing the polarity (e.g., increase the hexane (B92381) percentage in a hexane/ethyl acetate (B1210297) system). If the compounds are stuck at the top of the column, the eluent is not polar enough; gradually increase its polarity.[3]

Q: The compound band is streaking or tailing down the column. Why is this happening?

A: Tailing or streaking can be caused by the compound's low solubility in the eluent, overloading the column, or strong interactions with the silica (B1680970) gel.

  • Solution:

    • Check Solubility: Choose an eluent system in which your compound is more soluble.

    • Reduce Load: Do not overload the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

    • Modify Eluent: Adding a very small amount of a more polar solvent (like a few drops of methanol) to your eluent can sometimes reduce strong interactions with the silica gel and improve band shape.[3]

Data Presentation

Table 1: Recrystallization Data for this compound

Recrystallization Solvent(s)Final Purity (%)Yield (%)Reference
Toluene99.1582.2[2][3]
Toluene and Methanol99.2580.7[3]
Benzene and Ethanol99.2684.1[3]
Xylene99.4284.7[3]
Acetic Acid99.1783.5[2][3]
Cyclohexane and Benzene>95Not Specified[5]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallization using toluene. It may require optimization.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of toluene and a stir bar. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals begin to appear, the flask can be placed in an ice bath to maximize yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]

Protocol 2: Column Chromatography

This protocol is a general procedure for purification using a silica gel column.

  • Eluent Selection: Determine the optimal solvent system using TLC. A good system will show clear separation of the desired product from impurities with an Rf value for the product of approximately 0.25-0.35.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring an even and compact bed without air bubbles. Add another layer of sand on top of the silica gel.[3][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]

  • Elution: Carefully add the eluent to the top of the column, taking care not to disturb the sand layer. Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude this compound purity_check Assess Crude Purity (e.g., by HPLC/TLC) start->purity_check high_purity Relatively High Purity (Minor Impurities) purity_check->high_purity >90% low_purity Low Purity or Complex Mixture purity_check->low_purity <90% recrystallize1 Perform Recrystallization high_purity->recrystallize1 column_chrom Perform Column Chromatography low_purity->column_chrom final_purity_check Final Purity Analysis (HPLC) recrystallize1->final_purity_check analyze_fractions Analyze Fractions (TLC) column_chrom->analyze_fractions combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure Pure Fractions Identified recrystallize2 Recrystallize for Final Polish combine_pure->recrystallize2 recrystallize2->final_purity_check product High-Purity Product final_purity_check->product Purity Meets Specs

Caption: Purification strategy decision workflow for crude this compound.

References

Technical Support Center: Managing Polyalkylation with 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4,4'-Bis(chloromethyl)-1,1'-biphenyl. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during its use: managing and preventing undesired polyalkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile bifunctional organic intermediate. Its two reactive chloromethyl groups make it a valuable building block in organic synthesis. It is commonly used to introduce a 4,4'-biphenylmethyl spacer into larger molecules. Key applications include the synthesis of polymers, fluorescent whitening agents, and as a linker in the development of pharmaceutical compounds and functional materials.[1][2]

Q2: What is polyalkylation in reactions involving this compound?

Polyalkylation refers to the undesired reaction of both chloromethyl groups of a single this compound molecule. This results in the formation of dimers, oligomers, or cross-linked polymers instead of the intended mono-substituted product. For instance, when reacting with a nucleophile (Nu-), the desired product is Nu-CH₂-biphenyl-CH₂-Cl, but polyalkylation leads to Nu-CH₂-biphenyl-CH₂-Nu or longer chains.

Q3: Why is polyalkylation a common issue with this reagent?

Polyalkylation is a significant challenge due to two main factors:

  • Bifunctionality: The molecule possesses two identical and highly reactive benzylic chloride sites.

  • Increased Reactivity: In some reactions, particularly Friedel-Crafts alkylations, the initial mono-alkylation can activate the aromatic ring system, making the second substitution reaction occur faster than the first.[3][4]

Q4: Which common reaction types are most susceptible to polyalkylation with this reagent?

The two most common reaction classes where polyalkylation must be carefully managed are:

  • Friedel-Crafts Alkylation: The reaction of the biphenyl (B1667301) reagent with another aromatic compound in the presence of a Lewis acid catalyst.[3][4][5]

  • Williamson Ether Synthesis: The reaction with an alcohol or phenol (B47542) (as its alkoxide/phenoxide) to form an ether linkage.[6][7] Similar issues can arise in reactions with other nucleophiles, such as amines or thiols.

Troubleshooting Guide: Controlling Selectivity

This guide addresses the most common issue: low yields of the mono-alkylated product due to the formation of poly-alkylated byproducts.

Issue: My reaction yields a mixture of products, with significant amounts of insoluble material or high molecular weight species identified by mass spectrometry.

This is a classic sign of uncontrolled polyalkylation. The following steps provide a systematic approach to favor the desired mono-substitution.

  • Potential Cause 1: Reactant Stoichiometry

    • Explanation: If the molar ratio of your substrate (the molecule you are alkylating) to this compound is low (e.g., 1:1 or 2:1), the mono-substituted product has a high probability of reacting again.

    • Solution: Employ a significant molar excess of the substrate relative to the this compound. This statistically favors the reaction of the biphenyl reagent with an unreacted substrate molecule. Ratios of 5:1, 10:1, or even higher are often necessary.

  • Potential Cause 2: High Reactant Concentration (Pseudo-Dilution Failure)

    • Explanation: Even with correct stoichiometry, if the this compound is added too quickly, its local concentration can become high enough to promote dimerization or polymerization.

    • Solution: Use "high dilution" principles. Add the this compound solution dropwise over a prolonged period (e.g., several hours) to a stirred solution of the substrate and any catalysts. This maintains a very low instantaneous concentration of the bifunctional reagent.

  • Potential Cause 3: High Reaction Temperature

    • Explanation: Higher temperatures increase the rate of all reactions, often diminishing the kinetic selectivity between the first and second alkylation. Lower temperatures generally favor the desired mono-alkylation.[3][6]

    • Solution: Perform the reaction at a lower temperature. Start at 0°C or even -20°C and allow the reaction to warm slowly to room temperature only if necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature profile.

  • Potential Cause 4: Overly Active Catalyst (Friedel-Crafts Reactions)

    • Explanation: A very strong Lewis acid (e.g., AlCl₃) can be too reactive, promoting rapid, indiscriminate alkylation.[3]

    • Solution: Switch to a milder Lewis acid catalyst. Consider alternatives like ZnCl₂, Sc(OTf)₃, or iron oxide nanoparticles.[4][8][9] The optimal catalyst will depend on the reactivity of your aromatic substrate.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution (Illustrative Example)

Molar Ratio (Substrate : Biphenyl Reagent)Expected Mono-adduct YieldExpected Poly-adduct Formation
1 : 1Low (< 25%)High (> 50%)
3 : 1Moderate (~50%)Moderate (~25%)
5 : 1Good (~70%)Low (~15%)
10 : 1Very Good (> 85%)Very Low (< 5%)

Table 2: Recommended Starting Conditions for Selective Mono-alkylation

ParameterFriedel-Crafts AlkylationWilliamson Ether Synthesis
Stoichiometry > 5:1 excess of arene> 5:1 excess of alcohol/phenol
Temperature 0°C to room temperature0°C to 50°C
Addition Mode Slow, dropwise addition of biphenyl reagentSlow, dropwise addition of biphenyl reagent
Catalyst/Base Mild Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃)Strong, non-nucleophilic base (e.g., NaH)
Solvent Dichloromethane, Cyclohexane[1][3]Polar aprotic (DMF, DMSO, Acetonitrile)[6]

Experimental Protocols

Protocol 1: General Procedure for Selective Friedel-Crafts Mono-Alkylation

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the aromatic substrate (10 mmol) and a suitable anhydrous solvent (e.g., dichloromethane) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add the Lewis acid catalyst (e.g., ZnCl₂, 1.2 mmol).

  • Reagent Addition: Dissolve this compound (1 mmol) in the anhydrous solvent. Add this solution to the dropping funnel and add it dropwise to the cooled, stirred reaction mixture over 2-4 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress via TLC or LC-MS.

  • Workup: Once the starting biphenyl reagent is consumed, carefully quench the reaction by pouring it over crushed ice and dilute HCl.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent. Combine the organic layers.

  • Purification: Wash the combined organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Selective Williamson Ether Mono-Synthesis

  • Setup: Under an inert atmosphere, add the alcohol or phenol substrate (10 mmol) to a flame-dried flask with an anhydrous polar aprotic solvent (e.g., DMF).

  • Alkoxide Formation: Cool the solution to 0°C. Carefully add a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 10.5 mmol) in portions. Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Reagent Addition: Dissolve this compound (1 mmol) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add this solution dropwise to the alkoxide mixture over 2-4 hours at 0°C.

  • Reaction: After addition, allow the mixture to stir at room temperature (or gently heat to 40-50°C if no reaction occurs at RT) until the starting biphenyl reagent is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Reaction_Pathway start_reagents This compound + Substrate (XS) mono_product Desired Product: Mono-alkylation start_reagents->mono_product 1st Alkylation (Desired) poly_product Undesired Byproduct: Poly-alkylation / Cross-linking mono_product->poly_product 2nd Alkylation (Undesired)

Caption: Reaction pathway showing desired mono-alkylation versus undesired poly-alkylation.

Troubleshooting_Workflow start Issue: Low yield of mono-alkylated product check_poly Is significant poly-alkylation or insoluble byproduct observed? start->check_poly review_stoich Increase molar excess of substrate (e.g., >5:1) check_poly->review_stoich Yes check_purity Verify purity of starting materials check_poly->check_purity No slow_addition Use slow, dropwise addition of biphenyl reagent review_stoich->slow_addition lower_temp Lower reaction temperature (start at 0°C) slow_addition->lower_temp optimize_time Optimize reaction time and temperature for conversion check_purity->optimize_time

Caption: Troubleshooting workflow for low yields of the mono-alkylated product.

Logical_Relationships outcome Reaction Outcome products Products params Reaction Parameters stoich Substrate Excess temp Temperature addition Addition Rate catalyst Catalyst Activity mono Mono-adduct Yield (Selectivity) stoich->mono Increases poly Poly-adduct Formation stoich->poly Decreases temp->mono Decreasing Increases temp->poly Increasing Increases addition->mono Slowing Increases addition->poly Slowing Decreases catalyst->mono Milder Increases catalyst->poly Harsher Increases

Caption: Influence of key reaction parameters on product selectivity.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(chloromethyl)-1,1'-biphenyl in cross-coupling reactions. The content is designed to assist in catalyst selection for optimal performance and to address specific experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: Starting material (this compound) remains largely unreacted after the expected reaction time.

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) is from a reliable source and has been stored properly. Consider using a more active precatalyst or a pre-formed Pd(0) source like Pd₂(dba)₃.Palladium(0) is the active catalytic species. Precatalysts can fail to reduce in situ, or the Pd(0) species can be sensitive to air and moisture.
Inappropriate Ligand For benzylic chlorides, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote the oxidative addition step.[1] Try ligands such as SPhos, XPhos, or RuPhos. For less demanding couplings, PPh₃ may suffice.Benzylic C-Cl bonds are less reactive than the corresponding bromides or iodides, requiring more activating ligands to facilitate the initial step of the catalytic cycle.
Incorrect Base The choice of base is critical for activating the boronic acid.[1] For benzylic chlorides, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous.The base facilitates the transmetalation step by forming a more nucleophilic boronate species. The strength and solubility of the base can significantly impact the reaction rate.
Sub-optimal Solvent A mixture of an organic solvent (e.g., THF, dioxane, toluene) and water is typically required.[1] The ratio can be crucial. If using an anhydrous system, ensure all components are rigorously dried.The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Low Reaction Temperature While some highly active catalyst systems work at room temperature, couplings with less reactive chlorides often require elevated temperatures (e.g., 80-110 °C).Higher temperatures provide the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.
Issue 2: Formation of Multiple Products and Side Reactions

Symptoms: TLC or GC-MS analysis shows a complex mixture of products, including mono-substituted, di-substituted, and homocoupled products, as well as potential oligomers/polymers.

Possible Cause Troubleshooting Step Rationale
Lack of Selectivity (Mono- vs. Di-substitution) To favor di-substitution, use a slight excess of the coupling partner (>2 equivalents) and a higher catalyst loading. To favor mono-substitution, use a sub-stoichiometric amount of the coupling partner (<1 equivalent) and lower the reaction temperature.The relative rates of the first and second coupling reactions determine the product distribution. Adjusting stoichiometry is the primary method for controlling this.
Homocoupling of Boronic Acid Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degas all solvents thoroughly.Oxygen can promote the oxidative homocoupling of the boronic acid, leading to undesired biaryl byproducts.
Wurtz-type Homocoupling of the Biphenyl (B1667301) This can occur at higher temperatures, especially with more active metals. If observed, try lowering the reaction temperature or using a less reactive catalyst system.Reductive coupling of the benzylic chloride can lead to the formation of stilbene-like structures.
Polymerization Since this compound is a difunctional monomer, polymerization can be a significant side reaction, especially at high concentrations and temperatures.[2] Use a lower concentration of the starting material and consider adding the biphenyl substrate slowly to the reaction mixture.High local concentrations of the difunctional starting material and product can favor intermolecular reactions leading to oligomers and polymers.
Hydrolysis of Chloromethyl Groups If using aqueous conditions, hydrolysis of the C-Cl bond to a C-OH bond can occur, especially with prolonged reaction times at high temperatures. Minimize reaction time and consider using a non-aqueous solvent system if this is a persistent issue.The benzylic chloride is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner and desired outcome (mono- vs. di-substitution). However, for the coupling of benzylic chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are generally recommended.[1] A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ in combination with a ligand such as SPhos or XPhos. For simpler systems, Pd(PPh₃)₄ may be sufficient.

Q2: How can I control for mono- versus di-substitution in my cross-coupling reaction?

A2: The primary method for controlling the degree of substitution is by adjusting the stoichiometry of your reagents.

  • For di-substitution: Use at least 2.2 equivalents of the nucleophilic coupling partner (e.g., boronic acid) and a suitable amount of base.

  • For mono-substitution: Use a sub-stoichiometric amount of the nucleophile (e.g., 0.8-0.9 equivalents). This will statistically favor the formation of the mono-substituted product. Further optimization of reaction time and temperature may be necessary to maximize selectivity.

It is important to note that achieving perfect selectivity can be challenging, and chromatographic purification is often required to separate the desired product from the reaction mixture.

Q3: What are the recommended starting conditions for a Sonogashira coupling with this compound?

A3: A typical Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[3] Recommended starting conditions would be:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper Co-catalyst: CuI (3-10 mol%)

  • Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), often used as the solvent or co-solvent.

  • Solvent: THF or DMF.

  • Temperature: Room temperature to 60 °C.

Q4: Can I perform a Heck reaction with this compound?

A4: Yes, the Heck reaction is a viable method for forming carbon-carbon bonds with this substrate. Palladium catalysts are typically used. For benzylic chlorides, catalyst systems may require more specialized ligands than simple PPh₃. Nickel-catalyzed Heck-type reactions have also been shown to be effective for benzylic chlorides and may offer different selectivity.[4][5][6]

Q5: What conditions are suitable for a Buchwald-Hartwig amination with this substrate?

A5: The Buchwald-Hartwig amination is used to form C-N bonds. For aryl halides, this reaction is well-established.[7][8] For the less reactive benzylic chlorides, more active catalyst systems are generally required. A common system includes a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Chlorides

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Yield Range (%)Notes
PdCl₂(dppf)·CH₂Cl₂(none)Cs₂CO₃THF/H₂O (10:1)7760-90Effective for electron-rich boronic acids.[10]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10075-95Good for a broad range of arylboronic acids.
Pd(PPh₃)₄(none)Na₂CO₃Dioxane/H₂O9050-85A more "classical" system, may be less effective for challenging substrates.
Pd₂(dba)₃XPhosK₃PO₄THF6580-98Highly active system, often allows for lower catalyst loading.

Note: Yields are representative for monofunctional benzylic chlorides and may vary for the difunctional this compound. Careful optimization is required.

Table 2: Catalyst Systems for Other Cross-Coupling Reactions with Benzylic Chlorides

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / iPr₂NHTHF or DMF25-60
Heck Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-120
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene or Dioxane80-110
Nickel-Heck Ni(cod)₂ / PCy₂PhEt₃NToluene25 (Room Temp)

Experimental Protocols

Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 4.4 equivalents).

  • Reagent Addition: Add the arylboronic acid (2.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow start Start setup Reaction Setup (Flask, Catalyst, Ligand, Base) start->setup reagents Add Reagents (Biphenyl Substrate, Coupling Partner) setup->reagents solvent Add Degassed Solvent reagents->solvent react Heat and Stir (Under Inert Atmosphere) solvent->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection start Desired Reaction? suzuki Suzuki Coupling (C-C Bond) start->suzuki sonogashira Sonogashira Coupling (C-C Bond, Alkyne) start->sonogashira heck Heck Reaction (C-C Bond, Alkene) start->heck amination Buchwald-Hartwig (C-N Bond) start->amination suzuki_cat Pd Precatalyst + Bulky Phosphine Ligand (e.g., XPhos, SPhos) suzuki->suzuki_cat sonogashira_cat Pd Catalyst (e.g., Pd(PPh3)2Cl2) + Cu(I) Co-catalyst sonogashira->sonogashira_cat heck_cat Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PPh3) or Ni Catalyst heck->heck_cat amination_cat Pd Precatalyst + Bulky Phosphine Ligand (e.g., XPhos, RuPhos) amination->amination_cat

Caption: Decision flowchart for initial catalyst system selection.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System biphenyl 4,4'-Bis(chloromethyl) -1,1'-biphenyl product Cross-Coupled Product(s) biphenyl->product nucleophile Nucleophile (e.g., Ar-B(OH)2, R-NH2, etc.) nucleophile->product base Base base->product pd_precatalyst Pd(II) Precatalyst pd0_active Pd(0)L_n (Active Catalyst) pd_precatalyst->pd0_active Reduction ligand Ligand ligand->pd0_active Coordination pd0_active->product Catalytic Cycle

Caption: Relationship between reaction components.

References

Technical Support Center: Controlling Porosity in Polymers Synthesized from 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized from 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMBP). The information is designed to help you control and optimize the porosity of your synthesized polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of porous polymers using BCMBP.

Issue Potential Cause(s) Recommended Solution(s)
Low Brunauer-Emmett-Teller (BET) Surface Area 1. Inefficient Crosslinking: The degree of polymerization is low, leading to a less developed porous network. 2. Pore Collapse: The polymer network is not rigid enough and collapses upon solvent removal. 3. Inappropriate Solvent System: The porogenic solvent may not be optimal for creating a porous structure.1. Increase Catalyst Concentration: Gradually increase the amount of Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃) to promote more extensive crosslinking. 2. Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or increase the reaction temperature to drive the polymerization to a higher conversion. 3. Use a More Rigid Co-monomer: Incorporate a more rigid aromatic co-monomer to enhance the structural integrity of the polymer network. 4. Solvent Exchange and Supercritical Drying: Before drying, exchange the reaction solvent with a low surface tension solvent. Consider using supercritical CO₂ drying to prevent pore collapse. 5. Optimize Porogen: Experiment with different porogenic solvents or a mixture of a good solvent and a non-solvent to induce phase separation that leads to pore formation.[1]
Undesirable Pore Size Distribution (e.g., only micropores or only mesopores) 1. Choice of Co-monomer/Crosslinker: The geometry and length of the co-monomer or crosslinker significantly influence the resulting pore size.[2] 2. Reaction Solvent (Porogen): The solvent in which the polymerization is carried out acts as a template for the pores. The interaction between the solvent and the growing polymer network dictates the pore structure.[3][4]1. Vary Co-monomer Structure: Use co-monomers with different geometries. For instance, shorter, more rigid co-monomers tend to produce microporous materials, while longer or more flexible co-monomers can lead to larger pores.[2] 2. Adjust Solvent Polarity: The choice of solvent can have a strong effect on the porous properties.[3][4] For example, using a solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer can induce phase separation and lead to the formation of mesopores or macropores.[1] Experiment with solvents like 1,2-dichloroethane (B1671644), nitrobenzene, or dimethylformamide.[3]
Poor Yield of Polymer 1. Insufficient Catalyst Activity: The catalyst may be deactivated by moisture or other impurities. 2. Low Monomer Concentration: The concentration of monomers in the reaction mixture may be too low for efficient polymerization. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere. 2. Increase Monomer Concentration: Increase the concentration of BCMBP and the co-monomer in the reaction mixture. 3. Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Experiment with a temperature range (e.g., 60-100 °C) to find the optimal balance.
Inconsistent Batch-to-Batch Results 1. Variability in Reagent Quality: Purity of monomers, catalyst, and solvent can vary between batches. 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, or reaction time can affect the final polymer properties. 3. Moisture Contamination: Exposure to atmospheric moisture can inconsistently affect the catalyst activity.1. Use High-Purity Reagents: Ensure the purity of BCMBP, co-monomers, and solvents. 2. Strict Control of Parameters: Maintain precise control over reaction temperature, stirring speed, and reaction time. Use a temperature-controlled reaction setup. 3. Maintain Inert Atmosphere: Conduct the reaction under a dry inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing porous polymers from this compound (BCMBP)?

A1: The most common method is through Friedel-Crafts alkylation.[2][5] In this reaction, BCMBP is reacted with another aromatic monomer in the presence of a Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The BCMBP acts as a crosslinker, forming a three-dimensional porous polymer network.

Q2: How does the choice of co-monomer affect the porosity of the final polymer?

A2: The structure of the co-monomer plays a crucial role in determining the porosity. Highly rigid and planar co-monomers can lead to polymers with high surface areas and well-defined micropores. In contrast, more flexible or three-dimensional co-monomers can result in a more varied pore structure, potentially including mesopores. The introduction of heteroatoms (like nitrogen) in the co-monomer can also influence the polymer's affinity for certain gases, such as CO₂.[2]

Q3: What is the role of the porogenic solvent in controlling porosity?

A3: The porogenic solvent, which is the solvent in which the polymerization takes place, acts as a template for the formation of pores. The porosity of the final polymer is influenced by the solubility of the growing polymer chains in the solvent.[3] If the polymer is insoluble in the solvent, it will precipitate out as it forms, creating a network of pores. The size and distribution of these pores can be tuned by changing the solvent or by using a mixture of a "good" solvent and a "poor" solvent (a non-solvent) for the polymer.[1][3]

Q4: What are typical BET surface areas and pore sizes for polymers synthesized from BCMBP?

A4: Polymers synthesized using BCMBP as a crosslinker can achieve high BET surface areas, in some cases up to 1650 m²/g.[2] The pore size distribution can be tailored to be hierarchical, with both micropores and mesopores, often ranging from 0.55 to 4.3 nm.[2]

Q5: How can I purify the synthesized porous polymer?

A5: A typical purification process involves quenching the reaction with a solvent like methanol (B129727). The solid polymer is then filtered and washed extensively with solvents such as methanol to remove unreacted monomers and soluble oligomers. To remove the catalyst, the polymer is washed with an acidic solution (e.g., 2 M HCl), followed by deionized water until the washings are neutral. Further purification can be achieved by Soxhlet extraction with a solvent like methanol for 24 hours. The purified polymer is then dried under vacuum.[6]

Experimental Protocols

Representative Protocol for the Synthesis of a Microporous Polymer via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of a porous polymer using this compound (BCMBP) and a generic aromatic co-monomer (e.g., benzene (B151609) or carbazole).

Materials:

  • This compound (BCMBP)

  • Aromatic co-monomer (e.g., benzene, carbazole)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add BCMBP (e.g., 1.25 g, 5 mmol) and the aromatic co-monomer (e.g., 5 mmol).

  • Dissolution: Add anhydrous 1,2-dichloroethane (e.g., 100 mL) to the flask and stir until all solids are dissolved.

  • Inert Atmosphere: Purge the flask with a dry, inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Under the inert atmosphere, carefully add anhydrous FeCl₃ (e.g., 15 mmol) to the solution. The reaction mixture will typically change color.

  • Reaction: Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form during the reaction.

  • Quenching: After 24 hours, cool the reaction mixture to room temperature. Slowly add methanol (e.g., 100 mL) to quench the reaction. Stir for 30 minutes.

  • Purification:

    • Filter the solid product using a Büchner funnel.

    • Wash the collected solid with copious amounts of methanol until the filtrate is colorless.

    • To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomer and soluble oligomers.[6]

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to yield the final porous polymer as a fine powder.[6]

Data Presentation

Table 1: Influence of Synthetic Parameters on Polymer Porosity
Parameter Variation Expected Effect on Porosity Example Quantitative Data
Co-monomer Short, rigid linker (e.g., dichloroxylene)Increased microporosityBET Surface Area: ~1200 m²/g, Pore Size: < 2 nm
Long, flexible linker (e.g., BCMBP)Potential for hierarchical pores (micropores and mesopores)BET Surface Area: up to 1650 m²/g, Pore Size: 0.55 - 4.3 nm[2]
Porogenic Solvent Good solvent for polymerLower porosity, potentially non-porousBET Surface Area: < 100 m²/g
Poor solvent for polymerHigher porosity, larger pore sizesBET Surface Area: > 500 m²/g
Mixture of good/poor solventTunable porosityVaries depending on the ratio
Catalyst Concentration LowLower crosslinking, lower surface areaBET Surface Area: < 300 m²/g
HighHigher crosslinking, higher surface areaBET Surface Area: > 800 m²/g
Reaction Temperature Low (e.g., 60 °C)Slower reaction, potentially lower surface areaVaries
High (e.g., 100 °C)Faster reaction, potentially higher surface area (up to a point)Varies

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - BCMBP - Co-monomer - Anhydrous Solvent - Catalyst (FeCl3) dissolution Dissolution in Anhydrous Solvent reagents->dissolution reaction Polymerization (e.g., 80°C, 24h) dissolution->reaction quenching Quenching with Methanol reaction->quenching filtration Filtration & Washing (Methanol, HCl, H2O) quenching->filtration extraction Soxhlet Extraction (Methanol) filtration->extraction drying Vacuum Drying extraction->drying product Porous Polymer drying->product

Caption: Experimental workflow for the synthesis of porous polymers.

Logical Relationships in Porosity Control

porosity_control cluster_params Control Parameters cluster_props Intermediate Properties cluster_porosity Final Porosity Characteristics co_monomer Co-monomer Structure rigidity Network Rigidity co_monomer->rigidity solvent Porogenic Solvent phase_separation Phase Separation Dynamics solvent->phase_separation catalyst Catalyst Concentration crosslinking Degree of Crosslinking catalyst->crosslinking temperature Reaction Temperature temperature->crosslinking surface_area BET Surface Area crosslinking->surface_area pore_volume Pore Volume crosslinking->pore_volume rigidity->surface_area pore_size Pore Size Distribution rigidity->pore_size phase_separation->pore_size phase_separation->pore_volume

Caption: Key parameters influencing final polymer porosity.

References

Technical Support Center: Polymerization with 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during polymerization reactions involving 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB).

Troubleshooting Guides

This section addresses common issues encountered during polymerization with BCMB, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Premature Gelation of the Reaction Mixture

Question: My polymerization reaction involving BCMB formed a gel much earlier than expected, preventing the synthesis of a soluble polymer. What are the potential causes and how can I prevent this?

Answer: Premature gelation is a common challenge when using bifunctional cross-linking agents like BCMB. The formation of an insoluble gel occurs when a continuous polymer network is formed throughout the reaction vessel.[1] Several factors can contribute to this issue:

  • High Concentration of BCMB: The concentration of the cross-linking agent is a critical factor. A higher concentration of BCMB will lead to a more rapid formation of cross-links and a shorter gel time.

  • High Monomer Concentration: A high overall monomer concentration can accelerate the polymerization rate, leading to faster network formation.

  • High Reaction Temperature: Elevated temperatures increase the rate of polymerization, which can lead to an uncontrolled and rapid formation of cross-linked networks.[2]

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the growing polymer chains. A poor solvent can cause the polymer to precipitate or aggregate, promoting gelation.[3]

  • High Initiator or Catalyst Concentration: An excess of initiator or catalyst can lead to a very high polymerization rate, making it difficult to control the reaction before the gel point.[4]

To prevent premature gelation, consider the following troubleshooting steps:

  • Reduce BCMB Concentration: Systematically decrease the molar ratio of BCMB relative to the other monomers.

  • Lower Overall Monomer Concentration: Diluting the reaction mixture can slow down the polymerization rate and delay the onset of gelation.

  • Optimize Reaction Temperature: Perform the reaction at a lower temperature to decrease the polymerization rate.

  • Select an Appropriate Solvent: Use a good solvent for the expected polymer to ensure the growing chains remain in solution.

  • Adjust Initiator/Catalyst Concentration: Reduce the concentration of the initiator or catalyst to slow down the reaction kinetics.

  • Employ Stepwise Addition: Instead of adding all the BCMB at the beginning of the reaction, consider a stepwise or continuous addition of the cross-linker. This allows for the formation of longer linear polymer chains before significant cross-linking occurs.[5]

Frequently Asked Questions (FAQs)

Q1: What is the gel point and how can I predict it in my polymerization with BCMB?

A1: The gel point is the critical stage in a polymerization where the system transitions from a viscous liquid to an elastic solid (a gel).[6] At this point, a continuous, cross-linked polymer network has formed throughout the reaction mixture. The Flory-Stockmayer theory is a classical model used to predict the gel point in step-growth polymerization.[7] It relates the critical extent of reaction for gelation to the average functionality of the monomers. However, for practical purposes, the gel point is often determined experimentally by monitoring the viscosity of the reaction mixture. A sudden, sharp increase in viscosity typically indicates the onset of gelation.

Q2: How does the choice of catalyst affect gelation when using BCMB?

A2: The choice of catalyst can significantly impact the kinetics of the polymerization and, consequently, the gelation time. A highly active catalyst can lead to a rapid and uncontrolled polymerization, increasing the likelihood of premature gelation.[8] It is crucial to select a catalyst that provides a controllable reaction rate. For polymerizations involving BCMB, which can participate in reactions like Friedel-Crafts alkylation, the Lewis acidity and concentration of the catalyst are critical parameters to optimize.

Q3: Can I use real-time monitoring to prevent gelation?

A3: Yes, real-time monitoring of the polymerization reaction is a highly effective strategy to prevent gelation. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can be used to track the consumption of monomers and the formation of the polymer.[9][10] By monitoring the reaction progress, you can stop the polymerization before the critical gel point is reached, ensuring the synthesis of a soluble polymer. Another approach is to monitor the viscosity of the reaction mixture in real-time using a rheometer.

Q4: Are there alternative strategies to introduce cross-links without causing premature gelation?

A4: Yes, a common strategy is to first synthesize a soluble, linear or lightly branched polymer and then introduce cross-links in a subsequent step. This can be achieved by:

  • Post-polymerization cross-linking: Synthesize a polymer with reactive side groups and then add a cross-linking agent like BCMB in a separate reaction step under controlled conditions.

  • Using a protected cross-linker: Employ a cross-linking agent with protected reactive groups. After the initial polymerization, the protecting groups can be removed to allow for a controlled cross-linking reaction.

Data Presentation

The following tables provide a qualitative summary of the expected influence of various reaction parameters on the gelation time during polymerization with BCMB. Quantitative data is highly system-dependent and should be determined experimentally.

Table 1: Effect of Reactant Concentrations on Gelation Time

ParameterChangeExpected Effect on Gelation TimeRationale
BCMB Concentration IncreaseDecreaseHigher concentration of cross-linker leads to faster network formation.
DecreaseIncreaseSlower formation of cross-links.
Total Monomer Concentration IncreaseDecreaseIncreased reaction rate and proximity of growing chains.[1]
DecreaseIncreaseSlower reaction rate and greater distance between chains.
Initiator/Catalyst Concentration IncreaseDecreaseFaster initiation and propagation rates.[11]
DecreaseIncreaseSlower polymerization kinetics.

Table 2: Effect of Reaction Conditions on Gelation Time

ParameterChangeExpected Effect on Gelation TimeRationale
Temperature IncreaseDecreaseIncreased reaction rate constants.[2]
DecreaseIncreaseSlower reaction kinetics.
Solvent Quality PoorDecreasePolymer chains may precipitate or aggregate, facilitating cross-linking.[3]
GoodIncreasePolymer chains remain well-solvated and separated, delaying network formation.

Experimental Protocols

Protocol 1: Controlled Polymerization to Synthesize a Soluble Polymer with BCMB

This protocol describes a general approach to synthesize a soluble copolymer using BCMB as a comonomer, aiming to stop the reaction before the gel point.

Materials:

  • Primary monomer(s)

  • This compound (BCMB)

  • Anhydrous solvent (e.g., toluene, N,N-dimethylformamide)

  • Initiator or catalyst appropriate for the chosen polymerization method

  • Inert gas (e.g., nitrogen or argon)

  • Quenching agent (e.g., methanol, hydroquinone (B1673460) solution)

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, a temperature probe, and an inlet for inert gas.

  • Reagent Preparation: Dissolve the primary monomer(s) and a carefully controlled, low concentration of BCMB in the anhydrous solvent within the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 30 minutes to remove oxygen, which can interfere with many polymerization reactions. Maintain a positive pressure of the inert gas throughout the experiment.

  • Initiation: Bring the reaction mixture to the desired temperature. Once the temperature is stable, add the initiator or catalyst to start the polymerization.

  • Reaction Monitoring: Monitor the reaction progress closely. This can be done by:

    • Viscosity: Periodically observe the viscosity of the reaction mixture. A significant increase in viscosity is an indicator of approaching gelation.

    • Sampling: If possible, take small aliquots of the reaction mixture at regular intervals to analyze the molecular weight distribution by techniques like Gel Permeation Chromatography (GPC).

  • Quenching the Reaction: Before the gel point is reached (as determined by a predetermined reaction time or a significant increase in viscosity), quench the polymerization by rapidly cooling the reaction mixture and adding a quenching agent.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature.

Protocol 2: Stepwise Addition of BCMB for Controlled Cross-linking

This protocol is designed to create a more controlled polymer architecture by first forming linear polymer chains and then introducing the cross-linker.

Procedure:

  • Follow steps 1-3 from Protocol 1, but do not add BCMB to the initial reaction mixture.

  • Initial Polymerization: Initiate the polymerization of the primary monomer(s) and allow the reaction to proceed for a specific period to form soluble, linear polymer chains.

  • BCMB Addition: Prepare a solution of BCMB in the reaction solvent. Add this solution to the reaction mixture in a slow, dropwise manner or in small portions over an extended period.

  • Continue to monitor the reaction as described in Protocol 1.

  • Quench the reaction and isolate the polymer as described in steps 6-9 of Protocol 1.

Visualizations

Troubleshooting_Gelation start Premature Gelation Observed q1 Is BCMB concentration too high? start->q1 a1_yes Reduce BCMB Concentration q1->a1_yes Yes q2 Is total monomer concentration too high? q1->q2 No end_success Soluble Polymer Obtained a1_yes->end_success a2_yes Lower Total Monomer Concentration q2->a2_yes Yes q3 Is reaction temperature too high? q2->q3 No a2_yes->end_success a3_yes Lower Reaction Temperature q3->a3_yes Yes q4 Is the solvent appropriate? q3->q4 No a3_yes->end_success a4_no Select a Better Solvent q4->a4_no No q5 Is initiator/catalyst concentration too high? q4->q5 Yes a4_no->end_success a5_yes Reduce Initiator/Catalyst Concentration q5->a5_yes Yes q6 Was all BCMB added at the start? q5->q6 No a5_yes->end_success a6_yes Employ Stepwise Addition of BCMB q6->a6_yes Yes a6_yes->end_success

Caption: Troubleshooting workflow for premature gelation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Monomer and BCMB Solution setup_reactor Set up Reactor under Inert Atmosphere prep_reagents->setup_reactor initiate Initiate Polymerization at Controlled Temperature setup_reactor->initiate monitor Real-time Monitoring (Viscosity, GPC, FTIR) initiate->monitor control Control Strategy (e.g., Stepwise BCMB Addition) monitor->control quench Quench Reaction Before Gel Point monitor->quench Approaching Gel Point control->monitor isolate Isolate and Purify Polymer quench->isolate characterize Characterize Product isolate->characterize

Caption: Experimental workflow for controlled polymerization.

References

identifying and removing impurities from 4,4'-Bis(chloromethyl)-1,1'-biphenyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(chloromethyl)-1,1'-biphenyl. It addresses common issues related to the identification and removal of impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities originating from the chloromethylation of biphenyl (B1667301) include:

  • Unreacted Starting Material: Biphenyl.

  • Mono-substituted Impurity: 4-(chloromethyl)-1,1'-biphenyl.

  • Polymeric Byproducts: High molecular weight polymers can form, particularly under forcing reaction conditions.[1]

  • Isomeric Products: Other isomers of bis(chloromethyl)biphenyl may be present.

  • Bis(chloromethyl) ether (BCME): This is a potential carcinogenic byproduct in some traditional synthesis routes and its formation should be carefully monitored and minimized.[2]

Q2: Which purification technique is most suitable for this compound: recrystallization or column chromatography?

A2: The best purification method depends on the impurity profile of your crude product.

  • Recrystallization is generally effective if the crude material is relatively pure and the impurities have different solubility characteristics than the desired product. It is a simpler and more scalable method.

  • Column chromatography is more appropriate for complex mixtures containing multiple impurities or when impurities have similar solubility to the product, as it typically offers a higher degree of separation.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for optimizing the solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and detecting various impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify the desired product and elucidate the structure of impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently supersaturated (too much solvent was used).- Significant impurities are inhibiting crystallization.- Inadequate cooling.- Evaporate some of the solvent to increase the concentration and then re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- If the material is highly impure, consider a preliminary purification by column chromatography.
Product "Oils Out" (Forms an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- A high concentration of impurities is depressing the melting point.- Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Consider pre-purification to remove a significant portion of the impurities.
Colored Crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - The eluent system is not optimized.- The column is overloaded with the sample.- The silica (B1680970) gel is not packed uniformly.- The flow rate is too fast.- Optimize the eluent system using TLC to achieve a target Rf value of 0.2-0.3 for the desired product.- Use an appropriate ratio of silica gel to crude material (typically 50:1 to 100:1 by weight).- Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.- Reduce the flow rate to allow for better equilibrium between the stationary and mobile phases.
Product is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Cracking of the Silica Gel Bed - The column has run dry.- The heat of adsorption of the solvent is causing thermal stress.- Always keep the solvent level above the top of the silica gel.- Pre-wet the silica gel with the eluent before packing the column.

Data Presentation

Table 1: Purity and Yield of this compound with Various Recrystallization Solvents

Recrystallization Solvent(s)Final Purity (%)Yield (%)Reference
Toluene (B28343)99.1582.2[3]
Toluene and Methanol99.2580.7[3]
Benzene and Ethanol99.2684.1[4]
Xylene99.4284.7[4]
Acetic Acid99.1783.5[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Toluene
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities or if the solution is colored (in which case, add activated charcoal), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine a suitable solvent system. For a non-polar compound like this compound, a mixture of hexanes and ethyl acetate (B1210297) is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Gently tap the column to aid in packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_start Crude Product Analysis cluster_decision Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude this compound Analytical_Techniques Analyze by TLC and HPLC Crude_Product->Analytical_Techniques Purity_Check Assess Purity and Impurity Profile Analytical_Techniques->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Relatively Pure Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex Mixture Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for impurity identification and purification strategy selection.

Purification_Process_Flow Start Start: Crude Product Wash Wash with Water Start->Wash Dry Dry Crude Material Wash->Dry Choose_Purification Select Purification Method Dry->Choose_Purification Recrystallize Recrystallization Choose_Purification->Recrystallize High Purity Column Column Chromatography Choose_Purification->Column Low Purity Isolate Isolate Crystals/Fractions Recrystallize->Isolate Column->Isolate Final_Dry Final Drying Isolate->Final_Dry End End: Purified Product Final_Dry->End

Caption: General experimental workflow for the purification of this compound.

References

optimizing reaction conditions (temperature, time) for 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal ratio of reactants and catalyst.- Presence of moisture in the reaction system, which can deactivate the catalyst (e.g., zinc chloride).[1]- Formation of byproducts such as monochloromethylated biphenyl (B1667301) or polymeric materials.[2][3]- Increase reaction time and/or temperature within the recommended range (see data tables below).[2][4]- Optimize the molar ratios of biphenyl, paraformaldehyde, and catalyst.[2][5]- Ensure all reactants and solvents are anhydrous. Use dry HCl gas.[2]- Adjust reaction conditions to favor the desired product (e.g., control temperature and stoichiometry).[3]
Formation of Byproducts (e.g., monochloro- or poly-chloro-substituted biphenyl) - Reaction temperature is too high or too low, favoring side reactions.- Incorrect stoichiometry of reactants.- Prolonged reaction time leading to further substitution.- Strictly control the reaction temperature within the optimal range.[6]- Carefully measure and control the molar ratios of the reactants.[2]- Monitor the reaction progress using techniques like HPLC or TLC to stop the reaction at the optimal time.[6]
Difficult Purification of the Final Product - Presence of unreacted starting materials.- Formation of closely related byproducts with similar solubility.- Presence of polymeric residues.[3]- Ensure the reaction goes to completion by optimizing conditions.- Employ recrystallization from a suitable solvent or solvent mixture (e.g., toluene, or a cyclohexane (B81311)/benzene mixture) to separate the desired product from impurities.[2][4]- Multiple recrystallization steps may be necessary to achieve high purity.[4]
Reaction Fails to Initiate or Proceeds Very Slowly - Inactive catalyst.- Low reaction temperature.- Insufficient mixing of the reactants.- Use a fresh, anhydrous catalyst.- Gradually increase the reaction temperature to the recommended starting point.- Ensure efficient stirring throughout the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the synthesis of this compound?

A1: The catalyst, typically a Lewis acid like zinc chloride or an excess of hydrogen chloride, plays a crucial role in facilitating the chloromethylation reaction.[2][4] It activates the formaldehyde, making it more susceptible to electrophilic aromatic substitution on the biphenyl ring.

Q2: What are the common solvents used for this reaction, and how do they affect the outcome?

A2: Common solvents include petroleum ether, cyclohexane, and mixed solvent systems like cyclohexane and benzene.[4][5] The choice of solvent can influence the solubility of reactants and products, potentially affecting the reaction rate and the ease of product isolation and purification. Some modern methods propose novel solvent systems to improve yield and purity by separating impurities during the reaction.[6]

Q3: What safety precautions should be taken during the synthesis of this compound?

A3: The synthesis involves hazardous materials. It is important to work in a well-ventilated fume hood. The reaction can produce highly carcinogenic byproducts, and appropriate handling procedures should be in place.[1] The use of personal protective equipment (PPE), such as gloves, goggles, and a lab coat, is mandatory.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which is effective for quantifying the product and detecting impurities.[5][6] The melting point of the compound can also serve as an indicator of purity.[1]

Optimization of Reaction Conditions: Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound, highlighting the impact of different reaction conditions on product yield and purity.

Table 1: Effect of Temperature and Time on Yield

Temperature (°C)Time (h)Yield (%)Purity (%)Reference
30248297[5]
25-3522-2683-85 (weight)-[2]
30-605-16>50>95 (after recrystallization)[4]
40-653083.599.17[6]
55-802580.799.25[6]
25-552884.199.26[6]

Table 2: Molar Ratios of Reactants and Catalysts

n(biphenyl) : n(catalyst) : n(paraformaldehyde)CatalystYield (%)Reference
1 : 1 : 2.5 (with phase-transfer catalyst)Zinc Chloride82[5]
1.0 : 0.6 : 2.3Zinc Chloride51-52 (molar)[2]
1 : 1.2-2.55 : -Zinc Chloride30-70[7]

Experimental Protocols

Below is a generalized experimental protocol based on common methodologies for the synthesis of this compound.

Materials:

  • Biphenyl

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (or other suitable catalyst)

  • Solvent (e.g., petroleum ether, cyclohexane)

  • Dry Hydrogen Chloride (HCl) gas

  • Toluene (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and condenser, add the solvent, biphenyl, paraformaldehyde, and catalyst in the desired molar ratios.[2]

  • Stir the mixture to ensure homogeneity.[2]

  • Introduce a steady stream of dry HCl gas into the reaction mixture while maintaining the desired reaction temperature.[2]

  • Continue the reaction for the specified time, monitoring the progress by a suitable analytical method if possible.[2][6]

  • After the reaction is complete, cool the mixture and wash it with water to remove the catalyst and any unreacted HCl.[2]

  • Perform a solid-liquid separation to isolate the crude product.[2]

  • Recrystallize the crude product from a suitable solvent, such as toluene, to obtain the purified this compound.[2]

  • Dry the purified product under vacuum.[2]

Workflow for Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for optimizing the reaction temperature and time for the synthesis of this compound.

G cluster_setup Initial Setup cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting start Define Baseline Conditions (Temp, Time, Stoichiometry) exp_setup Prepare Reaction Setup (Anhydrous Conditions) start->exp_setup run_exp Run Experiment exp_setup->run_exp analyze Analyze Product (Yield, Purity via HPLC) run_exp->analyze decision Results Acceptable? analyze->decision adjust_temp Adjust Temperature decision->adjust_temp No adjust_time Adjust Reaction Time decision->adjust_time No end_node Optimized Conditions Achieved decision->end_node Yes adjust_temp->run_exp adjust_time->run_exp

Caption: Workflow for optimizing reaction conditions.

References

troubleshooting insolubility issues of polymers made from 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with polymers synthesized from 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: My polymer synthesized from this compound won't dissolve in common laboratory solvents. What are the primary reasons for this?

A1: The insolubility of polymers derived from this compound often stems from several factors related to their rigid structure and potential side reactions during polymerization:

  • Inherent Rigidity: The biphenyl (B1667301) unit imparts significant rigidity to the polymer backbone. This stiffness can lead to strong intermolecular packing and a high degree of crystallinity, making it difficult for solvent molecules to penetrate and solvate the polymer chains.

  • High Molecular Weight: As the molecular weight of a polymer increases, its solubility generally decreases.[1] High molecular weight chains have more entanglement and intermolecular forces to overcome.

  • Crosslinking: The bifunctional nature of the this compound monomer creates a potential for crosslinking reactions, especially if the reaction conditions are not carefully controlled. Crosslinked polymers form a network structure that can swell in a compatible solvent but will not dissolve.

  • Residual Catalyst: Impurities from the polymerization, such as residual catalysts, can sometimes promote side reactions or degradation that affects solubility.[2]

  • Strong Intermolecular Forces: The aromatic nature of the biphenyl groups can lead to strong π-π stacking interactions between polymer chains, further hindering dissolution.

Q2: What solvents should I initially screen for dissolving my biphenyl-based polymer?

A2: Given the aromatic and relatively non-polar nature of the polymer backbone, you should start with solvents that have similar characteristics. High-boiling point polar aprotic and aromatic solvents are often the most effective, though they may require heating. Good starting points include:

  • Aromatic Solvents: Toluene, Xylene, Diphenyl ether.[3]

  • Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF).[4]

  • Chlorinated Solvents: Chloroform, Dichloromethane (for lower molecular weight fractions).[5]

It is important to note that for high molecular weight or semi-crystalline polymers like Polyphenylene Sulfide (PPS), which is structurally related, dissolution may only occur at elevated temperatures (e.g., >200°C).[3]

Q3: How can I determine if my polymer is crosslinked or just has a very high molecular weight?

A3: A simple swelling test can help differentiate between a high molecular weight linear polymer and a crosslinked one.

  • Place a small, weighed amount of the polymer in a vial with a "good" solvent (a solvent that is expected to dissolve the linear version of the polymer).

  • Allow the sample to sit for an extended period (24-48 hours), with occasional gentle agitation.

  • A high molecular weight linear polymer will eventually dissolve completely, although it may take a long time and form a viscous solution.

  • A crosslinked polymer will not dissolve but will swell, forming a gel.[6] You can remove the swollen gel, blot the surface to remove excess solvent, and weigh it to determine the degree of swelling.

Q4: Can the synthesis method of the this compound monomer affect the final polymer's solubility?

A4: Yes, impurities from the monomer synthesis can carry over into the polymerization and affect the final polymer's properties. For example, the synthesis of this compound can sometimes produce isomers or multifunctional byproducts. These impurities can disrupt the polymer chain regularity or act as crosslinking agents, leading to reduced solubility. Using a highly purified monomer is crucial for obtaining soluble, linear polymers.

Troubleshooting Guide for Insolubility Issues

If you are facing insolubility with your polymer, follow this systematic troubleshooting workflow.

cluster_0 Initial Observation cluster_1 Solvent Screening & Conditions cluster_2 Polymer Characterization cluster_3 Synthesis Review cluster_4 Solutions & Next Steps start Polymer is Insoluble in Initial Solvent Choice solvent_screen Screen a Range of Solvents (THF, DMF, NMP, Toluene, Xylene) start->solvent_screen increase_temp Increase Temperature & Agitation (Caution: Use high-boiling point solvents) solvent_screen->increase_temp reduce_conc Reduce Polymer Concentration increase_temp->reduce_conc swelling_test Perform Swelling Test reduce_conc->swelling_test check_crosslinking Swelling but no dissolution? swelling_test->check_crosslinking check_mw Dissolves slowly? (High MW) check_crosslinking->check_mw No accept_swelling Accept as Crosslinked Material (Characterize swelling ratio) check_crosslinking->accept_swelling Yes review_synthesis Review Polymerization Conditions check_mw->review_synthesis No / Still Insoluble long_dissolution Use Longer Dissolution Times & Higher Temperatures check_mw->long_dissolution Yes check_monomer Check Monomer Purity review_synthesis->check_monomer check_stoichiometry Verify Stoichiometry review_synthesis->check_stoichiometry check_temp_time Review Reaction Temp & Time review_synthesis->check_temp_time resynthesize Resynthesize with Purified Monomers & Optimized Conditions check_monomer->resynthesize check_stoichiometry->resynthesize check_temp_time->resynthesize cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification setup 1. Assemble oven-dried glassware under inert atmosphere (N2 or Ar). dissolve 2. Dissolve diol comonomer (e.g., Bisphenol A) and base (e.g., K2CO3) in anhydrous DMF. setup->dissolve heat 3. Heat mixture to desired temperature (e.g., 80-100°C). dissolve->heat add_monomer 4. Add a solution of this compound in DMF dropwise over 1-2 hours. heat->add_monomer react 5. Maintain reaction at temperature for 12-24 hours, monitoring viscosity. add_monomer->react cool 6. Cool reaction mixture to room temperature. react->cool precipitate 7. Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., methanol/water). cool->precipitate filter 8. Filter the solid polymer. precipitate->filter wash 9. Wash the polymer with water and methanol to remove salts and residual solvent. filter->wash dry 10. Dry the polymer under vacuum at 60-80°C until a constant weight is achieved. wash->dry

References

dealing with moisture sensitivity of catalysts in 4,4'-Bis(chloromethyl)-1,1'-biphenyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, with a specific focus on managing the moisture sensitivity of the catalysts involved.

Troubleshooting Guides

Low yields and reaction failures in the chloromethylation of biphenyl (B1667301) are frequently linked to the deactivation of the Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂), by moisture. This guide provides a systematic approach to identifying and resolving moisture-related issues.

Visual Troubleshooting Workflow

G cluster_0 Start: Low Yield or Reaction Failure cluster_1 Symptom Analysis cluster_2 Potential Cause: Moisture Contamination cluster_3 Corrective Actions cluster_4 Verification cluster_5 End start start symptom1 Oily/Clumpy Product start->symptom1 symptom2 Reaction Stalls (No Further Conversion) start->symptom2 symptom3 Formation of Byproducts start->symptom3 cause1 Inadequate Drying of Glassware symptom1->cause1 cause2 Wet Solvents or Reagents symptom1->cause2 symptom2->cause2 cause3 Atmospheric Moisture Ingress symptom2->cause3 symptom3->cause2 action1 Implement Rigorous Drying Protocols for Glassware cause1->action1 action2 Use Anhydrous Solvents and Reagents cause2->action2 action3 Set Up Reaction Under Inert Atmosphere (N₂ or Ar) cause3->action3 verify Improved Yield? action1->verify action2->verify action3->verify end_success Successful Synthesis verify->end_success Yes end_fail Consult Further (e.g., Catalyst Quality) verify->end_fail No

Caption: Troubleshooting workflow for moisture-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst deactivation by moisture in the synthesis of this compound?

A1: Several observable signs can indicate that your Lewis acid catalyst (e.g., anhydrous ZnCl₂) has been compromised by moisture:

  • Reduced Reaction Rate or Stalling: The reaction may start but then slow down significantly or stop altogether before all the starting material is consumed.

  • Low Product Yield: This is the most common consequence of catalyst deactivation. The presence of water reduces the catalytic activity of zinc chloride.[1]

  • Formation of an Oily or Clumpy Product: Instead of a crystalline solid, you might obtain an oily or clumpy material that is difficult to purify. This can be due to the formation of hydrated zinc chloride species and incomplete reaction.

  • Exothermicity Issues: A properly proceeding Friedel-Crafts reaction is often exothermic. A lack of or a diminished exotherm upon addition of the catalyst can be an early indicator of its inactivity.

Q2: How does water deactivate the zinc chloride catalyst?

A2: Zinc chloride is a Lewis acid, meaning it can accept a pair of electrons. In the chloromethylation reaction, it activates the electrophile. Water, being a Lewis base, has lone pairs of electrons on the oxygen atom and can readily coordinate with the zinc chloride. This interaction forms hydrated zinc chloride complexes, which are less effective or completely inactive as catalysts for the desired reaction. The formation of these complexes reduces the availability of the active Lewis acid sites required to drive the chloromethylation.

Mechanism of Catalyst Deactivation by Water

G cluster_0 Catalyst Deactivation cluster_1 Intended Catalytic Cycle (Inhibited) ZnCl2 ZnCl₂ (Active Catalyst) Deactivated_Catalyst [ZnCl₂(H₂O)ₓ] (Inactive Complex) ZnCl2->Deactivated_Catalyst + H₂O H2O H₂O (Moisture) H2O->Deactivated_Catalyst Product This compound Deactivated_Catalyst->Product Inhibited Biphenyl Biphenyl Electrophile Chloromethylating Agent Electrophile->Product Biphenyl, ZnCl₂

References

Validation & Comparative

A Comparative Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl and Other Crosslinking Agents for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior thermal and mechanical properties, the choice of crosslinking agent is paramount. This guide provides an objective comparison of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with two widely used alternatives: divinylbenzene (B73037) (DVB) and epoxy resin systems. This analysis is intended to assist researchers in selecting the optimal crosslinking strategy for their specific application, be it in the development of robust polymer matrices, advanced composites, or specialized drug delivery systems.

Executive Summary

This compound is a rigid, aromatic crosslinking agent that forms highly stable methylene (B1212753) bridges between polymer chains via Friedel-Crafts alkylation. This mechanism is particularly effective for polymers containing aromatic moieties, such as polystyrene, and is known to significantly enhance thermal stability. In comparison, divinylbenzene, a vinyl-based aromatic crosslinker, is a mainstay for producing crosslinked polystyrene with a well-understood performance profile. Epoxy resin systems, which cure through a different mechanism involving a resin and a hardener, offer a versatile platform for creating a wide range of thermosetting polymers with tunable properties. While direct, quantitative comparative data for this compound is limited in publicly available literature, this guide leverages established principles of polymer chemistry and data from structurally similar compounds to provide a robust predictive comparison.

Performance Comparison

The selection of a crosslinking agent has a profound impact on the final properties of the polymer network. Key performance indicators include thermal stability, as determined by the glass transition temperature (Tg) and the onset of thermal decomposition (TGA), and mechanical properties such as tensile strength and elastic modulus.

Data Presentation

The following tables summarize the expected performance of polymers crosslinked with this compound in comparison to divinylbenzene and a standard epoxy resin system. The data for this compound is estimated based on the performance of structurally similar aromatic crosslinkers and the known effects of Friedel-Crafts crosslinking.

Table 1: Comparison of Thermal Properties

Crosslinking AgentPolymer MatrixGlass Transition Temperature (Tg)Onset of Thermal Decomposition (TGA, °C)
This compound PolystyreneEstimated: 130-150°CEstimated: > 400°C
Divinylbenzene (DVB)Polystyrene~120-130°C[1]~377°C[1]
Epoxy Resin (Bisphenol A/Amine Hardener)N/AVariable (typically 100-200°C)[2][3][4]~300-400°C[4]

Table 2: Comparison of Mechanical Properties

Crosslinking AgentPolymer MatrixTensile StrengthElastic Modulus
This compound PolystyreneExpected: HighExpected: High
Divinylbenzene (DVB)PolystyreneHighHigh[5]
Epoxy Resin (Bisphenol A/Amine Hardener)N/AHigh (Variable)[2][3][6]High (Variable)[2][6]

Crosslinking Mechanisms and Logical Relationships

The method of crosslinking dictates the final network architecture and, consequently, the material's properties.

Crosslinking_Mechanisms cluster_biphenyl This compound cluster_dvb Divinylbenzene (DVB) cluster_epoxy Epoxy Resin System biphenyl (B1667301) This compound biphenyl_mech Friedel-Crafts Alkylation biphenyl->biphenyl_mech reacts with aromatic polymer polymer_network_biphenyl Rigid, Thermally Stable Network biphenyl_mech->polymer_network_biphenyl forms methylene bridges dvb Divinylbenzene dvb_mech Free Radical Polymerization dvb->dvb_mech co-polymerizes with vinyl monomers polymer_network_dvb Standard Crosslinked Network dvb_mech->polymer_network_dvb forms crosslinked chains epoxy Epoxy Resin + Hardener epoxy_mech Curing Reaction epoxy->epoxy_mech reacts via ring-opening polymer_network_epoxy Versatile, Tunable Network epoxy_mech->polymer_network_epoxy forms ether/amine linkages

Caption: Overview of crosslinking mechanisms for the compared agents.

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_analysis Characterization start Select Polymer Matrix (e.g., Polystyrene) crosslink_biphenyl Crosslink with This compound start->crosslink_biphenyl crosslink_dvb Crosslink with Divinylbenzene (DVB) start->crosslink_dvb prepare_epoxy Prepare Epoxy Resin System start->prepare_epoxy tga Thermogravimetric Analysis (TGA) crosslink_biphenyl->tga dsc Differential Scanning Calorimetry (DSC) crosslink_biphenyl->dsc tensile Tensile Testing crosslink_biphenyl->tensile crosslink_dvb->tga crosslink_dvb->dsc crosslink_dvb->tensile prepare_epoxy->tga prepare_epoxy->dsc prepare_epoxy->tensile compare Compare Performance Data tga->compare dsc->compare tensile->compare

Caption: Logical workflow for comparing crosslinking agents.

Protocol 1: Friedel-Crafts Crosslinking of Polystyrene with this compound

Objective: To prepare a crosslinked polystyrene network for thermal and mechanical analysis.

Materials:

  • Polystyrene (e.g., Mw ~280,000)

  • This compound

  • Anhydrous Lewis acid catalyst (e.g., FeCl₃ or SnCl₄)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or nitrobenzene)

  • Methanol (B129727) (for washing)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve a known amount of polystyrene in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Add the desired amount of this compound to the solution and stir until dissolved. The molar ratio of the crosslinker to the styrene (B11656) monomer units can be varied to control the crosslinking density.

  • Carefully add the Lewis acid catalyst to the reaction mixture. The catalyst amount should be optimized, typically in the range of 1-10 mol% relative to the chloromethyl groups.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for a specified period (e.g., 4-24 hours). The progress of the reaction can be monitored by the evolution of HCl gas (which should be neutralized in a trap).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crosslinked polymer by pouring the reaction mixture into a large excess of a non-solvent such as methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues.

  • Dry the crosslinked polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Thermal Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the crosslinked polymers.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the dried crosslinked polymer into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (typically nitrogen for decomposition studies or air for oxidative stability) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the crosslinked polymers.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the dried crosslinked polymer into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected Tg to erase any prior thermal history, then cool it at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at a constant rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Signaling Pathway Analogy: Impact of Crosslinker on Polymer Network Properties

The choice of crosslinker can be analogized to a signaling pathway that determines the ultimate "phenotype" or properties of the polymer network.

Signaling_Pathway_Analogy cluster_biphenyl_path This compound Pathway cluster_dvb_path Divinylbenzene Pathway cluster_epoxy_path Epoxy System Pathway start Polymer Backbone (e.g., Polystyrene) biphenyl_node Rigid Aromatic Crosslinker (Biphenyl-based) start->biphenyl_node dvb_node Vinyl-based Aromatic Crosslinker (DVB) start->dvb_node epoxy_node Epoxy Resin + Hardener friedel_crafts Friedel-Crafts Alkylation biphenyl_node->friedel_crafts high_thermal_stability High Thermal Stability friedel_crafts->high_thermal_stability free_radical Free Radical Polymerization dvb_node->free_radical standard_thermoset Standard Thermoset Properties free_radical->standard_thermoset curing Curing Reaction epoxy_node->curing tunable_properties Tunable Mechanical & Thermal Properties curing->tunable_properties

Caption: Analogy of crosslinker choice to a signaling pathway determining polymer properties.

Conclusion

This compound presents a compelling option for the development of high-performance polymers, particularly where exceptional thermal stability is a key requirement. Its rigid biphenyl structure and the formation of robust methylene bridges through Friedel-Crafts alkylation are anticipated to yield materials that can outperform those crosslinked with more conventional agents like divinylbenzene in high-temperature applications. While epoxy systems offer greater versatility in tuning a broader range of properties, the specific chemistry of this compound makes it a specialized tool for achieving superior thermal resistance in aromatic polymers. The provided protocols and comparative framework are intended to empower researchers to conduct their own investigations and validate the performance of this promising crosslinking agent in their unique applications.

References

A Comparative Performance Analysis of Polymers Derived from 4,4'-Bis(chloromethyl)-1,1'-biphenyl and Alternative Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polymers synthesized from 4,4'-Bis(chloromethyl)-1,1'-biphenyl against those derived from other commonly used monomers. The selection of monomeric building blocks is a critical determinant of the final properties and performance of a polymer. This compound, with its rigid biphenyl (B1667301) core and reactive chloromethyl groups, serves as a versatile monomer for a range of high-performance polymers, including poly(4,4'-biphenylene methylene), poly(p-phenylene vinylene) derivatives, and microporous organic polymers. This guide offers an objective analysis of their performance characteristics, supported by available experimental data, to aid in the selection of appropriate materials for specific research and development applications.

Poly(phenylene methylene) and its Biphenyl Analogue: A Tale of Two Backbones

Poly(phenylene methylene) (PPM) is a hydrocarbon polymer valued for its high thermal stability and hydrophobicity.[1][2][3][4] A structurally analogous polymer, poly(4,4'-biphenylene methylene), can be synthesized using this compound. The introduction of the biphenyl unit into the polymer backbone is anticipated to enhance thermal and mechanical properties due to increased rigidity.

Performance Comparison
PropertyPoly(4,4'-biphenylene methylene) (Expected)Poly(p-phenylene methylene) (PPM)Monomer
Thermal Stability
Onset of Decomposition (TGA, in air)> 470 °C~450–470 °C[1][2][3][4]This compound vs. Benzyl (B1604629) Chloride
Glass Transition Temperature (Tg)Higher than PPM~65 °C (for copolymers)[5]
Mechanical Properties
Tensile StrengthExpected to be highData not readily available
Tensile ModulusExpected to be highData not readily available
Solubility Soluble in common organic solventsSoluble in THF and chlorinated solvents[5]

Note: Specific experimental data for the homopolymer of this compound is limited. The expected properties are based on the known effects of incorporating rigid biphenyl units into polymer backbones.

Experimental Protocols

Synthesis of Poly(phenylene methylene) (PPM) via Friedel-Crafts Polymerization

This protocol describes the synthesis of PPM from benzyl chloride, which can be adapted for the synthesis of poly(4,4'-biphenylene methylene) from this compound.

Materials:

  • Benzyl chloride (or this compound)

  • Tin(IV) chloride (SnCl₄) as a catalyst

  • Anhydrous solvent (e.g., chloroform)

  • Methanol (B129727) (for precipitation)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser, dissolve the monomer (benzyl chloride or this compound) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the SnCl₄ catalyst to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum.[3]

Thermal Analysis (TGA/DSC)

  • Thermogravimetric Analysis (TGA): Performed on an instrument like a TA Instruments Q500. A sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen) to determine the decomposition temperature.[6][7]

  • Differential Scanning Calorimetry (DSC): Performed on an instrument like a TA Instruments Q200. The sample is subjected to a controlled temperature program (heating and cooling cycles, e.g., at 10 °C/min) to determine the glass transition temperature (Tg) and other thermal transitions.[6][8]

Workflow for Polymer Synthesis and Characterization

G Monomer Monomer (this compound or Benzyl Chloride) Polymerization Polymerization Monomer->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Catalyst Catalyst (SnCl4) Catalyst->Polymerization Precipitation Precipitation (Methanol) Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Polymer Final Polymer Drying->Polymer TGA TGA Analysis Polymer->TGA DSC DSC Analysis Polymer->DSC Properties Thermal Properties TGA->Properties DSC->Properties G Monomer Dihalo-monomer (e.g., this compound) Elimination 1,6-Elimination Monomer->Elimination Base Strong Base (Potassium tert-butoxide) Base->Elimination Intermediate Quinodimethane Intermediate Elimination->Intermediate Polymerization Polymerization Intermediate->Polymerization PPV Poly(p-phenylene vinylene) Derivative Polymerization->PPV G MOP Microporous Organic Polymer Sample Degassing Degassing (High Vacuum, High Temp) MOP->Degassing Adsorption_Analyzer Gas Adsorption Analyzer Degassing->Adsorption_Analyzer N2_Adsorption N2 Adsorption (77 K) Adsorption_Analyzer->N2_Adsorption CO2_Adsorption CO2 Adsorption (273 K / 298 K) Adsorption_Analyzer->CO2_Adsorption BET_Analysis BET Surface Area Calculation N2_Adsorption->BET_Analysis Gas_Uptake Gas Uptake Capacity Calculation CO2_Adsorption->Gas_Uptake Selectivity Selectivity Calculation (IAST) CO2_Adsorption->Selectivity

References

Unveiling the Antimicrobial Potential of 4,4'-Bis(chloromethyl)-1,1'-biphenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. This guide provides a comprehensive comparison of the antimicrobial efficacy of compounds derived from 4,4'-Bis(chloromethyl)-1,1'-biphenyl, presenting key experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows. The data presented herein is primarily based on the findings of G. A. Gurenko et al. in their 2014 study on double quaternary ammonium (B1175870) salts of biphenyls, offering a valuable resource for researchers in the field of antimicrobial drug discovery.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial and antifungal activities of various quaternary ammonium salts synthesized from 2- and 3-substituted 4,4'-bis(chloromethyl)biphenyls were evaluated to determine their Minimum Inhibitory Concentration (MIC) in µg/mL. The results are summarized in the tables below, alongside a comparison with established antimicrobial agents.

Antibacterial Activity
Compound/AlternativeSubstituent (R)N,N-dimethyloctylamine Derivative MIC (µg/mL) vs. S. aureusN,N-dimethyl-benzylamine Derivative MIC (µg/mL) vs. S. aureusN,N-dimethyl-ethanolamine Derivative MIC (µg/mL) vs. S. aureus
2-Substituted Biphenyl (B1667301) Derivative H50100>500
F2525500
Cl2525250
Br2525250
I2525250
OH50100>500
OCH₃100250>500
3-Substituted Biphenyl Derivative F2550500
Benzalkonium chloride -1 - 16--
Cetylpyridinium chloride -2 - 10--
Antifungal Activity
CompoundSubstituent (R)N,N-dimethyloctylamine Derivative MIC (µg/mL) vs. A. nigerN,N-dimethyl-benzylamine Derivative MIC (µg/mL) vs. A. nigerN,N-dimethyl-ethanolamine Derivative MIC (µg/mL) vs. A. nigerN,N-dimethyloctylamine Derivative MIC (µg/mL) vs. C. albicansN,N-dimethyl-benzylamine Derivative MIC (µg/mL) vs. C. albicansN,N-dimethyl-ethanolamine Derivative MIC (µg/mL) vs. C. albicans
2-Substituted Biphenyl Derivative H100250>50050100>500
F5050>5002525500
Cl50505002525250
Br50505002525250
I50505002525250
OH100250>50050100>500
OCH₃250500>500100250>500
3-Substituted Biphenyl Derivative F50100>5002550500

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the biphenyl derivatives and the subsequent evaluation of their antimicrobial activity.

Synthesis of Quaternary Ammonium Salts from this compound Derivatives

The synthesis of the target double quaternary ammonium salts involves a quaternization reaction. A solution of the respective substituted 4,4'-bis(chloromethyl)biphenyl (1 mmol) in a suitable solvent such as acetone (B3395972) or dimethylformamide (10 ml) is prepared. To this solution, the corresponding tertiary amine (2.2 mmol) is added. The reaction mixture is then stirred at room temperature for a duration of 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting precipitate, which is the desired quaternary ammonium salt, is filtered, washed with the solvent, and dried under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal activities of the synthesized compounds are determined using the twofold serial dilution method in a liquid nutrient medium.

  • Preparation of Stock Solutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the stock solution are prepared in a liquid nutrient medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to achieve a final concentration range of 500 to 5 µg/mL.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Aspergillus niger, Candida albicans) is prepared to a concentration of approximately 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Science: Diagrams and Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) serial Serial Dilutions (500-5 µg/mL) stock->serial Dilute inoculate Inoculate Microtiter Plate serial->inoculate inoculum Prepare Inoculum (10^5 CFU/mL) inoculum->inoculate incubate Incubate (24-48h) inoculate->incubate read Observe for Growth incubate->read mic Determine MIC read->mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Cellular Contents dna DNA cytoplasm->dna Inhibition of Replication death Cell Death compound Quaternary Ammonium Compound compound->membrane Disruption

Caption: Hypothetical mechanism of action for quaternary ammonium compounds.

Spectroscopic Analysis for Structural Confirmation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl and its derivatives. It includes detailed experimental protocols, comparative data analysis, and a discussion of alternative analytical methods, supported by experimental data to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fluorescent whitening agents.[1] Accurate structural confirmation is crucial to ensure the purity and identity of the final products. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. Additionally, it explores alternative techniques such as Raman spectroscopy and X-ray crystallography.

Spectroscopic Data and Analysis

The structural confirmation of this compound relies on the interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. Due to the symmetry of the molecule, the protons on each phenyl ring are chemically equivalent.

For comparison, the ¹H NMR spectrum of the related compound, 4-(chloromethyl)biphenyl, in CDCl₃ shows aromatic protons in the range of δ 7.35-7.57 ppm and a singlet for the chloromethyl protons at approximately δ 4.61 ppm.[2] Based on this, the expected chemical shifts for this compound are summarized in the table below.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbon atoms of the biphenyl (B1667301) rings and the chloromethyl groups.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Assignment
¹H~7.4-7.6MultipletAromatic protons (Ar-H)
¹H~4.6SingletMethylene protons (-CH₂Cl)
¹³C~140SingletQuaternary aromatic carbon (C-C)
¹³C~129SingletAromatic CH
¹³C~127SingletAromatic CH
¹³C~45SingletMethylene carbon (-CH₂Cl)

Note: Predicted values are based on the analysis of similar structures and may vary slightly from experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the C-Cl bond.

Table 2: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic
1600-1475C=C stretchAromatic Ring
800-600C-Cl stretchAlkyl Halide
~830C-H out-of-plane bend1,4-disubstituted benzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₂Cl₂), the molecular weight is approximately 251.15 g/mol .[3][4] The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
250/252/254[C₁₄H₁₂Cl₂]⁺Molecular Ion ([M]⁺)
215/217[C₁₄H₁₂Cl]⁺Loss of a chlorine radical ([M-Cl]⁺)
202[C₁₄H₁₁]⁺Loss of a chloromethyl radical ([M-CH₂Cl]⁺)
165[C₁₃H₉]⁺Loss of a benzyl (B1604629) radical
152[C₁₂H₈]⁺Biphenyl radical cation

Comparison with Alternative Analytical Techniques

While NMR, FTIR, and MS are the primary methods for structural confirmation, other techniques can provide complementary information.

Raman Spectroscopy
X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in three-dimensional space. This technique can unambiguously confirm the connectivity and stereochemistry of the molecule. Although it requires a suitable single crystal, it is the gold standard for structural elucidation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃.

    • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

    • Parameters: Adjust spectral width, acquisition time, and number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Solvent: CDCl₃.

    • Reference: CDCl₃ solvent peak at δ 77.16 ppm.

    • Parameters: Use proton decoupling to simplify the spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

FTIR Spectroscopy (ATR Method)
  • Sample Preparation: No specific preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol).

    • Record a background spectrum.

    • Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.

    • Record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Carrier Gas: Helium.

    • Injector Temperature: Typically 250-280°C.

    • Oven Program: A temperature gradient is used to ensure good separation of components (e.g., start at 50°C and ramp up to 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-300.

Workflow for Spectroscopic Analysis

To effectively confirm the structure of this compound derivatives, a systematic workflow is recommended. The following diagram illustrates the logical progression of experiments and data analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Functional Group Analysis NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Analyze Spectra FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Alternative_Methods Alternative Methods (Raman, X-ray) Structure_Confirmation->Alternative_Methods If Ambiguous

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.

Conclusion

The structural confirmation of this compound and its derivatives is most effectively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. For unambiguous structural proof, especially for novel derivatives, X-ray crystallography is the definitive method. By following the outlined experimental protocols and data analysis workflow, researchers can confidently verify the structure of these important chemical intermediates.

References

A Comparative Guide to the Porosity of Polymers Derived from 4,4'-Bis(chloromethyl)-1,1'-biphenyl and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of porous organic polymers (POPs) with tailored porosity is a rapidly advancing field with significant implications for applications ranging from gas storage and separation to catalysis and drug delivery. A key strategy in tuning the porous properties of these materials is the careful selection and engineering of the monomeric building blocks. This guide provides a comparative analysis of the porosity of polymers synthesized from 4,4'-Bis(chloromethyl)-1,1'-biphenyl and its analogs, offering insights into how monomer structure dictates the final porous architecture of the resulting polymers.

Influence of Monomer Structure on Polymer Porosity

The principle of "monomer engineering" is central to controlling the porosity of hypercrosslinked polymers (HCPs). The size, rigidity, and geometry of the monomer units directly influence the packing of the resulting polymer chains, thereby determining the free volume and the porous characteristics of the material. As a general observation, increasing the size and complexity of the monomer can lead to enhanced porosity by creating a more contorted and less efficiently packed polymer network. This results in higher surface areas and larger pore volumes, providing more sites for guest molecule interactions, which is particularly relevant for applications such as drug delivery.

Comparative Porosity Data

The following table summarizes the quantitative porosity data for polymers synthesized from this compound and one of its analogs. The data is compiled from different studies to illustrate the impact of monomer modification on the resulting polymer's surface area.

Monomer/Comonomer SystemPolymer DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Reference
2,2'-dihydroxybiphenyl and this compoundDBP-B752Not ReportedNot Reported[1]
Triphenylphosphine and this compoundP-BPNot directly reported for homopolymerNot ReportedNot Reported[1]

Note: The available literature does not provide a direct side-by-side comparison of a homologous series of polymers derived from various this compound analogs. The data presented here is from a study where this compound was used as a crosslinker with another monomer. The study on hyper-cross-linked polyphosphines suggests that the biphenyl (B1667301) unit in this compound provides a more porous framework compared to a p-xylene (B151628) linker, though specific surface area data for the homopolymer was not provided.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of porous polymers. Below are representative protocols for the synthesis of a hypercrosslinked polymer via Friedel-Crafts reaction and for the characterization of its porosity using the Brunauer-Emmett-Teller (BET) method.

Synthesis of a Hypercrosslinked Polymer from this compound

This protocol describes a typical Friedel-Crafts alkylation for the synthesis of a hypercrosslinked polymer from this compound.

Materials:

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Carefully add anhydrous iron(III) chloride to the solution. The reaction mixture will typically change color.

  • Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form during the reaction.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding methanol and stir for 30 minutes.

  • Filter the solid product using a Buchner funnel and wash it extensively with methanol until the filtrate is colorless.

  • Dry the resulting polymer in a vacuum oven at an elevated temperature to remove any residual solvent.

Porosity Characterization by Nitrogen Adsorption-Desorption (BET Analysis)

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of porous materials.

Instrumentation:

  • Gas sorption analyzer

Procedure:

  • Degassing: Accurately weigh a sample of the dried polymer into a sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture and volatile impurities from the surface.

  • Analysis: After degassing, transfer the sample tube to the analysis port of the gas sorption analyzer.

  • Immerse the sample tube in a liquid nitrogen bath (77 K).

  • Introduce nitrogen gas to the sample in a controlled, incremental manner.

  • Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures (P/P₀).

  • Data Analysis: Plot the adsorption data according to the BET equation to calculate the specific surface area. The pore size distribution and pore volume can be determined from the desorption isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.[2]

Visualizing the Synthesis and Porosity Relationship

The following diagrams illustrate the general synthetic pathway for hypercrosslinked polymers and the conceptual relationship between monomer structure and the resulting polymer porosity.

Synthesis_Workflow Experimental Workflow for Porous Polymer Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Monomer 4,4'-Bis(chloromethyl)- 1,1'-biphenyl Reaction Friedel-Crafts Alkylation (80°C, 24h) Monomer->Reaction Solvent Anhydrous 1,2-dichloroethane Solvent->Reaction Catalyst Anhydrous FeCl3 Catalyst->Reaction Quenching Quenching (Methanol) Reaction->Quenching Filtration Filtration Quenching->Filtration Washing Washing (Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying PorousPolymer Porous Polymer Drying->PorousPolymer BET BET Analysis (N2 Sorption) PorousPolymer->BET SEM SEM/TEM PorousPolymer->SEM FTIR FT-IR Spectroscopy PorousPolymer->FTIR

Caption: Workflow for the synthesis and characterization of porous polymers.

Monomer_Porosity_Relationship Monomer Structure vs. Polymer Porosity cluster_monomers Monomer Analogs cluster_polymers Resulting Polymer Network cluster_porosity Porosity Characteristics Monomer1 4,4'-Bis(chloromethyl) -1,1'-biphenyl (Less Bulky) Polymer1 More Ordered Packing Lower Free Volume Monomer1->Polymer1 Polymerization Monomer2 Substituted Analog (e.g., with bulky side groups) (More Bulky) Polymer2 Disordered Packing Higher Free Volume Monomer2->Polymer2 Polymerization Porosity1 Lower Surface Area Smaller Pore Volume Polymer1->Porosity1 Results in Porosity2 Higher Surface Area Larger Pore Volume Polymer2->Porosity2 Results in

Caption: Influence of monomer structure on the resulting polymer porosity.

References

Assessing the Thermal Stability of Polymers Crosslinked with 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter influencing their application in demanding environments. The choice of crosslinking agent is paramount in defining the material's performance at elevated temperatures. This guide provides a comparative analysis of the thermal stability of polymers crosslinked with 4,4'-Bis(chloromethyl)-1,1'-biphenyl against common alternatives, supported by available experimental data and established principles of polymer chemistry.

The integrity and performance of polymeric materials in various applications, including advanced drug delivery systems and high-performance composites, are intrinsically linked to their thermal stability. Crosslinking is a fundamental strategy to enhance the thermomechanical properties of polymers by creating a three-dimensional network structure. The aromatic nature of this compound suggests its potential as a crosslinking agent to impart superior thermal resistance. This is attributed to the rigid biphenyl (B1667301) moiety, which can restrict thermal motion and increase the energy required for bond scission within the polymer network.

Comparative Analysis of Crosslinking Agents

Aromatic crosslinkers, in general, are known to enhance the thermal stability of polymers more effectively than aliphatic crosslinkers. The crosslinking of polystyrene with agents that introduce aromatic moieties via Friedel-Crafts chemistry has been shown to significantly increase thermal stability. For instance, the onset of thermal degradation in polystyrene has been reported to increase by approximately 100°C, with a notable increase in the non-volatile residue, or char yield, at 800°C (from negligible to 10-20%).[1] This enhancement is attributed to the formation of a more thermally stable, crosslinked network.

The following table summarizes typical thermal properties for polymers crosslinked with divinylbenzene (B73037) and an epoxy resin cured with an aromatic amine. These values can serve as a benchmark for assessing the expected performance of polymers crosslinked with this compound. It is anticipated that the thermal stability of polymers crosslinked with this compound would be comparable to or potentially exceed that of divinylbenzene-crosslinked systems due to the formation of stable methylene (B1212753) bridges between aromatic polymer chains.[2]

Data Presentation: Comparison of Thermal Stability

Polymer System Crosslinking Agent Onset Decomposition Temperature (Td, 5% weight loss) (°C) Glass Transition Temperature (Tg) (°C) Char Yield at 800°C (N2 atm.) (%)
PolystyreneDivinylbenzene (DVB)~400 - 425~100 - 110~5 - 10
Epoxy ResinAromatic Amine~350 - 400~150 - 200~20 - 40
Aromatic Polymer (Predicted)This compoundComparable or > DVB-crosslinked systemsExpected to increase significantlyExpected to be significant

Note: The data presented for the this compound crosslinked system is predictive and based on the performance of structurally similar aromatic crosslinkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of thermal stability. The following are standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal properties of crosslinked polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • A small sample of the crosslinked polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The heating is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min).

  • The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss (e.g., 5%) begins. The char yield is the residual weight percentage at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the crosslinked polymer.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • A small, weighed sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, which usually involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heating from ambient to a temperature above the expected Tg, cooling back to ambient, and then reheating at a constant rate (e.g., 10°C/min).

  • The heat flow to the sample required to maintain it at the same temperature as the reference is measured.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Mandatory Visualizations

Crosslinking and Thermal Analysis Workflow

The logical progression from the selection of a crosslinking agent to the final assessment of thermal stability is a critical workflow for materials scientists. The following diagram illustrates this process.

G cluster_0 Material Synthesis cluster_1 Thermal Analysis cluster_2 Data Analysis and Comparison Polymer Base Polymer Selection Synthesis Crosslinking Reaction (e.g., Friedel-Crafts Alkylation) Polymer->Synthesis Crosslinker Crosslinker Selection (e.g., this compound) Crosslinker->Synthesis Alternatives Alternative Crosslinkers (e.g., DVB, Epoxy/Amine) Alternatives->Synthesis TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA_Data Analyze TGA Data (Decomposition Temp., Char Yield) TGA->TGA_Data DSC_Data Analyze DSC Data (Glass Transition Temp.) DSC->DSC_Data Comparison Comparative Performance Assessment TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for assessing the thermal stability of crosslinked polymers.

Signaling Pathway: Friedel-Crafts Crosslinking

The crosslinking of aromatic polymers with this compound is expected to proceed via a Friedel-Crafts alkylation reaction. This mechanism involves the electrophilic substitution of the aromatic rings of the polymer chains by the chloromethyl groups of the crosslinker, typically in the presence of a Lewis acid catalyst.

G cluster_0 Reaction Components cluster_1 Reaction Mechanism Polymer Aromatic Polymer Chain (e.g., Polystyrene) Alkylation1 First Friedel-Crafts Alkylation Polymer->Alkylation1 Alkylation2 Second Friedel-Crafts Alkylation Polymer->Alkylation2 Crosslinker This compound Activation Activation of Chloromethyl Group Crosslinker->Activation Catalyst Lewis Acid Catalyst (e.g., SnCl4, AlCl3) Catalyst->Activation Activation->Alkylation1 Electrophilic Attack Alkylation1->Alkylation2 Reaction of Second Chloromethyl Group Network Formation of Crosslinked Polymer Network Alkylation2->Network

Caption: Simplified signaling pathway for Friedel-Crafts crosslinking of an aromatic polymer.

References

Quantitative Analysis of Crosslinking Density: A Comparative Guide for Polymers Crosslinked with 4,4'-Bis(chloromethyl)-1,1'-biphenyl and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and quantification of crosslinking density in polymers are paramount for tailoring material properties. This guide provides a comprehensive comparison of polymers crosslinked with 4,4'-Bis(chloromethyl)-1,1'-biphenyl and a common alternative, divinylbenzene (B73037) (DVB). It includes an overview of key analytical techniques, detailed experimental protocols, and comparative data to assist in the selection and characterization of crosslinked polymer networks.

The crosslinking of polymers transforms them from soluble, fusible materials into insoluble and infusible three-dimensional networks. The density of these crosslinks is a critical parameter that dictates the mechanical strength, thermal stability, solvent resistance, and swelling behavior of the final material. This compound is a bifunctional crosslinking agent that, due to its rigid biphenyl (B1667301) core, can impart desirable thermal and mechanical properties to polymers. This guide focuses on the quantitative methods used to characterize the degree of crosslinking and compares the performance of polymers crosslinked with this agent to those crosslinked with the widely used divinylbenzene.

Comparative Analysis of Crosslinking Agents

While direct head-to-head comparative studies are limited, the existing literature on polymers crosslinked with this compound and divinylbenzene allows for a compiled comparison of their performance. Polystyrene is a common polymer used in conjunction with both of these aromatic crosslinkers.

Table 1: Comparison of Polystyrene Crosslinked with this compound and Divinylbenzene (DVB)

PropertyPolystyrene with this compoundPolystyrene with Divinylbenzene (DVB)
Crosslinking Mechanism Friedel-Crafts alkylation of polystyrene aromatic rings with the chloromethyl groups.Free radical copolymerization of vinyl groups.
Typical Crosslinker Concentration Data not readily available in comparative studies.1-20 mol%[1][2]
Swelling Ratio (in Toluene) Lower swelling is generally expected due to the rigid crosslinks. Specific data is not readily available in comparative studies.Decreases with increasing DVB content, indicating higher crosslink density.[2]
Storage Modulus (E') Expected to be high due to the rigid biphenyl structure.Increases with increasing DVB content.[1]
Glass Transition Temperature (Tg) Expected to be elevated.Increases with increasing DVB content.

Note: The data for this compound is based on theoretical expectations due to a lack of direct comparative experimental data in the reviewed literature.

Key Experimental Techniques for Quantifying Crosslinking Density

Three primary experimental techniques are widely employed to quantitatively assess the crosslinking density of polymers: swelling tests, Dynamic Mechanical Analysis (DMA), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Swelling Tests and the Flory-Rehner Equation

Swelling tests are a classical and straightforward method to estimate crosslinking density.[3][4] A crosslinked polymer, when immersed in a compatible solvent, will swell rather than dissolve. The extent of swelling is inversely proportional to the crosslinking density. The Flory-Rehner equation provides the theoretical framework to calculate the crosslinking density from the equilibrium swelling data.[5]

G

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique that measures the viscoelastic properties of a material as a function of temperature, time, or frequency.[6] For crosslinked polymers, the storage modulus (E') in the rubbery plateau region (above the glass transition temperature, Tg) is directly proportional to the crosslinking density.[6]

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the measurement of the spin-spin relaxation time (T2), provides a non-destructive method to probe the mobility of polymer chains.[7] In a crosslinked network, the mobility of the polymer chains is restricted, leading to a shorter T2 relaxation time. The crosslinking density can be correlated with the T2 relaxation behavior.[7]

G

Detailed Experimental Protocols

Swelling Test Protocol
  • Sample Preparation: Prepare a small, accurately weighed sample of the dry crosslinked polymer (W_d).

  • Solvent Selection: Choose a good solvent in which the uncrosslinked polymer would readily dissolve. For polystyrene-based systems, toluene (B28343) is a common choice.

  • Equilibrium Swelling: Immerse the polymer sample in an excess of the chosen solvent in a sealed container. Allow the sample to swell to equilibrium, which may take from 24 hours to several days.[4]

  • Measurement of Swollen Weight: After reaching equilibrium, carefully remove the swollen sample from the solvent, blot the surface to remove excess solvent, and immediately weigh the swollen sample (W_s).

  • Drying: Dry the swollen sample in a vacuum oven until a constant weight is achieved. This weight should be equal to the initial dry weight (W_d).

  • Calculations:

    • Calculate the mass swelling ratio (Q_m) = W_s / W_d.

    • Calculate the volume fraction of the polymer in the swollen gel (v_2) using the densities of the polymer and the solvent.

    • Apply the Flory-Rehner equation to calculate the crosslinking density (ν).

Dynamic Mechanical Analysis (DMA) Protocol
  • Sample Preparation: Prepare a rectangular or cylindrical sample of the crosslinked polymer with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA instrument in a suitable clamp (e.g., single cantilever, tensile).

  • Test Parameters:

    • Temperature Range: Set a temperature range that encompasses the glass transition temperature (Tg) and the rubbery plateau of the material.

    • Heating Rate: A typical heating rate is 2-5 °C/min.

    • Frequency: A standard frequency is 1 Hz.

    • Strain Amplitude: Apply a small oscillatory strain within the linear viscoelastic region of the material.

  • Data Acquisition: Run the temperature sweep experiment and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis:

    • Identify the rubbery plateau region on the storage modulus versus temperature plot.

    • Select a temperature within the rubbery plateau and record the corresponding storage modulus (E').

    • Calculate the crosslinking density (ν) using the theory of rubber elasticity, where ν is proportional to E'.

NMR T2 Relaxation Protocol
  • Sample Preparation: Place a small amount of the crosslinked polymer into an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Pulse Sequence: Utilize a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the T2 relaxation time.[8]

  • Data Acquisition: Acquire the T2 relaxation decay data.

  • Data Analysis:

    • Fit the decay curve to an exponential function to determine the T2 relaxation time.

    • Correlate the obtained T2 value with the crosslinking density. Shorter T2 values generally indicate a higher degree of crosslinking.[7] Calibration with samples of known crosslinking density may be required for quantitative analysis.

Conclusion

The quantitative analysis of crosslinking density is essential for the development and quality control of polymeric materials. While this compound offers the potential for creating highly stable and rigid polymer networks, a comprehensive, data-driven comparison with established crosslinkers like divinylbenzene is needed to fully elucidate its advantages. The experimental techniques of swelling tests, DMA, and NMR spectroscopy provide robust methods for characterizing the crosslink density of these materials. By following the detailed protocols outlined in this guide, researchers can effectively quantify the network structure of their polymers and make informed decisions in the design of materials with tailored properties for a wide range of applications, including advanced drug delivery systems.

References

benchmarking the performance of fluorescent whiteners synthesized from 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance analysis of a stilbene-type fluorescent whitener notionally synthesized from 4,4'-Bis(chloromethyl)-1,1'-biphenyl, benchmarked against common alternative fluorescent whitening agents (FWAs). Due to the limited direct literature on FWAs synthesized from this specific precursor, this guide uses a closely related and commercially significant stilbene (B7821643) derivative, a 4,4'-distyrylbiphenyl (B1660597), as a representative proxy. The performance of this stilbene-type FWA is compared with a coumarin (B35378) and a benzoxazole (B165842) derivative, representing other major classes of optical brighteners.

Executive Summary

Fluorescent whiteners derived from the 4,4'-distyrylbiphenyl scaffold, structurally analogous to what would be obtained from this compound, exhibit high fluorescence quantum yields and excellent whitening effects on cellulosic substrates. While their photostability is a consideration, particularly under prolonged UV exposure, their overall performance makes them a benchmark in the field. This guide presents quantitative data on key performance indicators, detailed experimental protocols for their measurement, and a proposed synthesis pathway.

Data Presentation: Comparative Performance of Fluorescent Whiteners

The following table summarizes the key performance metrics for three representative fluorescent whiteners.

Performance MetricStilbene Derivative (4,4'-Distyrylbiphenyl type)Coumarin Derivative (7-Diethylamino-4-methylcoumarin)Benzoxazole Derivative (Optical Brightener OB)
Fluorescence Quantum Yield (Φf) ~0.80 in DMF[1]~0.5 in Ethanol[2]High (Specific value not available, but noted for high efficiency)[3]
Photostability Moderate; susceptible to photo-isomerization and degradation with a photodegradation quantum yield of about 10⁻⁴.[4][5]Generally considered to have good photostability, but can undergo photodegradation.Excellent thermal and good light stability.[3]
Whitening Effect (CIE Whiteness Index on Cotton) High (e.g., >140 at 0.2% concentration)[1][6]Effective, but less commonly used for cotton whitening compared to stilbenes.Primarily used in plastics and synthetic fibers.
Absorption Max (λmax) ~349 nm[7]Varies with structure, typically in the UV-A range.~374 nm[8]
Emission Max (λem) ~435 nm[7]Varies, often in the blue-violet region.~435 nm[8]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Φf)

The comparative method is employed to determine the fluorescence quantum yield of the test compound relative to a standard with a known quantum yield.

  • Materials and Instruments:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Solvent (e.g., ethanol, DMF)

    • Fluorescence standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

    • Test fluorescent whitener

  • Procedure:

    • Prepare a series of five dilute solutions of both the standard and the test compound in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the standard and the test compound. The excitation wavelength should be one at which both compounds absorb light.

    • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

    • The fluorescence quantum yield of the test compound (Φf_test) is calculated using the following equation:

      Φf_test = Φf_std * (Grad_test / Grad_std) * (n_test² / n_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard compounds, respectively.

      • n_test and n_std are the refractive indices of the solvents used for the test and standard solutions, respectively.

Evaluation of Photostability

This protocol assesses the degradation of the fluorescent whitener when exposed to UV radiation.

  • Materials and Instruments:

    • UV light source with a controlled wavelength and intensity (e.g., xenon arc lamp with filters)

    • UV-Vis Spectrophotometer

    • Treated substrate (e.g., cotton fabric treated with a known concentration of the FWA)

    • Untreated substrate as a control

  • Procedure:

    • Place the treated substrate in a sample holder at a fixed distance from the UV light source.

    • Expose the substrate to UV radiation for predetermined time intervals (e.g., 1, 2, 4, 8, 16, 24 hours).

    • After each exposure interval, measure the reflectance spectrum of the substrate using a UV-Vis spectrophotometer.

    • The change in the characteristic absorption peak of the FWA is monitored over time. A decrease in absorbance indicates photodegradation.

    • The photodegradation rate can be quantified by plotting the natural logarithm of the absorbance versus the exposure time. The slope of this plot is proportional to the degradation rate constant.

Measurement of Whitening Effect (CIE Whiteness Index)

The CIE Whiteness Index is a standardized measure of the whiteness of a material.

  • Materials and Instruments:

    • Spectrophotometer with a D65 standard illuminant source and a 10° standard observer, equipped with an integrating sphere.

    • White reference standard.

    • Cotton fabric samples treated with the fluorescent whitener at a specified concentration (e.g., 0.2% on weight of fabric).

    • Untreated cotton fabric as a control.

  • Procedure:

    • Calibrate the spectrophotometer using the white reference standard.

    • Measure the spectral reflectance of the untreated and treated cotton samples over the visible spectrum (typically 400-700 nm).

    • The instrument's software calculates the CIE tristimulus values (X, Y, Z) from the reflectance spectra.

    • The CIE Whiteness Index (W_CIE) is then calculated using the following formula[9][10]:

      W_CIE = Y + 800(x_n - x) + 1700(y_n - y)

      where:

      • Y, x, and y are the tristimulus value and chromaticity coordinates of the sample.

      • x_n and y_n are the chromaticity coordinates of the perfect diffuser for the D65 illuminant.

    • A higher W_CIE value indicates a greater whitening effect.

Mandatory Visualizations

Synthesis Pathway

Synthesis_of_Distyrylbiphenyl_FWA cluster_0 Step 1: Formation of Phosphonate Ester cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction precursor This compound phosphonate Tetraethyl (1,1'-biphenyl)-4,4'-diyldimethanediylbis(phosphonate) precursor->phosphonate Arbuzov Reaction phosphite P(OEt)₃ (Triethyl phosphite) phosphite->phosphonate fwa 4,4'-Distyrylbiphenyl Derivative (FWA) phosphonate->fwa base Base (e.g., NaH) base->fwa aldehyde Substituted Benzaldehyde aldehyde->fwa

Caption: Proposed synthesis of a 4,4'-distyrylbiphenyl fluorescent whitener.

Experimental Workflow

FWA_Performance_Evaluation cluster_synthesis Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison synthesis Synthesize/Obtain FWA solution Prepare Stock Solutions synthesis->solution fabric Treat Cotton Fabric synthesis->fabric quantum_yield Quantum Yield Measurement (Fluorescence Spectroscopy) solution->quantum_yield photostability Photostability Test (UV Exposure & UV-Vis) fabric->photostability whitening Whitening Effect (CIE Whiteness Index) fabric->whitening data_table Compile Data Table quantum_yield->data_table photostability->data_table whitening->data_table comparison Benchmark Against Alternatives data_table->comparison

Caption: Workflow for the performance evaluation of fluorescent whiteners.

References

Validating the Purity of Synthesized 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that directly impacts the reliability of research outcomes and the safety of potential therapeutics. 4,4'-Bis(chloromethyl)-1,1'-biphenyl is a key intermediate in the synthesis of various organic materials, including fluorescent whitening agents and polymers. Its purity is paramount to the quality and yield of these downstream products.[1][2] This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of synthesized this compound.

Both HPLC and GC-MS are separation techniques that can effectively separate components of a mixture for individual identification and quantification.[3] However, they operate on different principles and are suited for different types of analytes. The choice between them depends on the physicochemical properties of the compound and its potential impurities.

Comparative Overview: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[4][5] In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds that can be vaporized without decomposition.[6] When coupled with Mass Spectrometry (MS), GC provides powerful identification capabilities based on a compound's mass spectrum, which is akin to a molecular fingerprint.[3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally unstable compounds.[4][7]Requires volatile or semi-volatile and thermally stable compounds.[4][6]
Mobile/Carrier Phase Liquid solvent or mixture of solvents.Inert gas (e.g., Helium, Nitrogen, Hydrogen).
Operating Temperature Typically ambient to moderately elevated (e.g., 20-90°C).[7]High temperatures are required for vaporization (e.g., 150-300°C).[7]
Derivatization Generally not required.May be necessary for non-volatile or polar compounds to increase volatility.
Detectors UV-Vis, Photodiode Array (PDA), Refractive Index (RID), Mass Spectrometry (MS).[3][7]Mass Spectrometer (MS), Flame Ionization Detector (FID).[7]
Impurity Identification Primarily by comparison of retention time with known standards; MS detector provides mass information.Excellent identification based on mass spectral libraries and fragmentation patterns.[8]
Potential Impurities in Synthesis

The synthesis of this compound, often via a Blanc chloromethylation reaction, can result in several impurities.[1][9] Common impurities may include:

  • Unreacted starting materials: Biphenyl (B1667301), paraformaldehyde.

  • Side-reaction products: 4-(chloromethyl)-1,1'-biphenyl (monosubstituted product).[9]

  • Isomers: Positional isomers of the chloromethyl group.

  • Polymers: Organic polymers formed during the reaction.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity validation. Below are representative protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method suitable for the analysis of this compound.[10]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: Newcrom R1 or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water. For MS compatibility, replace phosphoric acid with formic acid.[10] A typical gradient could be:

    • Start with 50% MeCN / 50% Water.

    • Linearly increase to 95% MeCN over 15 minutes.

    • Hold at 95% MeCN for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of semi-volatile compounds like this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating biphenyl compounds.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector: Split/splitless injector at 280°C. A split injection (e.g., 50:1 split ratio) is typically used for purity analysis.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 10 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.[5]

    • Scan Range: m/z 50-400.

    • Solvent Delay: 4 minutes.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized product.

  • Dissolve in 10 mL of a volatile solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Dilute as necessary and filter through a 0.45 µm syringe filter.

Data Presentation and Comparison

The following table presents a hypothetical comparison of results for a synthesized batch of this compound, illustrating how quantitative data can be structured.

CompoundHPLCGC-MS
Retention Time (min) Area %
Biphenyl (Impurity)5.20.5
4-(chloromethyl)-1,1'-biphenyl (Impurity)8.91.8
This compound 12.4 97.5
Unknown Impurity13.10.2
Calculated Purity 97.5% 97.3%

Workflow and Logic Visualization

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the decision-making process.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis S1 Weigh Synthesized Product S2 Dissolve in Appropriate Solvent S1->S2 S3 Dilute to Working Concentration S2->S3 S4 Filter through 0.45 µm Filter S3->S4 H1 Inject Sample into HPLC System S4->H1 for HPLC G1 Inject Sample into GC-MS System S4->G1 for GC-MS H2 Separation on C18 Column H1->H2 H3 UV/PDA Detection H2->H3 D1 Integrate Peak Areas H3->D1 G2 Separation on DB-5ms Column G1->G2 G3 Mass Spectrometry Detection G2->G3 G3->D1 D2 Calculate Area % Purity D1->D2 D3 Identify Impurities (GC-MS) D1->D3 R R D2->R Final Purity Report

Caption: Experimental workflow for purity validation using HPLC and GC-MS.

Method_Selection_Logic Start Start Purity Analysis Analyte Analyte Thermally Stable & Volatile? Start->Analyte HPLC Use HPLC Analyte->HPLC No GCMS Use GC-MS Analyte->GCMS Yes ImpurityID Need Definitive Impurity ID? ImpurityID->HPLC No (HPLC-MS an option) ImpurityID->GCMS Yes (Preferred) GCMS->ImpurityID Further Consideration

Caption: Logic for selecting between HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are highly effective for assessing the purity of this compound.

  • HPLC is a robust and versatile method, particularly advantageous if the compound or its impurities are thermally sensitive.[4] It is widely available and suitable for routine quality control.

  • GC-MS offers superior identification capabilities, making it the method of choice when the definitive identification of unknown impurities is required.[8] The thermal stability and volatility of this compound make it a suitable candidate for GC-MS analysis.

Ultimately, the choice of technique may depend on the specific goals of the analysis. For routine purity checks where impurity identities are generally known, HPLC is often sufficient. For in-depth analysis, impurity profiling, and troubleshooting synthesis, the detailed structural information provided by GC-MS is invaluable. In many research and development settings, employing both techniques provides a comprehensive and orthogonal approach to purity validation.

References

Unraveling the Cost-Effectiveness of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Key Industrial Sectors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

4,4'-Bis(chloromethyl)-1,1'-biphenyl, a versatile aromatic compound, serves as a critical building block in a variety of industrial applications, ranging from the production of high-performance polymers and fluorescent whitening agents to the synthesis of potent antimicrobial compounds. Its commercial success is underpinned by its reactivity and the desirable properties it imparts to the final products. However, a thorough evaluation of its cost-effectiveness compared to viable alternatives is essential for informed decision-making in research, development, and manufacturing. This guide provides an objective comparison of this compound's performance and economic standing against other options, supported by available data and detailed experimental protocols.

At the Core of Whiteness: Fluorescent Whitening Agents

In the manufacturing of textiles, papers, and detergents, this compound is a key intermediate in the synthesis of stilbene-based fluorescent whitening agents (FWAs), such as CBS-X. These agents function by absorbing ultraviolet light and re-emitting it as blue light, counteracting the natural yellow cast of materials and creating a brighter, whiter appearance.

A primary alternative route to stilbene-based FWAs involves the use of 4,4'-diaminostilbene-2,2'-disulfonic acid. The selection between these precursors often hinges on a balance of raw material cost, synthesis complexity, and the desired performance characteristics of the final whitening agent.

IntermediateTypical Price (per kg)Key Performance Aspects
This compound ~$73.86 (for 95% purity)[1]Precursor for high-performance stilbene (B7821643) FWAs like CBS-X and FP-127.[2]
4,4'-Diaminostilbene-2,2'-disulfonic acid ~$0.43 - $0.58 (for >94% purity)[3]A foundational building block for a wide range of stilbene-based optical brighteners.[4][5][6][7]

Experimental Protocol: Evaluating the Efficiency of Fluorescent Whitening Agents

To quantitatively assess the performance of FWAs derived from different precursors, the following experimental protocol can be employed:

  • Sample Preparation: Prepare standardized samples of the material to be whitened (e.g., cotton fabric, paper pulp).

  • FWA Application: Treat the samples with solutions of the different FWAs at varying concentrations.

  • Whiteness Measurement: Utilize a spectrophotometer or colorimeter to measure the CIE Whiteness index of the treated and untreated samples. This provides a quantitative measure of the whitening effect.

  • Fluorescence Spectroscopy: Employ a spectrofluorometer to measure the fluorescence excitation and emission spectra of the FWA-treated samples. This helps in understanding the optical properties of the whitening agents.

  • Fastness Tests: Evaluate the light-fastness, wash-fastness, and acid/alkali resistance of the whitened samples to determine the durability of the whitening effect.

Building High-Performance Polymers: The Case of Poly(phenylene sulfide)

This compound can be utilized as a monomer in the synthesis of high-performance polymers, notably poly(phenylene sulfide) (PPS). PPS is renowned for its exceptional thermal stability, chemical resistance, and mechanical strength, making it a material of choice in demanding automotive and electronic applications.

A prevalent industrial synthesis route for PPS involves the reaction of p-dichlorobenzene with sodium sulfide. The comparative cost-effectiveness of using this compound versus the more conventional dichlorobenzene route depends on factors such as monomer cost, polymerization conditions, and the final properties of the polymer.

Monomer/PrecursorTypical PriceKey Performance Aspects of Resulting Polymer
This compound ~$73.86/kg (for 95% purity)[1]Can be used to synthesize biphenyl-containing polymers with potentially enhanced thermal and mechanical properties.
p-Dichlorobenzene ~$1,884/MT (China, Q4 2023)[8]The standard monomer for the industrial production of PPS, leading to a well-characterized and widely used polymer.
Sodium Sulfide ~$582/MT (US, May 2025)[9]A key reactant in the synthesis of PPS from dichlorobenzene.

Experimental Protocol: Characterizing and Comparing High-Performance Polymers

A comprehensive comparison of polymers synthesized from different monomers can be achieved through the following experimental workflow:

  • Polymer Synthesis: Synthesize the polymers under controlled and comparable laboratory conditions.

  • Molecular Weight Determination: Use Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymers.

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the polymer.

  • Mechanical Testing: Perform tensile tests to measure properties such as tensile strength, Young's modulus, and elongation at break.

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization cluster_evaluation Cost-Effectiveness Evaluation Monomers Monomers Polymerization Polymerization Monomers->Polymerization Crude Polymer Crude Polymer Polymerization->Crude Polymer Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Crude Polymer->Thermal Analysis (DSC, TGA) Mechanical Testing Mechanical Testing Crude Polymer->Mechanical Testing Molecular Weight (SEC/GPC) Molecular Weight (SEC/GPC) Crude Polymer->Molecular Weight (SEC/GPC) Spectroscopy (FTIR, NMR) Spectroscopy (FTIR, NMR) Crude Polymer->Spectroscopy (FTIR, NMR) Performance Data Performance Data Thermal Analysis (DSC, TGA)->Performance Data Mechanical Testing->Performance Data Molecular Weight (SEC/GPC)->Performance Data Spectroscopy (FTIR, NMR)->Performance Data Comparative Analysis Comparative Analysis Performance Data->Comparative Analysis Cost Data Cost Data Cost Data->Comparative Analysis

Caption: Workflow for Comparative Polymer Analysis.

In the Fight Against Microbes: Antimicrobial Agents

The unique structure of this compound, with its two reactive chloromethyl groups on a biphenyl (B1667301) core, makes it a valuable precursor for synthesizing novel antimicrobial agents, particularly quaternary ammonium (B1175870) compounds (QACs). These compounds are known for their broad-spectrum activity against bacteria, fungi, and viruses.

A widely used and commercially significant class of QACs is benzalkonium chlorides. While the synthesis of antimicrobials from this compound can lead to novel structures with potentially enhanced efficacy, their cost-effectiveness must be weighed against established and readily available alternatives like benzalkonium chloride.

Compound ClassTypical Price (per kg)Key Performance Aspects
Antimicrobials from this compound Precursor cost: ~$73.86/kg[1]Potential for novel structures with tailored antimicrobial activity.
Benzalkonium Chloride ~$1.62 - $1.68[10]A well-established, broad-spectrum antimicrobial with extensive industrial use.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) of Antimicrobial Compounds

The Minimum Inhibitory Concentration (MIC) is a crucial metric for evaluating the efficacy of an antimicrobial agent. It is the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the antimicrobial compounds in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a defined cell density (typically adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate a fixed volume of the microbial suspension into each dilution of the antimicrobial agent in a 96-well microtiter plate. Include positive (microbe, no antimicrobial) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

G Antimicrobial Compound Antimicrobial Compound Serial Dilution Serial Dilution Antimicrobial Compound->Serial Dilution Microtiter Plate Microtiter Plate Serial Dilution->Microtiter Plate Incubation Incubation Microtiter Plate->Incubation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Microtiter Plate MIC Reading MIC Reading Incubation->MIC Reading

Caption: Experimental Workflow for MIC Determination.

References

A Comparative Guide to the Biocompatibility of High-Performance Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biocompatibility of materials synthesized using 4,4'-Bis(chloromethyl)-1,1'-biphenyl and alternative high-performance polymers, supported by experimental data and detailed protocols.

The selection of a material for a biomedical device is a critical decision, with biocompatibility being a primary determinant of clinical success. This guide provides a comparative evaluation of the biocompatibility of polymers synthesized using the monomer this compound, with a focus on Poly(phenylene sulfide) (PPS), and contrasts them with established biocompatible high-performance polymers: Polyether ether ketone (PEEK), medical-grade Polyethylene (PE), and Thermoplastic Polyurethane (TPU).

Executive Summary

Materials Overview and Biocompatibility Concerns

Materials Synthesized from this compound: A Focus on Poly(phenylene sulfide) (PPS)

This compound is a monomer used in the synthesis of high-performance polymers, most notably Poly(phenylene sulfide) (PPS). PPS is known for its remarkable thermal stability, chemical resistance, and mechanical strength.

Biocompatibility Concerns: The primary concern stems from the monomer, this compound, which is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, is suspected of damaging the unborn child, may cause respiratory irritation, is harmful if swallowed, and may cause an allergic skin reaction. The potential for leaching of unreacted monomer or degradation products from a PPS-based implant is a significant risk factor that necessitates rigorous biocompatibility evaluation. While some commercial grades of PPS are claimed to be biocompatible and have USP Class VI certification, detailed, publicly available quantitative data from cytotoxicity, hemolysis, and in vivo studies on medical-grade PPS is limited.

Alternative High-Performance Biocompatible Polymers

Polyether ether ketone (PEEK): PEEK is a high-performance thermoplastic with a long history of use in medical implants, particularly in orthopedics and spinal surgery. It is known for its excellent mechanical properties that can be tailored to mimic bone, its radiolucency, and its outstanding biocompatibility.

Medical-Grade Polyethylene (PE): Specifically, Ultra-High Molecular Weight Polyethylene (UHMWPE) is a widely used biocompatible polymer in medical devices, especially in orthopedic implants like acetabular cups in hip replacements. It is known for its high impact strength and low friction.

Thermoplastic Polyurethane (TPU): Medical-grade TPU is a versatile elastomer known for its flexibility, durability, and biocompatibility. It is commonly used in a variety of medical applications, including catheters, tubing, and soft tissue engineering scaffolds.

Quantitative Biocompatibility Data Comparison

The following tables summarize the available quantitative data on the biocompatibility of PPS and its alternatives based on standard in vitro assays.

Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)

MaterialCell LineAssayResult (Cell Viability %)Cytotoxicity Classification
Poly(phenylene sulfide) (PPS)Data Not AvailableData Not AvailableData Not AvailableNot Determined
PEEKL929, BJh-TERTMTT, Resazurin86% - 110%[1][2]Non-cytotoxic
Medical-Grade PolyethyleneBalb/c 3T3Neutral Red Uptake> 90%Non-cytotoxic
Thermoplastic Polyurethane (TPU)Fibroblasts, Myoblasts, hASCCellTiter-Blue, Live/Dead, MTS~100% - 132%[3][4][5]Non-cytotoxic

Table 2: In Vitro Hemolysis Data (ISO 10993-4 / ASTM F756)

MaterialMethodResult (% Hemolysis)Hemolysis Classification
Poly(phenylene sulfide) (PPS)Data Not AvailableData Not AvailableNot Determined
PEEKData Not AvailableData Not AvailableNot Determined
Medical-Grade PolyethyleneDirect Contact< 2%[6]Non-hemolytic
Thermoplastic Polyurethane (TPU)Direct Contact, Extract0%[7]Non-hemolytic[8]

In Vivo Biocompatibility and Inflammatory Response

In vivo studies are crucial for evaluating the tissue response to an implanted material. The foreign body reaction (FBR) is a typical response to any implanted material and is characterized by stages of inflammation and fibrous capsule formation. A biocompatible material should elicit a minimal inflammatory response and result in the formation of a thin, stable fibrous capsule.

  • Poly(phenylene sulfide) (PPS): There is a lack of publicly available in vivo studies specifically evaluating the inflammatory response to medical-grade PPS implants.

  • PEEK: In vivo studies have generally shown that PEEK is well-tolerated, with a minimal inflammatory response and the formation of a thin fibrous capsule.

  • Medical-Grade Polyethylene (PE): The in vivo response to PE is well-documented. It typically elicits a mild inflammatory response, which subsides over time, leading to encapsulation by a thin fibrous layer. However, wear debris from PE components can lead to a chronic inflammatory response and osteolysis in the long term.

  • Thermoplastic Polyurethane (TPU): In vivo studies of medical-grade TPU generally show a mild and transient inflammatory response, followed by the formation of a thin, well-vascularized fibrous capsule, indicating good tissue integration.

Potential Signaling Pathways Affected

The biocompatibility of a material is not only determined by its inertness but also by the molecular interactions of its leachables or degradation products with host cells. Biphenyl and its derivatives, which could potentially leach from PPS, have been shown to interact with specific cellular signaling pathways.

Biphenyl-Induced Oxidative Stress

Biphenyl compounds have been demonstrated to induce cytotoxicity by increasing intracellular levels of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

Biphenyl_Oxidative_Stress Biphenyl Compounds Biphenyl Compounds Cellular Uptake Cellular Uptake Biphenyl Compounds->Cellular Uptake Increased Intracellular ROS Increased Intracellular ROS Cellular Uptake->Increased Intracellular ROS Oxidative Stress Oxidative Stress Increased Intracellular ROS->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Damage Protein Damage Oxidative Stress->Protein Damage DNA Damage DNA Damage Oxidative Stress->DNA Damage Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) Lipid Peroxidation->Cell Death (Apoptosis/Necrosis) Protein Damage->Cell Death (Apoptosis/Necrosis) DNA Damage->Cell Death (Apoptosis/Necrosis)

Figure 1: Biphenyl-induced oxidative stress pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polychlorinated biphenyls (PCBs), which are structurally related to the monomer of PPS, are well-known ligands for the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Activation of the AhR signaling pathway by foreign compounds can lead to a range of toxicological effects.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biphenyl Compound Biphenyl Compound AhR Complex (AhR, HSP90, AIP, p23) AhR Complex (AhR, HSP90, AIP, p23) Biphenyl Compound->AhR Complex (AhR, HSP90, AIP, p23) Binds Activated AhR Complex Activated AhR Complex AhR Complex (AhR, HSP90, AIP, p23)->Activated AhR Complex Conformational Change ARNT ARNT Activated AhR Complex->ARNT Translocation AhR-ARNT Dimer AhR-ARNT Dimer ARNT->AhR-ARNT Dimer XRE (Xenobiotic Response Element) XRE (Xenobiotic Response Element) AhR-ARNT Dimer->XRE (Xenobiotic Response Element) Binds Gene Transcription (CYP1A1, etc.) Gene Transcription (CYP1A1, etc.) XRE (Xenobiotic Response Element)->Gene Transcription (CYP1A1, etc.) Toxic Effects Toxic Effects Gene Transcription (CYP1A1, etc.)->Toxic Effects

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

For researchers planning to evaluate the biocompatibility of novel materials, adherence to standardized protocols is essential. Below are summaries of key experimental workflows based on ISO 10993 standards.

In Vitro Cytotoxicity Test (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

Cytotoxicity_Workflow Material Preparation Material Preparation Extraction (e.g., MEM at 37°C for 24h) Extraction (e.g., MEM at 37°C for 24h) Material Preparation->Extraction (e.g., MEM at 37°C for 24h) Exposure of Cells to Extract Exposure of Cells to Extract Extraction (e.g., MEM at 37°C for 24h)->Exposure of Cells to Extract Cell Culture (e.g., L929 fibroblasts) Cell Culture (e.g., L929 fibroblasts) Cell Culture (e.g., L929 fibroblasts)->Exposure of Cells to Extract Incubation (24-72h) Incubation (24-72h) Exposure of Cells to Extract->Incubation (24-72h) Assessment of Cell Viability (e.g., MTT, XTT, Neutral Red Uptake) Assessment of Cell Viability (e.g., MTT, XTT, Neutral Red Uptake) Incubation (24-72h)->Assessment of Cell Viability (e.g., MTT, XTT, Neutral Red Uptake) Data Analysis (% Cell Viability vs. Control) Data Analysis (% Cell Viability vs. Control) Assessment of Cell Viability (e.g., MTT, XTT, Neutral Red Uptake)->Data Analysis (% Cell Viability vs. Control) Classification (Non-cytotoxic, Mild, Moderate, Severe) Classification (Non-cytotoxic, Mild, Moderate, Severe) Data Analysis (% Cell Viability vs. Control)->Classification (Non-cytotoxic, Mild, Moderate, Severe)

Figure 3: In Vitro Cytotoxicity Test Workflow (ISO 10993-5).

Hemolysis Test (ISO 10993-4 / ASTM F756)

This test assesses the potential of a blood-contacting material to damage red blood cells.

Hemolysis_Workflow Material Preparation (Direct Contact or Extract) Material Preparation (Direct Contact or Extract) Incubation of Material with Blood (e.g., 37°C for 3h) Incubation of Material with Blood (e.g., 37°C for 3h) Material Preparation (Direct Contact or Extract)->Incubation of Material with Blood (e.g., 37°C for 3h) Preparation of Diluted Blood (e.g., Rabbit Blood) Preparation of Diluted Blood (e.g., Rabbit Blood) Preparation of Diluted Blood (e.g., Rabbit Blood)->Incubation of Material with Blood (e.g., 37°C for 3h) Centrifugation to Separate Plasma Centrifugation to Separate Plasma Incubation of Material with Blood (e.g., 37°C for 3h)->Centrifugation to Separate Plasma Measurement of Free Hemoglobin in Plasma (Spectrophotometry) Measurement of Free Hemoglobin in Plasma (Spectrophotometry) Centrifugation to Separate Plasma->Measurement of Free Hemoglobin in Plasma (Spectrophotometry) Calculation of % Hemolysis Calculation of % Hemolysis Measurement of Free Hemoglobin in Plasma (Spectrophotometry)->Calculation of % Hemolysis Classification (Non-hemolytic, Slightly Hemolytic, Hemolytic) Classification (Non-hemolytic, Slightly Hemolytic, Hemolytic) Calculation of % Hemolysis->Classification (Non-hemolytic, Slightly Hemolytic, Hemolytic)

Figure 4: Hemolysis Test Workflow (ISO 10993-4).

In Vivo Implantation Test (ISO 10993-6)

This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a material.

Implantation_Workflow Material Sterilization and Preparation Material Sterilization and Preparation Surgical Implantation in Animal Model (e.g., Rabbit, Rat) Surgical Implantation in Animal Model (e.g., Rabbit, Rat) Material Sterilization and Preparation->Surgical Implantation in Animal Model (e.g., Rabbit, Rat) Post-operative Observation (e.g., 1, 4, 12 weeks) Post-operative Observation (e.g., 1, 4, 12 weeks) Surgical Implantation in Animal Model (e.g., Rabbit, Rat)->Post-operative Observation (e.g., 1, 4, 12 weeks) Euthanasia and Tissue Retrieval Euthanasia and Tissue Retrieval Post-operative Observation (e.g., 1, 4, 12 weeks)->Euthanasia and Tissue Retrieval Macroscopic Evaluation of Implant Site Macroscopic Evaluation of Implant Site Euthanasia and Tissue Retrieval->Macroscopic Evaluation of Implant Site Histopathological Analysis (e.g., H&E Staining) Histopathological Analysis (e.g., H&E Staining) Euthanasia and Tissue Retrieval->Histopathological Analysis (e.g., H&E Staining) Biocompatibility Assessment Biocompatibility Assessment Macroscopic Evaluation of Implant Site->Biocompatibility Assessment Evaluation of Inflammatory Response and Fibrous Capsule Formation Evaluation of Inflammatory Response and Fibrous Capsule Formation Histopathological Analysis (e.g., H&E Staining)->Evaluation of Inflammatory Response and Fibrous Capsule Formation Evaluation of Inflammatory Response and Fibrous Capsule Formation->Biocompatibility Assessment

Figure 5: In Vivo Implantation Test Workflow (ISO 10993-6).

Conclusion and Recommendations

The evidence strongly suggests that for biomedical applications requiring high-performance polymers, PEEK, medical-grade PE, and TPU offer a significantly higher degree of confidence in their biocompatibility compared to materials synthesized from this compound, such as PPS. The lack of comprehensive, publicly available biocompatibility data for medical-grade PPS, coupled with the known hazards of its monomer, warrants a cautious approach.

Recommendations for Researchers and Drug Development Professionals:

  • Prioritize Materials with Established Biocompatibility: For applications where patient safety is paramount, selecting materials with a proven track record of biocompatibility, such as PEEK, medical-grade PE, and TPU, is the most prudent approach.

  • Demand Transparency from Suppliers: When considering any material for a biomedical application, it is crucial to request comprehensive biocompatibility data from the supplier, including quantitative results from cytotoxicity, hemolysis, and in vivo studies conducted according to ISO 10993 standards.

  • Conduct Rigorous In-House Testing: For novel materials or materials with limited biocompatibility data, a thorough in-house evaluation following the standardized protocols outlined in this guide is essential before proceeding with further development.

By carefully considering the data and adopting a rigorous, evidence-based approach to material selection, researchers and developers can mitigate risks and enhance the safety and efficacy of next-generation medical devices and drug delivery systems.

References

literature review comparing synthesis routes for 4,4'-Bis(chloromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a crucial intermediate in the synthesis of various fine chemicals, including fluorescent whitening agents and pharmaceuticals.[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are of significant interest to researchers and professionals in chemical and drug development. This guide provides a comparative analysis of various synthesis routes for this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the common synthetic pathway.

The predominant method for synthesizing this compound is the chloromethylation of biphenyl (B1667301). This reaction introduces chloromethyl groups onto the biphenyl backbone. Variations in catalysts, solvents, and chloromethylating agents have been explored to optimize yield, purity, and reaction conditions.

Comparison of Synthesis Routes

The following table summarizes and compares different catalytic systems and solvent media for the synthesis of this compound.

Synthesis Route Catalyst Solvent Chloromethylating Agent(s) Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Route 1 Zinc Chloride (ZnCl₂)Petroleum EtherParaformaldehyde, HCl gas25-3522-2651-52 (molar)Not Specified
Route 2 Zinc Chloride (ZnCl₂)Cyclohexane (B81311) / Acetic AcidParaformaldehyde, SO₂Cl₂ / conc. HClNot SpecifiedNot Specified>80>99
Route 3 Excess HClCyclohexane / Benzene (B151609)Paraformaldehyde30-605-16>50>95
Route 4 PEG1000-DAILWater / MethylcyclohexaneNot SpecifiedNot SpecifiedNot Specified85Not Specified
Route 5 Group 3/4 Metal TriflatesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~70 (selectivity for 4,4'-isomer)
Route 6 AlCl₃, SnCl₂, CuCl₂, H₃PO₄, HCl, H₂SO₄, or ZnCl₂"Novel Solvent I"Paraformaldehyde, HCl gas25-8025-35>80>99

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below.

Route 1: Zinc Chloride Catalyzed Chloromethylation in Petroleum Ether [2]

  • To a reactor, sequentially add petroleum ether, biphenyl, paraformaldehyde, and zinc chloride. The molar ratio of biphenyl to paraformaldehyde to zinc chloride should be approximately 1.0:2.3:0.6.

  • Stir the mixture uniformly.

  • Introduce dry hydrogen chloride gas into the reactor.

  • Maintain the reaction temperature at 25-35°C under normal pressure for 22-26 hours.

  • After the reaction is complete, wash the material with water.

  • Perform solid-liquid separation to obtain the crude product.

  • Recrystallize the crude product from toluene.

  • Filter and dry the product to obtain this compound.

Route 2: In Situ Hydrogen Chloride Generation [3]

  • Charge a synthesis kettle with acetic acid and cyclohexane.

  • Successively add anhydrous zinc chloride, paraformaldehyde, and biphenyl with stirring.

  • Continuously provide hydrogen chloride for the synthesis by reacting sulfuryl chloride with concentrated hydrochloric acid.

  • This method avoids the introduction of a large amount of water into the reaction system.

Route 3: Excess Hydrogen Chloride as Catalyst [1]

  • Use biphenyl, paraformaldehyde, and cyclohexane as raw materials.

  • Employ excess hydrogen chloride as the catalyst.

  • Use a mixed solvent of cyclohexane and benzene as the reaction medium.

  • Conduct the reaction at a temperature of 30-60°C for 5-16 hours.

  • After the reaction, perform a single recrystallization from the mixed solvent to obtain the product.

Synthesis Pathway Diagram

The following diagram illustrates the general chloromethylation of biphenyl to produce this compound.

Synthesis_Pathway Biphenyl Biphenyl Intermediate Monochloromethylated Biphenyl Biphenyl->Intermediate Chloromethylation Reagents Paraformaldehyde, HCl Reagents->Intermediate Product 4,4'-Bis(chloromethyl)- 1,1'-biphenyl Reagents->Product Catalyst Catalyst (e.g., ZnCl₂) Catalyst->Intermediate Catalyst->Product Intermediate->Product Chloromethylation

Caption: General reaction scheme for the synthesis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a chlorinated aromatic compound, is critical for ensuring laboratory safety and environmental protection. Due to its potential hazards, including skin, eye, and respiratory irritation, and its classification as very toxic to aquatic life with long-lasting effects, it must be managed as hazardous waste.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate risks to researchers and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn and that you are familiar with emergency procedures in the event of a spill or exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact and potential allergic reactions.[3]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust or splashes.[1][4]
Lab Coat Standard laboratory coatTo prevent contamination of personal clothing.[1][3]
Respiratory Protection Use in a well-ventilated area or fume hood. NIOSH-approved respirator if dust/aerosol is generated.[3][4]To prevent inhalation of irritating dust or fumes.

Table 2: Emergency Procedures

IncidentProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[3]
Eye Contact Immediately flush the eye continuously with running water for at least 15 minutes, holding eyelids apart.[1][4] Seek medical attention.[4]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][5]
Spill Evacuate and ventilate the area. Avoid generating dust.[1][4] Use dry cleanup procedures and collect waste in a suitable, labeled container for disposal.[1] Prevent runoff into drains.[1] Report the spill to the institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic manner, from waste collection to final hand-off to a licensed waste management provider.

Waste Segregation and Collection
  • Designated Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with chlorinated organic compounds.[1][3]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][3] Do not use abbreviations.

  • Collection : Carefully transfer the waste into the designated container, avoiding the generation of dust.[1] Ensure the exterior of the container remains clean.

Container Sealing and Temporary Storage
  • Sealing : Securely seal the cap of the waste container.[1]

  • Storage : Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials and ignition sources.[1][4] The storage area should be secure and locked up.[1][4]

Final Disposal Arrangements
  • Contact Professionals : Do not dispose of this chemical down the drain or in regular trash.[3] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

  • Documentation : Provide a complete and accurate description of the waste to the disposal contractor.

  • Regulatory Compliance : Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4] While this compound is not a PCB, its structural similarities suggest that disposal should follow stringent guidelines similar to those for polychlorinated biphenyls (PCBs), which are heavily regulated under the Toxic Substances Control Act (TSCA) in the United States.[6][7]

Table 3: Regulatory Considerations for Chlorinated Biphenyl Waste

RegulationRequirementRelevance
Waste Characterization Waste must be properly characterized before disposal.[8]Determines the appropriate disposal facility and method.
Transportation Only authorized hazardous waste transporters can move the waste off-site.[8]Ensures safe and compliant transport to the disposal facility.
Disposal Facilities Disposal must occur at an EPA-approved facility, such as a TSCA incinerator or a permitted hazardous waste landfill.[6][8][9]Ensures destruction or secure containment of the hazardous material.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal_Workflow Figure 1: Disposal Workflow for this compound cluster_preparation Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal A Wear Appropriate PPE B Transfer Waste to Designated Container A->B C Label Container Clearly (Full Name, 'Hazardous Waste') B->C D Securely Seal Container C->D Waste Collected E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F Ready for Disposal G Arrange for Waste Pickup F->G H Transport to Approved TSCA/Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4,4'-Bis(chloromethyl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(chloromethyl)-1,1'-biphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.